Se2h
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H13ClN4O2Se |
|---|---|
分子量 |
359.68 g/mol |
IUPAC 名称 |
4-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3-selenazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H12N4O2Se.ClH/c1-8-7-19-12(13-8)15-14-9(2)10-4-3-5-11(6-10)16(17)18;/h3-7H,1-2H3,(H,13,15);1H/b14-9+; |
InChI 键 |
JQNTWNIGXQSVQZ-KYIGKLDSSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of Selenophosphate Synthetase 2 in Selenoprotein Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenophosphate synthetase 2 (SPS2), encoded by the SEPHS2 gene, is a critical enzyme in the biosynthesis of selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510) (Sec).[1] SPS2 catalyzes the ATP-dependent synthesis of selenophosphate, the active selenium donor required for the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec.[1][2] This in-depth technical guide elucidates the core function of SPS2, its catalytic mechanism, and its essential role in cellular homeostasis. We provide a comprehensive overview of its structure, regulation, and interaction with other components of the selenocysteine incorporation machinery. Furthermore, this guide details experimental protocols for assessing SPS2 function and presents key quantitative data to facilitate further research and therapeutic development.
Introduction
Selenium is an essential micronutrient for human health, primarily exerting its biological effects through its incorporation into selenoproteins. These proteins are involved in a myriad of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune response. The synthesis of selenoproteins is a complex process that requires a specialized enzymatic machinery to decode the UGA codon, which normally signals translation termination, as a sense codon for selenocysteine. Central to this pathway is the enzyme Selenophosphate Synthetase 2 (SPS2).
SPS2 is a key enzyme that provides the activated selenium donor, monoselenophosphate, for selenocysteine synthesis.[1] In mammals, there are two homologs of the bacterial selenophosphate synthetase, SelD: SPS1 and SPS2. However, in vivo studies have unequivocally demonstrated that SPS2 is essential for the de novo synthesis of selenophosphate from selenide (B1212193), while SPS1 is likely involved in a selenium salvage pathway.[1][3] Knockdown of SPS2 severely impairs selenoprotein biosynthesis, highlighting its indispensable role.[1][4] Notably, SPS2 itself is a selenoprotein in vertebrates, containing a selenocysteine residue in its active site, which suggests a potential autoregulatory mechanism.[1][2]
This guide will delve into the technical details of SPS2 function, providing researchers and drug development professionals with a thorough understanding of this critical enzyme.
Core Function and Catalytic Mechanism
The primary function of SPS2 is to catalyze the synthesis of monoselenophosphate (MSP) from selenide (HSe⁻) and adenosine (B11128) triphosphate (ATP). The overall reaction is as follows:
ATP + HSe⁻ → AMP + Pyrophosphate + Selenophosphate
This reaction is crucial as it generates the reactive selenium species required for the subsequent steps in selenocysteine biosynthesis. The catalytic mechanism involves the binding of ATP and selenide to the active site of SPS2. The enzyme facilitates the nucleophilic attack of selenide on the γ-phosphate of ATP, leading to the formation of selenophosphate and the release of AMP and pyrophosphate.
Role in the Selenocysteine Biosynthesis Pathway
SPS2 is a central component of the intricate selenocysteine (Sec) biosynthesis pathway. The selenophosphate produced by SPS2 serves as the selenium donor for the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, a reaction catalyzed by SEPSECS (O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase).
The selenocysteine biosynthesis pathway, highlighting the central role of SPS2.
Quantitative Data
Quantitative analysis of SPS2 activity and its impact on selenoprotein synthesis is crucial for understanding its biological significance. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters of Selenophosphate Synthetase 2
| Enzyme Variant | Substrate | KM (µM) | kcat (min-1) | Reference |
| Mouse Sephs2-Sec60Cys | Selenide | 26 | 0.352 | [5] |
Table 2: Effects of SPS2 Knockdown on Selenoprotein Expression
| Cell Line | Selenoprotein | Reduction in Expression | Reference |
| NIH3T3 | TR1, GPx1, SelT | Poorly expressed | [1] |
| MDAMB231 | Multiple selenoproteins | Dramatic decrease | [6] |
| Chicken Cerebrum and Thymus | GPx1 | Significantly down-regulated | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of SPS2.
Selenophosphate Synthetase 2 Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive assay using pyruvate (B1213749) pyrophosphate dikinase (PPDK).[5]
Materials:
-
Purified recombinant SPS2
-
ATP
-
Sodium selenite (B80905) (Na₂SeO₃)
-
2-Mercaptoethanol (2ME)
-
Recombinant PPDK from Thermus thermophilus HB8
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Preparation of Selenide: Prepare a fresh solution of selenide by reducing sodium selenite with 2ME under an argon atmosphere.
-
Reaction Mixture: In a microcuvette, prepare the reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Enzyme Addition: Add a known amount of purified SPS2 and PPDK to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the freshly prepared selenide solution.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH depletion is proportional to the rate of AMP formation, and thus to the SPS2 activity.
-
Data Analysis: Calculate the specific activity of SPS2 based on the rate of NADH oxidation and the amount of SPS2 used.
Workflow for the non-radioactive SPS2 activity assay.
siRNA-Mediated Knockdown of SPS2
This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of SPS2 in cultured cells.[1]
Materials:
-
Mammalian cell line (e.g., NIH3T3)
-
siRNA targeting SPS2 mRNA (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Prepare the siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for the desired time (e.g., 48-72 hours).
-
Harvesting: Harvest the cells for RNA and protein analysis.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR using primers specific for SPS2 and a housekeeping gene to quantify the reduction in SPS2 mRNA levels.
-
Western Blotting: Extract total protein, separate by SDS-PAGE, transfer to a membrane, and probe with antibodies against SPS2 and a loading control to visualize the reduction in SPS2 protein levels.
-
-
Functional Analysis: Analyze the effect of SPS2 knockdown on the expression of other selenoproteins by Western blotting or by labeling cells with ⁷⁵Se and analyzing the incorporation into proteins.
Regulation of SPS2 Expression
The expression of SEPHS2 is subject to regulation at both the transcriptional and post-transcriptional levels, ensuring proper selenium homeostasis.
-
Transcriptional Regulation: The promoter region of the SEPHS2 gene contains binding sites for various transcription factors that can modulate its expression in response to cellular signals and selenium status.[8]
-
Post-Transcriptional Regulation: The 3' untranslated region (UTR) of the SEPHS2 mRNA contains a selenocysteine insertion sequence (SECIS) element. This structural motif is essential for the recognition of the in-frame UGA codon as a selenocysteine codon rather than a stop signal.[1] The efficiency of this recoding process can be influenced by various factors, including the availability of selenium and the levels of SECIS-binding proteins. Additionally, microRNAs may also play a role in regulating SEPHS2 expression.[9]
Protein-Protein Interactions and Complex Formation
SPS2 does not function in isolation but rather as part of a larger multi-protein complex involved in selenocysteine biosynthesis.[10][11] This complex is thought to enhance the efficiency and fidelity of the pathway by channeling the reactive intermediates. In bacteria, SPS (SelD) has been shown to form a ternary complex with SelA (selenocysteine synthase) and tRNA(Sec).[10] In eukaryotes, SPS2 interacts with other components of the selenocysteine machinery, including SEPSECS and SECp43.[9][12] The formation of these supramolecular complexes is believed to be crucial for the proper synthesis and incorporation of selenocysteine into selenoproteins.[11]
Interaction network of SPS2 with other key proteins in selenocysteine synthesis.
Conclusion
Selenophosphate synthetase 2 is an enzyme of fundamental importance for cellular life, playing an essential and non-redundant role in the biosynthesis of all selenoproteins. Its function as the catalyst for selenophosphate synthesis places it at a critical juncture in selenium metabolism. A thorough understanding of the structure, function, and regulation of SPS2 is paramount for researchers in the fields of biochemistry, molecular biology, and medicine. For drug development professionals, the essential nature of SPS2 in certain pathological contexts, such as cancer, may present novel therapeutic opportunities. The experimental protocols and quantitative data provided in this guide serve as a valuable resource to facilitate further investigation into this vital enzyme and its role in health and disease.
References
- 1. Selenophosphate synthetase 2 is essential for selenoprotein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenophosphate synthetase 2 is essential for selenoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
- 9. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Formation of a Ternary Complex for Selenocysteine Biosynthesis in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supramolecular Complexes Mediate Selenocysteine Incorporation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene - SEPHS2 [maayanlab.cloud]
The Role of SEPHS2 in Selenoprotein Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth examination of Selenophosphate Synthetase 2 (SEPHS2), a critical enzyme in the biosynthesis of selenoproteins. Selenoproteins are a unique class of proteins containing the 21st amino acid, selenocysteine (B57510) (Sec), which is vital for various cellular functions, including antioxidant defense and redox homeostasis. SEPHS2 catalyzes the ATP-dependent synthesis of selenophosphate, the active selenium donor required for the conversion of seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec. This guide details the enzymatic function of SEPHS2, its position within the broader selenocysteine incorporation pathway, its interactions with other key proteins, and its significance in health and disease, particularly in oncology. Quantitative expression data, detailed experimental protocols, and pathway visualizations are provided to offer a comprehensive resource for the scientific community.
Introduction to Selenoprotein Synthesis and SEPHS2
Selenium is an essential micronutrient incorporated into proteins as the amino acid selenocysteine (Sec).[1] In humans, there are 25 known selenoprotein-encoding genes, whose protein products include crucial antioxidant enzymes like glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs).[2][3] The synthesis of these proteins is a complex process that involves the recoding of a UGA stop codon to specify the insertion of Sec.[3][4] This process requires a dedicated enzymatic machinery and a specific stem-loop structure in the 3' untranslated region (3' UTR) of selenoprotein mRNAs, known as the Sec Insertion Sequence (SECIS) element.
At the heart of this pathway lies Selenophosphate Synthetase 2 (SEPHS2) . This enzyme is responsible for generating monoselenophosphate (MSP), the active selenium donor required for the synthesis of selenocysteine. SEPHS2 catalyzes the conversion of selenide (B1212193) and ATP into selenophosphate, making it an indispensable component for the production of all 25 human selenoproteins. Given its central role, the expression and activity of SEPHS2 are critical for maintaining cellular redox balance, and its dysregulation is implicated in various diseases, including cancer.
The Enzymatic Function and Pathway of SEPHS2
The primary function of SEPHS2 is to catalyze the production of selenophosphate. This reaction is the committed step in providing an active form of selenium for Sec biosynthesis.
Enzymatic Reaction: Selenide + ATP + H₂O ---(SEPHS2)---> Selenophosphate + AMP + Phosphate
SEPHS2 is an ATP-dependent enzyme that facilitates this conversion. The resulting selenophosphate is then utilized by O-phosphoseryl-tRNA:selenocysteine tRNA synthase (SEPSECS) to convert phosphoseryl-tRNA[Ser]Sec into selenocysteinyl-tRNA[Ser]Sec, the final molecule ready for incorporation into a growing polypeptide chain at a UGA codon.
The overall pathway for Sec-tRNA[Ser]Sec synthesis is a multi-step process involving several key enzymes.
References
- 1. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
The Central Mechanism of SEPHS2 in Selenocysteine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium is an essential micronutrient incorporated into a unique class of proteins known as selenoproteins, which play critical roles in redox homeostasis, thyroid hormone metabolism, and antioxidant defense. The biological activity of these proteins is conferred by the presence of the 21st amino acid, selenocysteine (B57510) (Sec), which is co-translationally inserted into growing polypeptide chains. This process is complex, requiring a dedicated enzymatic machinery to synthesize Sec and recode the UGA stop codon for its insertion. At the heart of this pathway lies Selenophosphate Synthetase 2 (SEPHS2), the enzyme responsible for producing the activated selenium donor essential for all selenoprotein synthesis. This guide provides an in-depth examination of the core mechanism of SEPHS2, its kinetic properties, protein interactions, and the experimental methodologies used to elucidate its function, offering a critical resource for researchers in cellular metabolism and drug development.
Core Enzymatic Mechanism of SEPHS2
SEPHS2, also known as Selenide (B1212193), Water Dikinase 2, is the key enzyme that catalyzes the first committed step in the biosynthesis of selenocysteine.[1][2] Its primary function is to synthesize monoselenophosphate (MSP), the activated selenium donor, from selenide and ATP.[3] The overall reaction is as follows:
Selenide (HSe⁻) + ATP + H₂O → Selenophosphate (H₂SePO₃⁻) + AMP + Phosphate (Pi) + 2H⁺ [4][5][6]
This reaction is dependent on the presence of Mg²⁺ as a cofactor.[5] Notably, the reaction consumes two high-energy phosphoanhydride bonds from ATP to generate one molecule of selenophosphate.[4][7] Human SEPHS2 is itself a selenoprotein, containing a catalytically critical selenocysteine residue in its active site, which suggests a potential autoregulatory mechanism for selenoprotein synthesis.[3]
Selenocysteine Biosynthesis Pathway and SEPHS2 Interactions
SEPHS2 does not function in isolation; it is a critical component of a larger biosynthetic pathway and interacts with other key proteins. The selenophosphate produced by SEPHS2 is utilized by O-phosphoseryl-tRNA:[Ser]Sec synthase (SEPSECS) to convert phosphoseryl-tRNA[Ser]Sec into selenocysteinyl-tRNA[Ser]Sec, the final molecule required for Sec incorporation into nascent selenoproteins.
Data from co-immunoprecipitation and resonance energy transfer assays have confirmed that SEPHS2 forms part of a dynamic protein complex, interacting directly with SEPSECS and another selenophosphate synthetase homolog, SEPHS1.[3]
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) / Specific Activity | Catalytic Efficiency (kcat/Km) |
| E. coli SelD (Cys-type) | ATP | 130 | 3 min⁻¹ (kcat) | 0.023 μM⁻¹min⁻¹ |
| Selenide | 14 | 83 nmol/min/mg (Specific Activity) | Not Calculated | |
| H. influenzae SelD (Sec-type) | ATP | 110 | Not Reported | Not Reported |
| Selenide | 10 | Not Reported | Not Reported |
Table 1: Kinetic Parameters of Bacterial Selenophosphate Synthetases (SelD)[8] Note: The specific activity for E. coli SelD was determined under strictly anaerobic conditions. Km values for both enzymes were found to be similar.[8]
Experimental Protocols
The characterization of SEPHS2 and its interactions relies on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for two key experimental approaches.
Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
Co-IP is used to isolate a target protein (e.g., SEPHS2) and its binding partners from a cell lysate.[9][10] This technique was used to confirm the interaction between SEPHS2, SEPHS1, and SEPSECS.[3]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with expression plasmids encoding tagged proteins of interest (e.g., SEPHS2-RLuc2 and SEPSECS-GFP2).
-
Cell Lysis: After 24-48 hours, cells are washed with cold PBS and lysed on ice using a non-denaturing lysis buffer (e.g., IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease inhibitors.
-
Lysate Pre-clearing: The cell lysate is centrifuged to pellet debris. The supernatant is then incubated with Protein A/G agarose (B213101) beads for 1 hour at 4°C to minimize non-specific binding. The beads are pelleted, and the supernatant is transferred to a new tube.
-
Immunoprecipitation: A specific antibody targeting one of the protein tags (e.g., anti-GFP) is added to the pre-cleared lysate and incubated for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Fresh Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: The beads are pelleted by gentle centrifugation and washed 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.
-
Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blotting using antibodies against the tags of both the "bait" (e.g., GFP) and potential "prey" (e.g., RLuc) proteins to confirm co-precipitation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions in living cells. It relies on non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to the proteins of interest. Energy transfer, and thus a BRET signal, only occurs if the two proteins are in very close proximity (<10 nm).
Methodology:
-
Construct Generation: Create fusion constructs where one protein of interest (e.g., SEPHS2) is fused to a BRET donor (Rluc) and the interaction partner (e.g., SEPSECS) is fused to a BRET acceptor (YFP).
-
Cell Transfection: Co-transfect mammalian cells (e.g., HEK293) with constant amounts of the donor construct and increasing amounts of the acceptor construct. A control expressing only the donor is also prepared to measure background luminescence.
-
Cell Preparation: After 24-48 hours of expression, cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) and plated into a white, 96-well microplate.
-
Signal Measurement: A plate reader capable of detecting both luminescence and fluorescence is used.
-
First, measure the fluorescence of the acceptor (YFP) to quantify its expression level.
-
Next, add the luciferase substrate (e.g., coelenterazine) to each well.
-
Immediately measure the luminescence emission at two wavelengths simultaneously: one for the donor (e.g., ~485 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity (e.g., 530 nm / 485 nm). The net BRET is determined by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor samples. A positive interaction is indicated by a saturation curve when net BRET is plotted against the ratio of acceptor/donor expression.
Implications for Drug Development
The essentiality of SEPHS2 for selenoprotein biosynthesis makes it a compelling area of interest for therapeutic intervention, particularly in oncology. Several selenoproteins, such as GPX4 and TXNRDs, are critical for cancer cell survival and resistance to therapies by mitigating oxidative stress and preventing specific forms of cell death like ferroptosis.
Recent studies have shown that cancer cells are particularly dependent on SEPHS2.[11][12] While normal cells can tolerate its loss, the disruption of SEPHS2 in cancer cells leads to a toxic accumulation of the intermediate selenide and a collapse of the antioxidant seleno-enzyme network, resulting in cell death.[11] This selective essentiality identifies SEPHS2 as a potential therapeutic target. The development of small molecule inhibitors that specifically target the active site of SEPHS2 could represent a novel strategy to selectively eliminate cancer cells by disrupting selenium metabolism.
Conclusion
SEPHS2 is the lynchpin of selenocysteine biosynthesis, catalyzing the ATP-dependent synthesis of the activated selenium donor, selenophosphate. Its function is modulated through interactions with other key enzymes in the pathway, forming a dynamic complex to ensure the efficient production of selenoproteins. While kinetic data from human SEPHS2 remains to be fully elucidated, studies on bacterial homologs have provided a solid foundation for understanding its catalytic mechanism. The demonstrated reliance of cancer cells on SEPHS2 for survival highlights its potential as a high-value target for the development of novel anticancer therapeutics. Further structural and mechanistic studies will be crucial for designing potent and specific inhibitors for this essential enzyme.
References
- 1. Selenophosphate synthetase 2 is essential for selenoprotein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenophosphate synthetase 2 is essential for selenoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Structural Insights into the Catalytic Mechanism of Escherichia coli Selenophosphate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enzyme-database.org [enzyme-database.org]
- 6. EC 2.7.9.3 [iubmb.qmul.ac.uk]
- 7. Selenophosphate Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic properties of selenophosphate synthetases: Comparison of the selenocysteine-containing enzyme from Haemophilus influenzae with the corresponding cysteine-containing enzyme from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical analysis of Escherichia coli selenophosphate synthetase mutants. Lysine 20 is essential for catalytic activity and cysteine 17/19 for 8-azido-ATP derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
- 11. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Function of Human Selenophosphate Synthetase 2 (SEPHS2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in human biology, playing an indispensable role in the biosynthesis of selenoproteins. As a selenoprotein itself, SEPHS2 contains a rare selenocysteine (B57510) (Sec) residue within its active site, highlighting a unique autoregulatory mechanism. This enzyme catalyzes the ATP-dependent synthesis of monoselenophosphate, the selenium donor for the incorporation of selenocysteine into all 25 known human selenoproteins. Given the essential role of selenoproteins in antioxidant defense, thyroid hormone metabolism, and redox signaling, SEPHS2 represents a key node in cellular homeostasis. Dysregulation of SEPHS2 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of human SEPHS2, focusing on its protein structure, active site, catalytic mechanism, and interactions within the broader selenocysteine incorporation machinery. We present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this vital enzyme.
SEPHS2 Protein Structure
Currently, there is no experimentally determined three-dimensional structure of human SEPHS2 available in the Protein Data Bank (PDB). However, computational approaches have provided valuable insights into its architecture.
Homology Modeling
A homology model of human SEPHS2 has been constructed using the crystal structure of its paralog, human Selenophosphate Synthetase 1 (SEPHS1), as a template. This model provides a foundational understanding of the overall fold and domain organization of SEPHS2. The core of the protein is predicted to adopt a fold characteristic of the ASKHA (acetate and sugar kinases/Hsc70/actin) superfamily, which is common among phosphotransferases.
Key Structural Features
The SEPHS2 protein is a homodimer, and its structure can be broadly divided into three main domains:
-
N-terminal Domain: This region contains the active site, including the catalytically essential selenocysteine residue.
-
Central Domain: This domain is primarily involved in ATP binding and catalysis.
-
C-terminal Domain: The function of this domain is less well-characterized but may be involved in protein-protein interactions and regulatory functions.
The SEPHS2 Active Site and Catalytic Mechanism
The catalytic activity of SEPHS2 is central to its biological function. The active site is a highly specialized environment that facilitates the transfer of a phosphoryl group from ATP to selenide (B1212193).
Key Active Site Residues
Molecular dynamics simulations and sequence alignments have identified several key amino acid residues crucial for the catalytic function of SEPHS2.
| Residue | Position | Putative Function |
| Selenocysteine (Sec) or Cysteine (Cys) | 60 | The primary catalytic residue, directly involved in the nucleophilic attack on ATP. The wild-type protein contains Sec, while some experimental constructs utilize a Cys substitution. |
| Lysine (Lys) | 63 | Involved in ATP binding and positioning for catalysis. |
| Glycine (B1666218) (Gly) | 319 | Contributes to the structural integrity of the active site. |
Catalytic Reaction
SEPHS2 catalyzes the following reaction:
Selenide + ATP → Monoselenophosphate + AMP + Pi
This reaction proceeds through a mechanism that involves the nucleophilic attack of selenide on the γ-phosphate of ATP. The reaction is dependent on the presence of a divalent metal cation, typically Mg²⁺, which acts as a cofactor to coordinate the phosphate (B84403) groups of ATP.
Quantitative Enzymatic Data
| Parameter | Value | Substrate |
| Km | 26 µM | Selenide |
| kcat | 0.352 min⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure, function, and interactions of SEPHS2.
Non-Radioactive SEPHS2 Activity Assay
This assay provides a safe and reliable method for measuring the enzymatic activity of SEPHS2 by coupling the production of AMP to the oxidation of NADH.
Principle: The AMP produced by SEPHS2 is used by pyruvate (B1213749) pyrophosphate dikinase (PPDK) to generate ATP from phosphoenolpyruvate (B93156) (PEP), which is then used by lactate (B86563) dehydrogenase (LDH) in a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the SEPHS2 activity.
Reagents:
-
50 mM HEPES-KOH, pH 7.0
-
10 mM KCl
-
5 mM MgSO₄
-
1.0 mM Sodium Pyrophosphate
-
0.75 mM Phosphoenolpyruvate (PEP)
-
0.1 mM NADH
-
0.05 mM ATP
-
Recombinant Pyruvate Pyrophosphate Dikinase (PPDK)
-
Lactate Dehydrogenase (LDH)
-
Recombinant SEPHS2 (or SEPHS2-Cys mutant)
-
Sodium Selenide (NaHSe) - freshly prepared
Procedure:
-
Prepare a reaction mixture containing HEPES-KOH, KCl, MgSO₄, sodium pyrophosphate, PEP, NADH, ATP, PPDK, LDH, and the SEPHS2 enzyme in a septum-sealed vial.
-
Deoxygenate the mixture by flushing with an inert gas (e.g., argon).
-
Initiate the reaction by adding freshly prepared sodium selenide.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH depletion, which is proportional to the SEPHS2 activity.
Co-Immunoprecipitation (Co-IP) for SEPHS2 Interaction Studies
Co-IP is a powerful technique to identify and validate protein-protein interactions. This protocol can be used to study the interaction of SEPHS2 with other components of the selenocysteine synthesis machinery, such as SEPHS1 and SEPSECS.
Materials:
-
Cell culture expressing tagged versions of the proteins of interest (e.g., SEPHS2-GFP and SEPHS1-FLAG).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Antibody specific to one of the tagged proteins (e.g., anti-GFP antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lyse the cells to release the protein complexes.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the "bait" protein (e.g., anti-GFP for SEPHS2-GFP) to form antibody-protein complexes.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-FLAG for SEPHS1-FLAG).
Signaling Pathways and Interactions
SEPHS2 does not function in isolation but is part of a larger, highly regulated pathway for selenoprotein synthesis. It also has potential connections to broader cellular signaling networks.
The Selenocysteine Biosynthesis Pathway
SEPHS2 is a central component of the selenocysteine (Sec) biosynthesis machinery. It interacts with other key proteins to ensure the efficient production and incorporation of Sec into nascent polypeptide chains.
Interaction with the Selenocysteine Incorporation Complex
SEPHS2 is known to physically interact with other proteins involved in selenocysteine synthesis, forming a multi-protein complex. These interactions are thought to enhance the efficiency of the overall pathway by channeling substrates between enzymes.
Potential Link to PPAR Signaling Pathway
Emerging evidence suggests a potential link between SEPHS2 and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. While the precise molecular details of this interaction are still under investigation, it is hypothesized that SEPHS2, through its role in producing antioxidant selenoproteins, may modulate the activity of PPARs, which are known to be sensitive to the cellular redox state.
Conclusion
Human SEPHS2 is a fascinating and functionally significant enzyme that holds a key position in the intricate process of selenoprotein synthesis. Its unique characteristic as a selenoprotein, coupled with its essential catalytic activity, underscores its importance in maintaining cellular health. While significant progress has been made in understanding its structure through computational modeling and its function through biochemical assays, the absence of an experimentally determined structure remains a critical knowledge gap. Future research, including crystallographic or cryo-EM studies, will be invaluable in providing a high-resolution view of the SEPHS2 active site and its interactions with substrates and other proteins. A deeper understanding of the regulatory mechanisms governing SEPHS2 expression and activity, including its potential interplay with signaling pathways like PPAR, will undoubtedly open new avenues for therapeutic strategies targeting a range of human diseases. This guide serves as a comprehensive resource for researchers dedicated to unraveling the complexities of this vital enzyme.
Expression Profile of SEPHS2 in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the expression profile of Selenophosphate Synthetase 2 (SEPHS2) in human tissues. SEPHS2 is a critical enzyme in the selenoprotein biosynthesis pathway, catalyzing the ATP-dependent synthesis of monoselenophosphate from selenide. This document compiles quantitative expression data, detailed experimental methodologies, and associated signaling pathways to serve as a comprehensive resource for research and development.
Quantitative Expression of SEPHS2 in Human Tissues
The expression of SEPHS2 has been characterized across a wide range of human tissues at both the mRNA and protein levels. Analysis of transcriptomics data from the Human Protein Atlas (HPA), which includes data from the Genotype-Tissue Expression (GTEx) project, reveals that SEPHS2 is expressed in numerous tissues. The following tables summarize the quantitative mRNA expression levels in various normal human tissues, providing a comparative view of SEPHS2's transcriptional landscape.[1]
Table 1: SEPHS2 mRNA Expression in Normal Human Tissues
The following table presents the normalized mRNA expression of SEPHS2 in transcripts per million (nTPM) across a consensus dataset of 55 tissue types, combining data from the Human Protein Atlas and the GTEx project.[1]
| Tissue | nTPM | Tissue | nTPM |
| Adipose tissue | 105.3 | Pancreas | 143.7 |
| Adrenal gland | 158.4 | Parathyroid gland | 101.9 |
| Amygdala | 80.1 | Pituitary gland | 134.2 |
| Appendix | 104.2 | Placenta | 149.6 |
| Basal ganglia | 95.7 | Prostate | 128.5 |
| Bone marrow | 131.5 | Rectum | 98.7 |
| Breast | 99.8 | Retina | 54.9 |
| Cerebellum | 85.3 | Salivary gland | 115.6 |
| Cerebral cortex | 88.9 | Seminal vesicle | 133.2 |
| Cervix | 110.1 | Skeletal muscle | 65.4 |
| Choroid plexus | 75.6 | Skin | 89.1 |
| Colon | 108.7 | Small intestine | 112.3 |
| Duodenum | 118.9 | Smooth muscle | 95.1 |
| Endometrium | 120.5 | Spinal cord | 82.4 |
| Epididymis | 145.2 | Spleen | 125.8 |
| Esophagus | 92.6 | Stomach | 101.2 |
| Fallopian tube | 122.3 | Testis | 165.7 |
| Gallbladder | 109.8 | Thymus | 118.1 |
| Heart muscle | 78.5 | Thyroid gland | 139.4 |
| Hippocampal formation | 81.7 | Tongue | 97.3 |
| Hypothalamus | 87.2 | Urinary bladder | 103.6 |
| Kidney | 128.9 | Uterus | 115.9 |
| Liver | 185.4 | Vagina | 108.1 |
| Lung | 110.7 | Lymph node | 119.5 |
| Midbrain | 83.5 | Tonsil | 112.8 |
Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the expression of SEPHS2.
Immunohistochemistry (IHC)
Immunohistochemistry is employed to visualize the in-situ protein expression of SEPHS2 in tissue sections.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each, followed by a rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against SEPHS2 at an optimized dilution (e.g., 1:100 to 1:500) in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash sections with wash buffer.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting
Western blotting is used to detect and quantify SEPHS2 protein levels in tissue homogenates.
Protocol for Cytoplasmic Protein Extraction and Western Blotting:
-
Protein Extraction:
-
Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SEPHS2 at an optimized dilution overnight at 4°C.
-
Wash the membrane with TBST.
-
-
Secondary Antibody and Detection:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive method for quantifying SEPHS2 mRNA expression levels.
Two-Step RT-qPCR Protocol:
-
RNA Extraction and Quantification:
-
Extract total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for SEPHS2, and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SEPHS2 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of SEPHS2 using the ΔΔCt method.
-
Signaling Pathways and Visualizations
SEPHS2 is a key enzyme in the selenocysteine (B57510) (Sec) biosynthesis pathway, which is essential for the production of selenoproteins. The following diagrams illustrate the central role of SEPHS2 in this pathway and a typical experimental workflow for its analysis.
Caption: The Selenocysteine Biosynthesis Pathway.
Caption: Experimental Workflow for SEPHS2 Expression Analysis.
References
The Pivotal Role of Selenophosphate Synthetase 2 (SEPHS2) in Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) (Sec) biosynthesis pathway, playing an indispensable role in cellular redox homeostasis. It catalyzes the ATP-dependent synthesis of selenophosphate, the active selenium donor required for the incorporation of Sec into a class of proteins known as selenoproteins. Many of these selenoproteins, including glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs), are potent antioxidant enzymes that protect cells from oxidative damage. Emerging evidence has highlighted a unique dependency of cancer cells on SEPHS2, not only for antioxidant defense via selenoprotein synthesis but also for the detoxification of selenide (B1212193), a toxic intermediate in the pathway. This dual function makes SEPHS2 a compelling therapeutic target for cancer. This technical guide provides an in-depth overview of SEPHS2's function, summarizes key quantitative data, details relevant experimental protocols, and outlines the signaling pathways governing its role in maintaining cellular redox balance.
Introduction: SEPHS2 and the Selenocysteine Biosynthesis Pathway
Selenium is an essential micronutrient primarily utilized through its incorporation into the 21st amino acid, selenocysteine (Sec). Sec is a key component of the 25 known human selenoproteins, which are vital for a range of physiological processes, most notably the regulation of cellular redox state.[1][2] The synthesis of these crucial proteins is entirely dependent on a specialized biochemical pathway where SEPHS2 functions as a rate-limiting enzyme.[3]
SEPHS2 catalyzes the conversion of selenide (HSe⁻), a reduced form of selenium, and ATP into monoselenophosphate (MSP), AMP, and orthophosphate.[4][5] MSP serves as the active selenium donor for the subsequent conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec, which is then incorporated into nascent polypeptide chains at UGA codons.[2][6] In vertebrates, SEPHS2 is itself a selenoprotein, containing a Sec residue in its active site, which suggests the existence of an autoregulatory feedback mechanism for selenium metabolism.[7]
The Duality of SEPHS2 in Redox Homeostasis and Cancer Biology
SEPHS2 maintains redox homeostasis primarily by enabling the synthesis of antioxidant selenoproteins like GPX4 and TXNRD1.[6] These enzymes neutralize reactive oxygen species (ROS) and repair oxidative damage, thus preventing lipid peroxidation and other forms of cellular stress.
A critical dichotomy exists in the role of SEPHS2 between normal and cancerous cells. While dispensable for the survival of many normal cell types, SEPHS2 is essential for a broad range of cancer cells.[2][6] This dependency stems from two key factors:
-
Enhanced Antioxidant Demand: Cancer cells often exhibit high levels of ROS due to metabolic reprogramming and rapid proliferation, making them highly reliant on antioxidant systems. SEPHS2-dependent selenoproteins, particularly GPX4, are crucial for mitigating this oxidative stress and protecting cancer cells from ferroptosis, an iron-dependent form of cell death.[2][6]
-
Selenide Detoxification: Many cancer cells upregulate the cystine/glutamate antiporter (SLC7A11), which, in addition to importing cystine, also promotes the uptake of selenium compounds.[2][6] This increased selenium flux leads to the accumulation of the toxic intermediate selenide. SEPHS2 is essential for detoxifying selenide by converting it into selenophosphate.[2][6] Loss of SEPHS2 in these "selenophilic" cancer cells leads to selenide poisoning and cell death.
This selective essentiality makes SEPHS2 a highly attractive and promising target for novel anti-cancer therapies.[6][8]
Signaling and Workflow Diagrams
The following diagrams illustrate the key pathways and experimental workflows associated with SEPHS2 function.
References
- 1. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. SEPHS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. A non-radioactive and two radioactive assays for selenophosphate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Catalytic Properties of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Selenophosphate Synthetase 2 (SEPHS2) and its Fundamental Role in the Pathogenesis of Keshan Disease
Abstract
Keshan disease, an endemic congestive cardiomyopathy, stands as a stark example of how severe nutritional deficiency can precipitate devastating cardiac pathology, particularly when coupled with an infectious co-factor.[1][2] The primary etiological factor is a severe dietary deficiency of the essential trace element selenium.[3][4] Selenium's biological functions are not executed by the element itself, but by a class of approximately 25 specialized proteins known as selenoproteins, which are critical for antioxidant defense and redox regulation.[5][6] This guide delineates the pivotal role of Selenophosphate Synthetase 2 (SEPHS2), the rate-limiting enzyme responsible for activating selenium for biosynthesis, and elucidates its foundational connection to the molecular cascade that results in Keshan disease. Understanding this pathway is critical for developing targeted therapeutic and preventative strategies.
Introduction to SEPHS2: The Gateway to Selenoprotein Synthesis
Selenophosphate Synthetase 2 (SEPHS2) is an essential enzyme that catalyzes the first committed step in the selenoprotein biosynthesis pathway.[7][8] Its primary function is to synthesize monoselenophosphate (MSP), the active selenium donor, in an ATP-dependent reaction from selenide (B1212193).[9][10][11] This MSP is then utilized for the synthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, which is incorporated into all functional selenoproteins.[7][8]
The incorporation of selenocysteine is a complex process, requiring the recognition of a UGA codon (normally a stop codon) as a signal for Sec insertion. This is mediated by a specific stem-loop structure in the 3' untranslated region (UTR) of selenoprotein mRNAs, known as the Sec Insertion Sequence (SECIS) element.[10][12] Given its role in producing the very building block of selenoproteins, SEPHS2 activity is an absolute prerequisite for cellular antioxidant defense systems that rely on enzymes like Glutathione Peroxidases (GPXs) and Thioredoxin Reductases (TrxRs).[5][13][14]
The Selenoprotein Biosynthesis Pathway
The synthesis of functional selenoproteins is a multi-step process, with SEPHS2 acting as a central control point. The pathway is initiated by the metabolic conversion of various dietary selenium forms into a common intermediate, hydrogen selenide (H₂Se). SEPHS2 then catalyzes the critical activation step.
References
- 1. Keshan disease - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 4. [PDF] An original discovery: selenium deficiency and Keshan disease (an endemic heart disease). | Semantic Scholar [semanticscholar.org]
- 5. Part--Selenoproteins and Cardiovascular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene - SEPHS2 [maayanlab.cloud]
- 13. Progress in the emerging role of selenoproteins in cardiovascular disease: focus on endoplasmic reticulum-resident selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Protective Role of Selenium for Cardiovascular Health [casi.org]
Genetic Variants of SEPHS2: A Technical Guide to Their Implications and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in human physiology, playing an indispensable role in the biosynthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid.[1][2] SEPHS2 catalyzes the ATP-dependent synthesis of selenophosphate, the active selenium donor, from selenide (B1212193).[2][3][4] This selenophosphate is then utilized to convert phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec, which is subsequently incorporated into a growing polypeptide chain at UGA codons, which would otherwise function as stop codons.[3][5] This intricate process is vital for the production of the 25 known human selenoproteins, many of which are crucial antioxidant enzymes such as glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs).[6]
Recent research has illuminated the pivotal role of SEPHS2 in cancer biology. Many cancer cells exhibit a heightened dependence on selenium metabolism for survival and proliferation.[7] SEPHS2 is essential for detoxifying selenide, a toxic intermediate in the selenocysteine biosynthesis pathway.[6] Consequently, SEPHS2 is often overexpressed in various cancers, and its elevated expression is frequently associated with poor patient prognosis, making it a compelling target for novel therapeutic interventions.[8][9] Understanding the genetic variants of SEPHS2 is paramount for elucidating its precise role in disease and for the development of targeted therapies. This guide provides a comprehensive overview of known SEPHS2 genetic variants, their functional implications, relevant signaling pathways, and detailed experimental protocols for their investigation.
Genetic Variants of SEPHS2
Genetic variations in the SEPHS2 gene can potentially alter the enzyme's structure, function, and expression levels, thereby impacting selenoprotein synthesis and cellular redox homeostasis. The following table summarizes known variants of SEPHS2, compiled from various genomic databases. While many of these variants are classified as having uncertain significance, their potential impact on SEPHS2 function warrants further investigation.
| Variant ID (dbSNP) | Type | Consequence | Location | Clinical Significance |
| rs1804600 | Missense | p.Val244Ala | Exon | Uncertain significance |
| rs2050262647 | Missense | p.Ala15Thr | Exon | Uncertain significance |
| rs1255705655 | Missense | p.Arg122His | Exon | Uncertain significance |
| rs556231593 | Missense | p.Gly236Arg | Exon | Uncertain significance |
| rs2151132353 | Missense | p.Pro314Leu | Exon | Uncertain significance |
| rs1304941836 | Missense | p.Met57Val | Exon | Uncertain significance |
| rs1162411672 | Missense | p.Ile423Thr | Exon | Uncertain significance |
| rs771091604 | Missense | p.Ser367Pro | Exon | Uncertain significance |
Data compiled from GeneCards and UniProt databases.[10][11]
Signaling and Metabolic Pathways
SEPHS2 is a key enzyme in the selenocysteine biosynthesis pathway. Its activity is intrinsically linked to the availability of selenium and the cellular demand for selenoproteins. The pathway is a critical component of cellular redox regulation and is increasingly implicated in cancer metabolism.
Selenocysteine Biosynthesis Pathway
The synthesis of selenocysteine is a multi-step process that occurs on its tRNA molecule. The pathway begins with the charging of the selenocysteine-specific tRNA (tRNA[Ser]Sec) with serine, followed by phosphorylation and subsequent conversion to selenocysteine using selenophosphate synthesized by SEPHS2.
Caption: The selenocysteine biosynthesis pathway.
Experimental Protocols
Investigating the functional consequences of SEPHS2 genetic variants requires a combination of molecular biology, biochemistry, and cell-based assays. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis to Generate SEPHS2 Variants
This protocol describes the generation of specific SEPHS2 variants in an expression vector for subsequent functional analysis.
Materials:
-
Wild-type SEPHS2 expression vector (e.g., in pcDNA3.1)
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
-
Custom-designed mutagenic primers for the desired variant
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Miniprep kit for plasmid purification
-
Sanger sequencing reagents
Procedure:
-
Primer Design: Design forward and reverse mutagenic primers containing the desired mutation, flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Set up the PCR reaction according to the mutagenesis kit's instructions, using the wild-type SEPHS2 plasmid as a template and the mutagenic primers. A typical thermal cycling program is:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
Dpnl Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Selection and Plasmid Purification: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C. Select individual colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing of the purified plasmid.
CRISPR/Cas9-Mediated Knockout of SEPHS2
This protocol outlines the generation of SEPHS2 knockout cell lines to study the effects of its complete loss of function.[12][13]
Materials:
-
Target cell line (e.g., a cancer cell line with high SEPHS2 expression)
-
Lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2)
-
SEPHS2-specific single guide RNAs (sgRNAs)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (B1679871) for selection
-
Antibodies for SEPHS2 and loading control (e.g., β-actin) for Western blotting
Procedure:
-
sgRNA Design and Cloning: Design two or more sgRNAs targeting an early exon of the SEPHS2 gene to ensure a frameshift mutation. Clone the sgRNAs into the lentiviral CRISPR/Cas9 vector.
-
Lentivirus Production: Co-transfect the CRISPR/Cas9 vector containing the SEPHS2 sgRNA and the packaging plasmids into HEK293T cells. Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the harvested lentivirus.
-
Selection: 24 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the single-cell clones and validate the knockout of SEPHS2 by:
Cell Viability and Proliferation Assays
These assays are used to assess the impact of SEPHS2 variants or knockout on cell survival and growth.
Materials:
-
Wild-type, SEPHS2 knockout, or variant-expressing cells
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, Promega) or proliferation reagent (e.g., BrdU incorporation assay kit)
-
Plate reader for luminescence or absorbance measurement
Procedure:
-
Cell Seeding: Seed an equal number of cells for each condition (e.g., wild-type, knockout, variant) into a 96-well plate.
-
Incubation: Incubate the cells under standard culture conditions for various time points (e.g., 24, 48, 72 hours).
-
Assay: At each time point, perform the cell viability or proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to a control group and plot the results to compare the effects of the different SEPHS2 genotypes.
Immunoblotting for Selenoprotein Expression
This protocol is used to determine how SEPHS2 variants affect the expression of downstream selenoproteins.[17]
Materials:
-
Cell lysates from wild-type, SEPHS2 knockout, or variant-expressing cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against various selenoproteins (e.g., GPX1, GPX4, TXNRD1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare selenoprotein levels between different conditions.
Logical Workflow for Investigating SEPHS2 Variants
The following diagram illustrates a logical workflow for the comprehensive investigation of SEPHS2 genetic variants, from initial identification to functional characterization and assessment of their clinical relevance.
Caption: A workflow for SEPHS2 variant analysis.
Implications for Drug Development
The critical role of SEPHS2 in cancer cell survival presents a significant opportunity for therapeutic intervention.[7] The overexpression of SEPHS2 in numerous tumors, coupled with its essential function in detoxifying selenide, makes it an attractive target for the development of selective inhibitors.[6][8] A therapeutic strategy aimed at inhibiting SEPHS2 could lead to the accumulation of toxic selenide specifically in cancer cells, which often have upregulated selenium uptake, thereby inducing cell death with potentially minimal effects on normal tissues.
Furthermore, the presence of specific SEPHS2 genetic variants could serve as biomarkers to predict a patient's response to selenium-based therapies or to SEPHS2 inhibitors. A comprehensive understanding of how these variants affect enzyme function and stability is crucial for developing personalized medicine approaches in oncology. The experimental workflows and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of targeting SEPHS2.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]
- 3. Biosynthesis of selenocysteine, the 21st amino acid in the genetic code, and a novel pathway for cysteine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. genecards.org [genecards.org]
- 11. uniprot.org [uniprot.org]
- 12. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. General Immunoblotting Protocol | Rockland [rockland.com]
- 15. High Error Rates in Selenocysteine Insertion in Mammalian Cells Treated with the Antibiotic Doxycycline, Chloramphenicol, or Geneticin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Subcellular Landscape of Selenophosphate Synthetase 2 (SEPHS2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) biosynthesis pathway, responsible for the production of selenophosphate, the selenium donor for the synthesis of the 21st amino acid, selenocysteine. The subcellular localization of SEPHS2 is intrinsically linked to its function and its role in cellular homeostasis and disease, including cancer. This technical guide provides an in-depth overview of the subcellular localization of SEPHS2, detailing the experimental methodologies used for its determination and presenting its known molecular interactions within the context of its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers investigating selenoprotein metabolism and its implications for drug development.
Introduction
SEPHS2 is a key enzyme that catalyzes the ATP-dependent synthesis of monoselenophosphate from selenide (B1212193).[1][2][3] This reaction is a cornerstone of selenoprotein synthesis, providing the necessary selenium donor for the incorporation of selenocysteine into a growing polypeptide chain.[1][2][3][4] Selenoproteins play crucial roles in a variety of cellular processes, including antioxidant defense, redox signaling, and thyroid hormone metabolism.[4][5][6] Given the essential function of SEPHS2, understanding its subcellular distribution is paramount to elucidating its regulatory mechanisms and its involvement in pathology. Dysregulation of SEPHS2 expression and function has been implicated in several diseases, notably cancer, where it is often overexpressed and contributes to tumor progression and therapeutic resistance.[4][5][7][8]
Subcellular Localization of SEPHS2
Current evidence from multiple studies indicates that SEPHS2 is predominantly localized to the nucleoplasm .[4][9] This localization has been consistently observed across various human cell lines, including HEK 293, MCF7, and U-2 OS, through immunofluorescence studies.[4] The Human Protein Atlas also supports a primary localization to the nucleoplasm, with some evidence of cytoplasmic presence as well.[9][10]
Quantitative Distribution of SEPHS2
To date, detailed quantitative analyses of the subcellular distribution of SEPHS2 are not extensively available in the published literature. While the nucleoplasmic localization is well-established qualitatively, the precise percentage of the cellular SEPHS2 pool residing in the nucleus versus the cytoplasm has not been definitively quantified. Such data would require rigorous cell fractionation experiments followed by quantitative western blotting.
Experimental Protocols for Determining SEPHS2 Subcellular Localization
The following sections outline the detailed methodologies for the key experiments used to investigate the subcellular localization of SEPHS2.
Immunofluorescence Staining for SEPHS2 Visualization
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of proteins in situ.
Protocol:
-
Cell Culture and Preparation:
-
Culture adherent cells (e.g., HEK 293, MCF7, or U-2 OS) on sterile glass coverslips in a petri dish with appropriate culture medium until they reach 60-80% confluency.
-
-
Fixation:
-
Gently wash the cells three times with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against SEPHS2 (e.g., a rabbit polyclonal anti-SEPHS2 antibody) in the blocking buffer at the recommended concentration (e.g., 1:200).
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. The SEPHS2 protein will be detected by the fluorescence of the secondary antibody, and its localization can be determined relative to the DAPI-stained nucleus.
-
Subcellular Fractionation and Western Blotting
This method allows for the biochemical separation of cellular compartments and the subsequent detection of SEPHS2 in each fraction by western blotting.
Protocol:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells by scraping and pellet them by centrifugation.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the plasma membrane using a Dounce homogenizer or by passing the cell suspension through a fine-gauge needle.
-
-
Fractionation by Differential Centrifugation:
-
Nuclear and Cytoplasmic Fractionation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
The supernatant contains the cytoplasmic fraction.
-
-
Further Cytoplasmic Fractionation (Optional):
-
The cytoplasmic fraction can be further centrifuged at a higher speed (e.g., 10,000 x g) to pellet mitochondria and then at an even higher speed (e.g., 100,000 x g) to separate the microsomal fraction from the cytosol.
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with buffer and then lyse it using a high-salt nuclear extraction buffer to release nuclear proteins.
-
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a standard protein assay, such as the Bradford or BCA assay.
-
-
Western Blotting:
-
SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SEPHS2 overnight at 4°C. Include primary antibodies for subcellular markers to verify the purity of the fractions (e.g., GAPDH for cytoplasm, Histone H3 for nucleus).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence and relative intensity of the SEPHS2 band in each fraction will indicate its subcellular distribution.
-
Signaling Pathway and Molecular Interactions
SEPHS2 is a central enzyme in the selenocysteine biosynthesis pathway. Its primary role is to catalyze the conversion of selenide and ATP into monoselenophosphate, AMP, and orthophosphate. This monoselenophosphate then serves as the selenium donor for the synthesis of selenocysteine on its tRNA.
SEPHS2 does not act in isolation. It is known to be part of a larger protein complex involved in selenocysteine incorporation. Key interacting partners include:
-
SEPSECS (O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase): The enzyme that synthesizes selenocysteinyl-tRNA.
-
SEPHS1 (Selenophosphate synthetase 1): A paralog of SEPHS2, which is also involved in selenophosphate synthesis, although SEPHS2 is considered the primary enzyme for this function.
-
SECp43 (tRNA Selenocysteine 1 associated protein 1): A protein that is part of the selenocysteine synthesis machinery.
These interactions are crucial for the efficient synthesis and incorporation of selenocysteine into selenoproteins.
Diagrams
Caption: The Selenocysteine Biosynthesis Pathway.
Caption: Experimental workflows for determining subcellular localization.
Conclusion
The subcellular localization of SEPHS2 in the nucleoplasm is a key aspect of its biological function. This localization likely facilitates its role in the intricate process of selenoprotein synthesis, potentially through interactions with other components of the selenocysteine incorporation machinery that may also be present in the nucleus. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of SEPHS2 localization and its functional implications. For drug development professionals, a thorough understanding of the subcellular behavior of SEPHS2 is critical, as targeting this enzyme in its specific cellular compartment could offer novel therapeutic strategies, particularly in the context of cancer. Future research should aim to provide a more quantitative understanding of SEPHS2 distribution and to further elucidate the dynamics of its interactions within the nucleus.
References
- 1. SEPHS2 Polyclonal Antibody (PA5-21878) [thermofisher.com]
- 2. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. us.sinobiological.com [us.sinobiological.com]
- 5. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Pivotal Role of Selenophosphate Synthetase 2 (SEPHS2) in Selenoprotein Biosynthesis and Cancer Cell Survival: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the biosynthesis of selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510) (Sec). Initially identified as a mammalian homolog of the Escherichia coli selD gene, SEPHS2 plays an indispensable role in cellular redox homeostasis and has emerged as a key factor in the survival of specific cancer cells. This technical guide provides an in-depth overview of the discovery, initial characterization, and functional significance of SEPHS2, with a focus on its enzymatic activity, the pathways it governs, and the experimental methodologies used for its study.
SEPHS2 catalyzes the ATP-dependent synthesis of monoselenophosphate from selenide (B1212193), which serves as the active selenium donor for the incorporation of Sec into nascent polypeptide chains.[1][2] This process is fundamental for the production of all 25 known human selenoproteins, many of which are crucial antioxidant enzymes such as glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs).[3] The discovery that SEPHS2 is itself a selenoprotein suggests a potential autoregulatory mechanism governing selenoprotein synthesis.[4]
Recent research has unveiled a fascinating and critical role for SEPHS2 in oncology. Certain cancer cells, termed "selenophilic," exhibit an increased uptake of selenium. While this enhances the production of protective antioxidant selenoproteins like GPX4, it also leads to the accumulation of the toxic intermediate, selenide.[4] SEPHS2 is essential for detoxifying selenide by converting it into selenophosphate, making this enzyme a selective vulnerability and a promising therapeutic target in these cancers.
Quantitative Data Summary
The following tables summarize key quantitative data related to SEPHS2 expression and enzymatic activity.
Table 1: SEPHS2 Expression in Normal vs. Cancer Tissues
| Tissue Type | Expression Level (mRNA) | Expression Level (Protein) | Associated Patient Survival | Reference |
| Various Normal Tissues | Baseline Expression | Baseline Expression | N/A | |
| Breast Cancer | Overexpressed | Significantly Upregulated | High expression correlates with poor survival | |
| Other Cancers (e.g., Lung, Liver) | Overexpressed | Upregulated | High expression correlates with poor survival |
Table 2: Enzyme Kinetic Parameters of Human SEPHS2 Mutant (Sephs2-Sec60Cys)
| Parameter | Value | Substrate | Reference |
| KM | 26 µM | Selenide | |
| kcat | 0.352 min-1 | Selenide |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key biological pathway involving SEPHS2 and a typical experimental workflow for its characterization.
Selenocysteine Biosynthesis Pathway
References
- 1. genecards.org [genecards.org]
- 2. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenophosphate synthetase 2 is essential for selenoprotein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SEPHS2 Knockdown using siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) biosynthesis pathway. It catalyzes the ATP-dependent conversion of selenide (B1212193) into selenophosphate, the active selenium donor for the synthesis of selenocysteine (Sec).[1][2] Sec is the 21st proteinogenic amino acid and is integral to the function of a class of proteins known as selenoproteins, such as Glutathione Peroxidases (GPXs) and Thioredoxin Reductases (TXNRDs). These proteins play essential roles in maintaining cellular redox homeostasis.[1][3]
Emerging research has highlighted the selective essentiality of SEPHS2 for the survival of various cancer cells.[1][3][4] These cells often exhibit an increased reliance on selenium metabolism to counteract high levels of oxidative stress. SEPHS2 is required in these cancer cells not only for the production of antioxidant selenoproteins but also to detoxify the toxic intermediate, selenide.[1] This dependency makes SEPHS2 a compelling therapeutic target for cancer drug development. Furthermore, selenoprotein synthesis and function have been linked to the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is a key regulator of lipid metabolism and inflammation.[5][6][7][8]
This document provides a detailed experimental protocol for the targeted knockdown of SEPHS2 using small interfering RNA (siRNA) in a mammalian cell culture model. It includes methodologies for siRNA transfection, optimization, and validation of knockdown efficiency at both the mRNA and protein levels.
Signaling Pathway
The following diagram illustrates the central role of SEPHS2 in the selenocysteine biosynthesis pathway and its connection to cellular redox balance and the PPAR signaling pathway. SEPHS2 produces selenophosphate, the precursor for selenocysteine, which is then incorporated into selenoproteins like GPX4. These selenoproteins are vital for mitigating oxidative stress. There is an inverse relationship between certain selenoproteins (like Selenoprotein S and K) and PPARγ, a key regulator of adipogenesis and metabolism, suggesting a regulatory feedback loop.[6][7]
Caption: SEPHS2 pathway and its link to PPAR signaling.
Experimental Workflow
The overall experimental workflow for SEPHS2 knockdown and subsequent analysis is depicted below. The process begins with cell culture, followed by transfection with SEPHS2-specific siRNA. After an incubation period to allow for gene silencing, the knockdown efficiency is validated at the mRNA level using RT-qPCR and at the protein level using Western blotting.
Caption: Workflow for SEPHS2 siRNA knockdown experiment.
Detailed Experimental Protocols
I. siRNA Transfection Protocol (24-Well Plate Format)
This protocol provides a method for forward transfection of siRNA into adherent mammalian cells. Optimization is recommended for each new cell line and siRNA combination.
Materials:
-
Mammalian cells of interest (e.g., MDA-MB-231 breast cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
SEPHS2-targeting siRNA (Validated, e.g., 20 µM stock)
-
Negative Control siRNA (Non-targeting, 20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
24-well tissue culture plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 2.5 x 10^4 to 5.0 x 10^4 cells per well).[9][10]
-
Add 500 µL of complete growth medium (antibiotic-free) to each well.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Preparation of siRNA-Transfection Reagent Complexes (per well):
-
Solution A: In an RNase-free tube, dilute 1.5 pmol of siRNA (e.g., 0.075 µL of a 20 µM stock) into 25 µL of serum-free medium. Mix gently. This will yield a final siRNA concentration of 25 nM.
-
Solution B: In a separate RNase-free tube, dilute 1.0 µL of transfection reagent into 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[11]
-
-
Transfection:
-
Add the 50 µL of siRNA-transfection reagent complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate back and forth to ensure even distribution.
-
-
Incubation:
II. Validation of SEPHS2 Knockdown by RT-qPCR
This protocol outlines the quantification of SEPHS2 mRNA levels to confirm knockdown efficiency using the comparative CT (ΔΔCT) method.[13]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for SEPHS2 and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
RNA Isolation and Quantification:
-
Following the incubation period, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[13]
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for each target (SEPHS2 and reference gene). A typical 10 µL reaction is detailed in the table below.
-
Set up reactions in triplicate for each sample (Control siRNA, SEPHS2 siRNA) and include no-template controls (NTC).[14]
-
-
qPCR Cycling:
-
Perform the qPCR using a standard cycling protocol, for example: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[13]
-
-
Data Analysis (ΔΔCT Method):
-
Determine the CT (threshold cycle) value for each reaction.
-
Normalize the CT of the target gene (SEPHS2) to the reference gene (Ref): ΔCT = CT(SEPHS2) - CT(Ref) .
-
Normalize the ΔCT of the SEPHS2 siRNA-treated sample to the control siRNA-treated sample: ΔΔCT = ΔCT(SEPHS2 siRNA) - ΔCT(Control siRNA) .
-
Calculate the fold change in gene expression: Fold Change = 2-ΔΔCT .
-
III. Validation of SEPHS2 Knockdown by Western Blot
This protocol assesses the reduction in SEPHS2 protein levels post-transfection.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SEPHS2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
After incubation, wash cells with cold PBS and lyse with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SEPHS2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the SEPHS2 band intensity to the loading control.
-
Data Presentation
Table 1: Optimization of siRNA Transfection
This table provides an example layout for optimizing the final siRNA concentration. Knockdown efficiency is assessed by RT-qPCR.
| Treatment Group | Final siRNA Conc. (nM) | Transfection Reagent (µL/well) | Mean SEPHS2 CT (±SD) | Mean Ref Gene CT (±SD) | % mRNA Remaining |
| Untreated Control | 0 | 0 | 22.5 (±0.15) | 19.0 (±0.10) | 100% |
| Control siRNA | 25 | 1.0 | 22.6 (±0.20) | 19.1 (±0.12) | ~100% |
| SEPHS2 siRNA | 10 | 1.0 | 25.8 (±0.25) | 19.2 (±0.15) | ~10% |
| SEPHS2 siRNA | 25 | 1.0 | 26.9 (±0.18) | 19.0 (±0.11) | ~5% |
| SEPHS2 siRNA | 50 | 1.0 | 27.2 (±0.22) | 19.1 (±0.14) | ~4% |
Table 2: RT-qPCR Data for SEPHS2 Knockdown Validation
Example data from a validated SEPHS2 knockdown experiment using the optimal 25 nM siRNA concentration.
| Sample | Target Gene | Mean CT | ΔCT (CT Target - CT Ref) | ΔΔCT (ΔCT Sample - ΔCT Control) | Fold Change (2-ΔΔCT) | % Knockdown |
| Control siRNA | SEPHS2 | 22.6 | 3.5 | 0.00 | 1.00 | 0% |
| GAPDH | 19.1 | |||||
| SEPHS2 siRNA | SEPHS2 | 26.9 | 7.9 | 4.40 | 0.047 | 95.3% |
| GAPDH | 19.0 |
Table 3: Densitometry Analysis of Western Blot Results
Example quantitative data from Western blot analysis. Values represent arbitrary units from densitometry, normalized to the loading control.
| Treatment Group | SEPHS2 Band Intensity (Normalized) | Loading Control (GAPDH) Intensity | % Protein Remaining (vs. Control siRNA) |
| Control siRNA | 0.95 | 1.00 | 100% |
| SEPHS2 siRNA (48h) | 0.32 | 0.98 | 33.7% |
| SEPHS2 siRNA (72h) | 0.11 | 1.01 | 11.6% |
References
- 1. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ablation of Selenbp1 Alters Lipid Metabolism via the Pparα Pathway in Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of selenoprotein S and selenoprotein K through PPARγ-mediated ubiquitination is required for adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of selenoprotein S and selenoprotein K through PPARγ-mediated ubiquitination is required for adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. neb.com [neb.com]
- 13. benchchem.com [benchchem.com]
- 14. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
Application Notes: Quantification of SEPHS2 Expression in Cancer Cells
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) biosynthesis pathway, catalyzing the production of selenophosphate, the active selenium donor required for the synthesis of all 25 human selenoproteins.[1][2][3] These selenoproteins, including glutathione (B108866) peroxidases and thioredoxin reductases, play essential roles in maintaining cellular redox homeostasis.[3][4] Emerging evidence indicates that SEPHS2 expression is frequently dysregulated in various malignancies. It has been shown to be overexpressed in many cancer types, including breast cancer and lower-grade glioma, and its elevated expression often correlates with poor patient prognosis and increased tumor grade. Furthermore, SEPHS2 is essential for the survival of some cancer cells, as it is required to detoxify selenide, a toxic intermediate in the selenocysteine biosynthesis pathway. This makes the accurate quantification of SEPHS2 expression in cancer cells and tissues a critical task for both basic research and the development of novel therapeutic strategies.
These application notes provide detailed protocols for quantifying SEPHS2 at the mRNA and protein levels, summarize key quantitative findings from the literature, and present workflows for common experimental methodologies.
Quantitative Data Summary
The expression of SEPHS2 has been analyzed across numerous cancer types using data from large-scale databases like The Cancer Genome Atlas (TCGA) and through specific experimental studies. The following tables summarize these findings.
Table 1: SEPHS2 mRNA Expression in Various Cancer Types Compared to Normal Tissue
| Cancer Type | Abbreviation | Expression Status | Associated Outcome | Reference |
| Brain Lower Grade Glioma | LGG | Upregulated | Poor Overall Survival (OS), DFS, PFS | |
| Lung Adenocarcinoma | LUAD | Upregulated | Poor OS | |
| Breast Invasive Carcinoma | BRCA | Upregulated | Poor OS | |
| Uveal Melanoma | UVM | Upregulated | Poor OS | |
| Adrenocortical Carcinoma | ACC | Upregulated | - | |
| Bladder Urothelial Carcinoma | BLCA | Upregulated | - | |
| Glioblastoma Multiforme | GBM | Upregulated | - | |
| Kidney Renal Clear Cell Carcinoma | KIRC | Downregulated | - | |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Downregulated | - |
DFS: Disease-Free Survival, PFS: Progression-Free Survival
Table 2: SEPHS2 Protein Expression in Various Cancer Types
| Cancer Type | Method | Expression Status in Cancer | Localization | Reference |
| Breast Cancer | IHC/Western Blot | Upregulated | Nuclear | |
| Lung Adenocarcinoma | CPTAC | Upregulated | - | |
| Uterine Corpus Endometrial Carcinoma | CPTAC | Upregulated | - | |
| Colorectal Cancer | IHC | Downregulated | Nuclear | |
| Liver Cancer | IHC | Downregulated | - | |
| Prostate Cancer | IHC | Downregulated | - | |
| Colon Adenocarcinoma | CPTAC | Downregulated | - | |
| Kidney Renal Clear Cell Carcinoma | CPTAC | Downregulated | - | |
| Triple Negative Breast Cancer | RT-qPCR/IHC | Upregulated (correlates with grade) | - |
IHC: Immunohistochemistry, CPTAC: Clinical Proteomic Tumor Analysis Consortium
Signaling Pathway and Logical Relationships
Experimental Protocols & Workflows
Method 1: Quantitative Real-Time PCR (qPCR) for SEPHS2 mRNA
This protocol allows for the sensitive and specific quantification of SEPHS2 mRNA levels in cancer cell lines or tissue samples.
Protocol:
-
RNA Extraction:
-
Homogenize cancer cells or snap-frozen tissue using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by isopropanol (B130326) precipitation.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An ideal A260/A280 ratio is ~2.0.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) and/or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL final volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Human SEPHS2 Primer Sequences (Example):
-
Forward: 5'-TAGCTTGTGCCAACGTGCTGAG-3'
-
Reverse: 5'-TGAGTGGCGTTACCTTTTCGCG-3'
-
-
Reference Gene Primers: Use a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling Program (Example):
-
Initial Activation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: 60°C to 95°C to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for SEPHS2 and the reference gene.
-
Calculate the relative expression of SEPHS2 using the comparative Ct (ΔΔCt) method.
-
Method 2: Western Blotting for SEPHS2 Protein
This protocol describes the detection and semi-quantitative analysis of SEPHS2 protein in total cell or tissue lysates.
Protocol:
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
For tissues, homogenize in lysis buffer on ice.
-
Centrifuge at ~13,000 x g for 15 min at 4°C to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 min at 95°C.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against SEPHS2 (e.g., Rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 min each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 min each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ. Normalize the SEPHS2 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Method 3: Immunohistochemistry (IHC) for SEPHS2 Protein
IHC is used to visualize the expression level and subcellular localization of SEPHS2 protein in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Protocol:
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tissue blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-mediated antigen retrieval to unmask the epitope. A common method is to immerse slides in Tris-EDTA buffer (pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
-
Staining Procedure: (Can be performed manually or on an automated stainer)
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific protein binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Incubate with the primary anti-SEPHS2 antibody (e.g., Rabbit polyclonal 14109-1-AP) at an optimized dilution (e.g., 1:200) for 1 hour at room temperature or overnight at 4°C.
-
Wash with buffer (e.g., PBS or TBS).
-
Apply a polymer-based HRP-conjugated secondary antibody detection system and incubate according to the manufacturer's instructions.
-
Wash with buffer.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the nuclei with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Score the staining based on intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells. This can be used to generate a semi-quantitative H-score. In many cancers, SEPHS2 shows nuclear localization.
-
References
- 1. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selenium detoxification is required for cancer-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of SEPHS2 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) biosynthesis pathway. It catalyzes the synthesis of selenophosphate, the selenium donor required for the incorporation of selenocysteine into selenoproteins.[1] Emerging research has highlighted the essential role of SEPHS2 in the survival of various cancer cells, making it a compelling target for therapeutic development.[2][3] Unlike normal cells, many cancer cells are "selenophilic," exhibiting a high uptake of selenium. This dependence, however, becomes a liability as it leads to the accumulation of toxic selenide, which must be detoxified by SEPHS2.[2][4] Consequently, knocking out SEPHS2 has been shown to selectively induce cell death in cancer cells, reduce tumor growth, and impair colony-forming capacity.
These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9 mediated knockout of SEPHS2 in cell lines. This guide is intended to assist researchers in efficiently generating SEPHS2 knockout cell lines to study its function and explore its potential as a therapeutic target.
Data Presentation
Quantitative Effects of SEPHS2 Knockout on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of CRISPR-Cas9 mediated SEPHS2 knockout on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Relative Viability (% of Control) | Reference |
| MDAMB231 | Breast Cancer | ~40% | |
| U251 | Glioma | ~40% | |
| A549 | Lung Cancer | ~60% | |
| HCT116 | Colon Cancer | ~70% | |
| HEK293T | Embryonic Kidney | ~100% (Not Affected) | |
| MCF10A | Non-transformed Breast Epithelial | ~100% (Not Affected) |
Table 1: Effect of SEPHS2 Knockout on Cell Viability. Data represents the approximate cell viability in various cell lines following CRISPR-Cas9 mediated knockout of SEPHS2, relative to control cells transduced with a non-targeting guide RNA.
| Cell Line | Cancer Type | Apoptosis Induction | Method | Reference |
| U251 | Glioma | Significant increase in Annexin V+/PI+ cells | Flow Cytometry | |
| MDAMB231 | Breast Cancer | Significant increase in Annexin V+/PI+ cells | Flow Cytometry | |
| MDAMB231 | Breast Cancer | Increased Cleaved Caspase 3 staining | Immunofluorescence | |
| U251 | Glioma | Increased Cleaved Caspase 3 staining | Immunofluorescence |
Table 2: Induction of Apoptosis Following SEPHS2 Knockout. Summary of findings on the induction of apoptosis in cancer cell lines after SEPHS2 knockout.
Signaling Pathways and Experimental Workflow
SEPHS2 in the Selenocysteine Biosynthesis Pathway
SEPHS2 is a key enzyme in the pathway that synthesizes selenocysteine, the 21st proteinogenic amino acid. This pathway is crucial for the production of functional selenoproteins, many of which are involved in redox homeostasis.
Caption: Selenocysteine biosynthesis pathway highlighting the central role of SEPHS2.
Experimental Workflow for CRISPR-Cas9 Mediated SEPHS2 Knockout
The following diagram outlines the typical workflow for generating and validating SEPHS2 knockout cell lines.
Caption: Workflow for generating and validating SEPHS2 knockout cell lines.
Experimental Protocols
Protocol 1: Generation of SEPHS2 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for knocking out SEPHS2 in adherent cell lines. Optimization may be required for specific cell types.
1. sgRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of the SEPHS2 gene to ensure a frameshift mutation leading to a premature stop codon. Use online design tools (e.g., Benchling, CHOPCHOP) to minimize off-target effects.
-
Synthesize the designed sgRNA oligonucleotides with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., lentiCRISPRv2, which also contains a puromycin (B1679871) resistance gene).
-
Anneal the complementary sgRNA oligonucleotides and clone them into the linearized Cas9 vector according to the manufacturer's protocol.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduce the target cell line with the lentiviral particles in the presence of polybrene (8 µg/mL).
3. Selection of Transduced Cells:
-
After 24-48 hours of transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue selection for 3-5 days until non-transduced control cells are completely eliminated.
4. Single-Cell Cloning:
-
Harvest the puromycin-resistant cells and perform single-cell cloning by limiting dilution in 96-well plates or by fluorescence-activated cell sorting (FACS).
-
Allow single cells to grow into colonies over 2-3 weeks.
5. Validation of SEPHS2 Knockout:
-
Genomic DNA Analysis:
-
Isolate genomic DNA from expanded clones.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
Perform Sanger sequencing of the PCR products and analyze the sequencing chromatograms for the presence of insertions or deletions (indels) using tools like TIDE or ICE.
-
-
Western Blot Analysis:
-
Prepare whole-cell lysates from potential knockout clones.
-
Perform Western blotting using a validated antibody against SEPHS2 to confirm the absence of the protein. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
1. Seeding Cells:
-
Seed an equal number of SEPHS2 knockout and control cells (transduced with a non-targeting sgRNA) in 96-well plates.
2. Incubation:
-
Incubate the cells for the desired period (e.g., 3-7 days).
3. Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).
-
Follow the manufacturer's instructions to measure cell viability using a plate reader.
-
Normalize the viability of knockout cells to that of the control cells.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
1. Cell Preparation:
-
Harvest SEPHS2 knockout and control cells.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 4: Colony Formation Assay
1. Cell Seeding:
-
Seed a low density of SEPHS2 knockout and control cells (e.g., 500-1000 cells per well) in 6-well plates.
2. Incubation:
-
Incubate the cells for 10-14 days, allowing colonies to form. Change the medium as required.
3. Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) or a 4% paraformaldehyde solution.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
Conclusion
The CRISPR-Cas9 system provides a robust and efficient method for knocking out SEPHS2 in various cell lines. The protocols and data presented here offer a comprehensive guide for researchers to investigate the role of SEPHS2 in cancer biology and to evaluate its potential as a therapeutic target. The selective essentiality of SEPHS2 in cancer cells underscores its promise for the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenium detoxification is required for cancer-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
SEPHS2 Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of antibodies targeting Selenophosphate Synthetase 2 (SEPHS2) in Western Blotting (WB) and Immunohistochemistry (IHC) applications. SEPHS2 is a critical enzyme in the selenocysteine (B57510) biosynthesis pathway, catalyzing the synthesis of selenophosphate, the selenium donor for the production of selenocysteine.[1] This amino acid is subsequently incorporated into a variety of selenoproteins that play essential roles in antioxidant defense and redox homeostasis.[2][3] Notably, SEPHS2 has been identified as a key factor in the survival of cancer cells, where it is involved in the detoxification of the toxic intermediate selenide (B1212193).[2][4]
Data Presentation
The following tables summarize the recommended starting dilutions and conditions for the use of SEPHS2 antibodies in Western Blot and Immunohistochemistry, based on information from various suppliers. It is important to note that optimal dilutions should be determined experimentally by the end-user.
Table 1: Recommended Dilutions for Western Blotting
| Supplier/Product ID | Host Species | Recommended Dilution Range | Positive Controls |
| Proteintech / 14109-1-AP | Rabbit | 1:1000 - 1:4000 | NCI-H1299, mouse pancreas, mouse adipose, rat liver |
| Thermo Fisher / PA5-27950 | Rabbit | 1:500 - 1:3000 | A431, H1299, HeLa, HepG2 |
| Novus Biologicals / NBP1-32645 | Rabbit | 1:500 - 1:3000 | HeLa S3 |
| Boster Bio / A11872-1 | Rabbit | 1:500 - 1:2000 | Not specified |
| Novus Biologicals / H00022928-M02 | Mouse | 1:500 | K-562 |
Table 2: Recommended Dilutions and Conditions for Immunohistochemistry
| Supplier/Product ID | Host Species | Recommended Dilution Range | Antigen Retrieval | Positive Controls |
| Proteintech / 14109-1-AP | Rabbit | 1:50 - 1:500 | Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) | Human breast cancer, human liver cancer, mouse pancreas |
| Thermo Fisher / PA5-27950 | Rabbit | 1:100 - 1:1000 | EDTA based buffer (pH 8.0) | Human ovarian cancer |
| Human Protein Atlas / HPA047931 | Rabbit | 1:50 - 1:200 | HIER pH 6 | Human liver |
| Novus Biologicals / H00022928-M02 | Mouse | 3 µg/ml | Not specified | Human colon |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the selenocysteine biosynthesis pathway where SEPHS2 is a key enzyme, and the general experimental workflows for Western Blotting and Immunohistochemistry.
Figure 1: Selenocysteine Biosynthesis Pathway. This diagram illustrates the key steps in the synthesis of selenocysteine, highlighting the central role of the enzyme SEPHS2 in converting selenide to selenophosphate.
Figure 2: Western Blot Experimental Workflow. A step-by-step overview of the Western Blotting procedure, from sample preparation to data analysis.
Figure 3: Immunohistochemistry Experimental Workflow. A detailed workflow for Immunohistochemistry on paraffin-embedded tissues, from tissue preparation to microscopic analysis.
Experimental Protocols
Western Blot Protocol
This protocol provides a general procedure for Western Blotting using a SEPHS2 antibody. Optimization may be required for specific cell lysates or tissues.
1. Sample Preparation: a. Lyse cells or tissues in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Mix an appropriate amount of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
2. SDS-PAGE: a. Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 10-12%). b. Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S solution.
4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the SEPHS2 primary antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at the manufacturer's recommended dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.
5. Signal Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system or X-ray film.
Immunohistochemistry (IHC-P) Protocol
This protocol is for the immunohistochemical staining of paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or a xylene substitute) two times for 5-10 minutes each. b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 5 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing the slides in the recommended antigen retrieval buffer (see Table 2) and heating in a water bath, pressure cooker, or microwave. The optimal heating time and temperature should be determined empirically. b. Allow the slides to cool to room temperature in the retrieval buffer.
3. Staining: a. Wash the sections with phosphate-buffered saline (PBS). b. Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes. c. Wash with PBS. d. Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes. e. Incubate the sections with the SEPHS2 primary antibody at the recommended dilution (see Table 2) in a humidified chamber overnight at 4°C. f. Wash the sections with PBS. g. Incubate with a biotinylated secondary antibody or a polymer-based detection system for 30-60 minutes at room temperature. h. Wash with PBS. i. If using a biotin-based system, incubate with an avidin-biotin-peroxidase complex (ABC) reagent. j. Wash with PBS.
4. Visualization and Counterstaining: a. Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired staining intensity is reached. b. Wash with distilled water. c. Counterstain with hematoxylin. d. Differentiate in acid alcohol and blue in running tap water.
5. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols and clear in xylene. b. Mount the coverslip with a permanent mounting medium.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the specific antibody datasheet for any unique recommendations and perform necessary optimizations for their particular experimental setup.
References
- 1. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenium detoxification is required for cancer-cell survival [pubmed.ncbi.nlm.nih.gov]
Cloning and Expression of Recombinant Human SEPHS2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a key enzyme in the selenocysteine (B57510) (Sec) biosynthesis pathway. It catalyzes the ATP-dependent synthesis of monoselenophosphate, the active selenium donor required for the incorporation of Sec into selenoproteins. As Sec is the 21st proteinogenic amino acid, essential for the function of a variety of antioxidant and metabolic enzymes, SEPHS2 represents a critical node in cellular redox homeostasis and a potential target for therapeutic intervention in diseases associated with oxidative stress, such as certain cancers.[1][2][3][4][5][6]
These application notes provide detailed protocols for the cloning, expression, and purification of recombinant human SEPHS2. The methodologies described are intended to guide researchers in producing high-purity, active enzyme for downstream applications, including structural biology, enzymatic assays, and inhibitor screening.
Data Presentation
Table 1: Recombinant Human SEPHS2 Protein Characteristics
| Property | Value | Reference |
| Gene Name | SEPHS2 | [4] |
| UniProt ID | Q99611 | [5] |
| Full-Length Amino Acids | 448 | [5] |
| Predicted Molecular Weight | ~47.3 kDa | [7] |
| Reported Purity (Commercial) | >80%, >85%, >90% | [7][8][9] |
| Expression Systems | E. coli, Yeast, Mammalian (HEK293T) | [7][8][9] |
| Affinity Tags | His-tag, Myc-tag, DDK-tag | [7][9] |
Table 2: Expected Purification Summary for His-tagged Human SEPHS2 from E. coli (1L Culture)
| Purification Step | Total Protein (mg) | SEPHS2 Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Crude Lysate | 1500 | 150 | 0.1 | 100 | 1 |
| Clarified Lysate | 1200 | 144 | 0.12 | 96 | 1.2 |
| Ni-NTA Affinity Chromatography | 15 | 120 | 8.0 | 80 | 80 |
| Size Exclusion Chromatography | 10 | 100 | 10.0 | 67 | 100 |
Note: The values in this table are hypothetical and represent typical results for recombinant protein purification. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflows
Selenocysteine Biosynthesis Pathway
The following diagram illustrates the central role of SEPHS2 in the synthesis of selenocysteine. SEPHS2 produces selenophosphate, which is then utilized by SEPSECS to convert phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec. This charged tRNA is then recruited to the ribosome for the incorporation of selenocysteine into nascent polypeptide chains.[2][10][11] SEPHS2 is known to interact with other key components of this pathway, including SEPHS1, SEPSECS, and SECp43, forming a dynamic complex that facilitates the efficient synthesis of selenocysteine.[1][3][12][13][14]
Experimental Workflow for Recombinant SEPHS2 Production
This workflow outlines the major steps for producing and characterizing recombinant human SEPHS2.
Experimental Protocols
Cloning of Human SEPHS2 into an E. coli Expression Vector
This protocol describes the cloning of the human SEPHS2 coding sequence into a pET vector with an N-terminal His-tag.
Materials:
-
Human SEPHS2 cDNA
-
Forward and reverse primers with appropriate restriction sites (e.g., NdeI and XhoI)
-
High-fidelity DNA polymerase
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
Chemically competent E. coli DH5α
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
Protocol:
-
PCR Amplification: Amplify the SEPHS2 coding sequence from the cDNA template using high-fidelity DNA polymerase and primers containing the desired restriction sites.
-
Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Purification: Purify the digested PCR product and vector using a gel extraction kit.
-
Ligation: Ligate the digested SEPHS2 insert into the prepared pET-28a(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar containing kanamycin.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert size. Confirm the sequence of the positive clones by Sanger sequencing.
Expression of Recombinant Human SEPHS2 in E. coli
Materials:
-
pET-28a(+)-SEPHS2 plasmid
-
Chemically competent E. coli BL21(DE3)
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-28a(+)-SEPHS2 plasmid into chemically competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to grow the culture at the lower temperature for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of His-tagged Human SEPHS2
Materials:
-
E. coli cell pellet expressing His-tagged SEPHS2
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity resin
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
Elute the bound protein with Elution Buffer and collect fractions.
-
-
Size-Exclusion Chromatography:
-
Concentrate the pooled elution fractions.
-
Load the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric peak of SEPHS2.
-
-
Analysis: Analyze the purity of the final protein sample by SDS-PAGE. Confirm the identity of the protein by Western blot using an anti-His-tag or anti-SEPHS2 antibody.
Selenophosphate Synthetase 2 Enzyme Activity Assay
This non-radioactive, coupled-enzyme assay measures the production of AMP from the SEPHS2-catalyzed reaction.
Materials:
-
Purified recombinant human SEPHS2
-
Assay Buffer: 50 mM HEPES-KOH pH 7.0, 10 mM KCl, 5 mM MgSO4
-
Sodium Selenide (Na2Se) solution (prepare fresh and handle with caution in an anaerobic environment)
-
ATP solution
-
Pyruvate pyrophosphate dikinase (PPDK)
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
NADH
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, PEP, NADH, LDH, and PPDK.
-
Initiate Reaction: Add the purified SEPHS2 enzyme and freshly prepared sodium selenide to the reaction mixture.
-
Start the Assay: Initiate the reaction by adding ATP.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate Activity: The rate of AMP production is proportional to the rate of NADH oxidation. One unit of SEPHS2 activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the specified conditions.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the successful cloning, expression, and purification of active recombinant human SEPHS2. The availability of high-quality SEPHS2 is crucial for advancing our understanding of selenoprotein synthesis and for the development of novel therapeutics targeting this essential pathway.
References
- 1. Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. uniprot.org [uniprot.org]
- 6. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cusabio.com [cusabio.com]
- 10. Item - Selenocysteine biosynthesis and selenoprotein translation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]
- 12. A quantitative chemoproteomic platform to monitor selenocysteine reactivity within a complex proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Proteomics Reveals UGA-Independent Misincorporation of Selenocysteine throughout the Escherichia coli Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Cell-Based Assay for the Identification and Characterization of SEPHS2 Inhibitors
For Research Use Only.
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) biosynthesis pathway, catalyzing the ATP-dependent synthesis of selenophosphate from selenide (B1212193).[1] Selenophosphate serves as the selenium donor for the incorporation of selenocysteine into selenoproteins, which are essential for various cellular processes, including antioxidant defense.[1] Notably, SEPHS2 plays a dual role in cancer cells: it is essential for the production of selenoproteins like Glutathione (B108866) Peroxidase 4 (GPX4), which protects against ferroptosis, and it detoxifies the toxic metabolic intermediate, selenide.[1] The selective dependence of many cancer cells on SEPHS2 for survival makes it a promising therapeutic target for cancer therapy.[2][3]
This application note provides a detailed protocol for a cell-based assay to identify and characterize inhibitors of SEPHS2. The assay is based on a multi-tiered approach that first assesses the impact of potential inhibitors on cell viability in cancer cells known to be dependent on SEPHS2. Subsequently, the downstream effects on the selenoprotein pathway are quantified by measuring the activity of GPX4, a key downstream selenoprotein. This comprehensive approach allows for the identification of compounds that not only induce cancer cell death but also specifically target the SEPHS2 pathway.
Signaling Pathway and Experimental Workflow
The selenocysteine biosynthesis pathway is initiated by the uptake of selenium, often in the form of selenite, which is then metabolized to selenide. SEPHS2 utilizes selenide and ATP to produce selenophosphate. This is a crucial step for the subsequent synthesis of selenocysteine and its incorporation into selenoproteins like GPX4. Inhibition of SEPHS2 disrupts this pathway, leading to an accumulation of toxic selenide and a depletion of essential selenoproteins, ultimately resulting in cancer cell death.
Caption: SEPHS2 Signaling Pathway and Point of Inhibition.
The experimental workflow is designed to screen for SEPHS2 inhibitors and confirm their mechanism of action. It begins with a primary screen to assess the effect of test compounds on the viability of a cancer cell line dependent on SEPHS2. Hits from the primary screen are then subjected to a secondary assay to measure their impact on the activity of the downstream selenoprotein, GPX4.
Caption: Experimental workflow for SEPHS2 inhibitor screening.
Experimental Protocols
Protocol 1: Cell Viability Assay (Primary Screen)
This protocol describes a colorimetric assay to measure cell viability, which is used as a primary screen for SEPHS2 inhibitors. The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
SEPHS2-dependent cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Positive control: siRNA or CRISPR/Cas9 targeting SEPHS2 (for assay validation)
-
Negative control: Vehicle (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the SEPHS2-dependent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle (DMSO) | 0 | 1.25 | 100 |
| Test Compound A | 0.1 | 1.20 | 96 |
| 1 | 0.85 | 68 | |
| 10 | 0.45 | 36 | |
| 100 | 0.15 | 12 | |
| Positive Control | (e.g., SEPHS2 siRNA) | 0.30 | 24 |
Protocol 2: GPX4 Activity Assay (Secondary Screen)
This protocol measures the activity of GPX4, a key downstream selenoprotein in the SEPHS2 pathway. A decrease in GPX4 activity in cells treated with a test compound suggests inhibition of the upstream SEPHS2 enzyme. This assay is based on the oxidation of glutathione (GSH) to glutathione disulfide (GSSG) by GPX4, which is coupled to the recycling of GSSG back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.[4]
Materials:
-
Cells treated with hit compounds from the primary screen
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
GPX4 activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
Glutathione Reductase
-
NADPH
-
Reduced Glutathione (GSH)
-
Cumene (B47948) hydroperoxide (substrate for GPX4)
-
96-well UV-transparent plate
-
UV-visible spectrophotometer plate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with the hit compounds at their IC₅₀ concentrations for 24-48 hours. Harvest and lyse the cells in cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates.
-
Reaction Mixture Preparation: Prepare a master mix containing GPX4 activity assay buffer, glutathione reductase, NADPH, and GSH.
-
Assay Reaction: Add a standardized amount of cell lysate to each well of a 96-well UV plate. Add the reaction mixture to each well.
-
Initiate Reaction: Initiate the reaction by adding cumene hydroperoxide to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a plate reader.
Data Analysis: Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute). GPX4 activity is proportional to this rate. Compare the GPX4 activity in compound-treated cells to that in vehicle-treated cells.
| Treatment | Protein Conc. (mg/mL) | Rate of ΔA₃₄₀/min | GPX4 Activity (mU/mg) | % Inhibition |
| Vehicle (DMSO) | 1.5 | -0.050 | 100 | 0 |
| Test Compound A (IC₅₀) | 1.5 | -0.020 | 40 | 60 |
| Positive Control (RSL3) | 1.5 | -0.010 | 20 | 80 |
Data Presentation
The results of the primary and secondary screens should be summarized in clear and concise tables for easy comparison of the inhibitory activities of the test compounds.
Table 1: Summary of Cell Viability and GPX4 Inhibition Data
| Compound ID | IC₅₀ (µM) from Cell Viability Assay | GPX4 Activity (% of Control) at IC₅₀ |
| Cmpd-001 | 5.2 | 45 |
| Cmpd-002 | > 100 | 98 |
| Cmpd-003 | 12.8 | 62 |
| Positive Control (SEPHS2 siRNA) | N/A | 30 |
Conclusion
The described cell-based assay provides a robust and reliable method for the identification and characterization of SEPHS2 inhibitors. By employing a sequential screening approach that combines a cell viability assay with a functional downstream enzyme activity assay, this protocol allows for the identification of potent and specific inhibitors of the SEPHS2 pathway. Such compounds have the potential to be developed as novel therapeutics for the treatment of cancers that exhibit a dependency on SEPHS2 for survival. Further characterization of hit compounds would involve more detailed mechanistic studies, including direct measurement of SEPHS2 enzymatic activity and assessment of in vivo efficacy in preclinical cancer models.
References
Techniques for Studying SEPHS2 Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a key enzyme in the selenocysteine (B57510) (Sec) biosynthesis pathway, catalyzing the ATP-dependent synthesis of selenophosphate, the selenium donor for Sec incorporation into selenoproteins. Given its critical role, understanding the protein-protein interactions of SEPHS2 is paramount for elucidating the regulation of selenoprotein synthesis and its implications in health and disease, including cancer.[1] This document provides detailed application notes and protocols for studying SEPHS2 protein-protein interactions, targeting researchers, scientists, and professionals in drug development.
Known Interaction Partners of SEPHS2
Current research has identified key interaction partners of SEPHS2 within the selenocysteine biosynthesis machinery. These interactions are crucial for the efficient synthesis of selenocysteine. The primary known interactors are:
-
SEPHS1: The other paralog of selenophosphate synthetase in mammals. While SEPHS2 is the primary enzyme for de novo selenophosphate synthesis, SEPHS1 is thought to be involved in a selenium salvage pathway. SEPHS1 and SEPHS2 have been shown to interact.[2][3][4]
-
SEPSECS (Selenocysteine Synthase): This enzyme catalyzes the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec, the final step in the synthesis of the amino acid selenocysteine. SEPHS2 interacts with SEPSECS to provide the selenophosphate required for this reaction.[2]
Data Presentation: Semi-Quantitative Analysis of SEPHS2 Interactions
While direct binding affinities (e.g., K_d_ values) for SEPHS2 interactions are not extensively reported in the literature, semi-quantitative data from Bioluminescence Resonance Energy Transfer (BRET) assays provide evidence of these interactions and their relative strengths.
| Interacting Proteins | Technique | Reported Metric | Interpretation | Reference |
| SEPHS2 - SEPSECS | BRET | Titration curves showing increased BRET signal with increasing acceptor:donor ratio. | Demonstrates a direct and specific interaction in living cells. | |
| SEPHS2 - SEPHS1 | BRET | Titration curves showing increased BRET signal with increasing acceptor:donor ratio. | Confirms a direct and specific interaction between the two paralogs in living cells. |
Signaling Pathway and Experimental Workflows
Selenocysteine Biosynthesis Pathway
The following diagram illustrates the central role of SEPHS2 and its interactions within the selenocysteine biosynthesis pathway.
Caption: The selenocysteine biosynthesis pathway highlighting SEPHS2's interactions.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
This diagram outlines the key steps for investigating SEPHS2 protein-protein interactions using Co-IP.
References
- 1. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SEPHS2 Function In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenophosphate Synthetase 2 (SEPHS2) is a critical enzyme in the selenocysteine (B57510) (Sec) biosynthesis pathway. It catalyzes the ATP-dependent synthesis of monoselenophosphate from selenide, which serves as the active selenium donor for the creation of selenocysteine, the 21st amino acid[1][2]. Selenocysteine is subsequently incorporated into a class of proteins known as selenoproteins, many of which are essential oxidoreductases (e.g., glutathione (B108866) peroxidases, thioredoxin reductases) that maintain cellular redox homeostasis[3].
Recent studies have highlighted a fascinating dichotomy in SEPHS2's role: while it is essential for the survival and proliferation of many cancer cells, it appears to be dispensable in non-transformed cells. This makes SEPHS2 a compelling target for cancer therapy. Furthermore, SEPHS2 is vital for detoxifying selenide, a toxic intermediate formed during Sec biosynthesis. Understanding the in vivo function of SEPHS2 is paramount for elucidating its role in both normal physiology and disease. This document provides an overview of relevant animal models and detailed protocols for their use in studying SEPHS2 function.
Animal Models for SEPHS2 Research
The study of genes involved in the selenoprotein synthesis pathway, like SEPHS2, often requires sophisticated genetic models due to the essential nature of these proteins. Both mouse and zebrafish models have proven invaluable.
Mouse Models (Mus musculus)
Mouse models are the most widely used mammalian systems for studying gene function due to their physiological similarity to humans.
-
Constitutive Knockout (KO) Models: A whole-gene deletion of Sephs2 in mice has been reported not to cause embryonic lethality, but it did lead to abnormalities in heart morphology, highlighting its importance in development.
-
Conditional Knockout (cKO) Models: For genes that are essential for embryonic development, conditional knockout systems (e.g., Cre-loxP) are the preferred approach. This allows for the deletion of Sephs2 in a tissue-specific or time-dependent manner, enabling researchers to dissect its function in specific cell types (e.g., hepatocytes, neurons, or brown adipocytes) without causing embryonic death.
-
Xenograft Models: To study the role of SEPHS2 in cancer, orthotopic xenograft models are particularly effective. In this approach, human cancer cells with a genetic modification (e.g., SEPHS2 knockout) are implanted into immunocompromised mice (e.g., nude mice). This model directly assesses the impact of SEPHS2 on tumor initiation, growth, and metastasis in vivo.
Zebrafish Models (Danio rerio)
The zebrafish is a powerful model for developmental biology and high-throughput screening. Its external fertilization and transparent embryos allow for real-time visualization of organ development.
-
CRISPR/Cas9-mediated Knockouts: The efficiency of CRISPR/Cas9 technology in zebrafish allows for the rapid generation of knockouts for genes in the selenoprotein synthesis pathway. Studies on related genes, such as secisbp2l, have demonstrated the utility of zebrafish in dissecting the specific roles of components within this pathway during development and under stress.
-
Morphological and Developmental Analysis: Zebrafish models with mutations in selenoprotein pathway genes have shown distinct developmental defects, including smaller eyes, impaired yolk absorption, and organ-specific hypoplasia, which can be readily observed and quantified.
Data Presentation
Quantitative data from in vivo studies are crucial for assessing the function of SEPHS2.
Table 1: Summary of Phenotypes in SEPHS2-Deficient Animal Models
| Model System | Genetic Modification | Key Phenotype(s) | Quantitative Findings | Reference |
| Mouse (Mus musculus) | Constitutive Knockout | Abnormal heart morphology | Not specified | |
| Mouse (Mus musculus) | Orthotopic Xenograft (SEPHS2 KO in human MDA-MB-231 breast cancer cells) | Reduced tumor formation, Increased tumor-free survival | Tumor Formation: 2/7 in SEPHS2 KO vs. 7/7 in Control. Survival: Significant improvement in tumor-free survival for hosts with SEPHS2 KO cells. Tumor Size: Reduced average tumor weight and volume. | |
| Zebrafish (Danio rerio) | seph mutant (related pathway gene) | Craniofacial defects, smaller eyes, impaired yolk absorption, uninflated swim bladder | Mutants lose viability by 12-14 days post-fertilization. Reduced liver and pancreas volume. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding SEPHS2 function.
Selenocysteine Biosynthesis Pathway
The synthesis of selenocysteine is a multi-step enzymatic process where SEPHS2 plays an early, essential role.
Caption: The selenocysteine biosynthesis pathway, highlighting the role of SEPHS2.
Experimental Workflow for In Vivo Cancer Study
A typical workflow for investigating SEPHS2's role in cancer using a xenograft model involves several stages, from genetic engineering to in vivo analysis.
Caption: Workflow for studying SEPHS2 in a cancer xenograft mouse model.
Logic of Conditional Gene Knockout
Conditional knockout models are essential for studying genes like SEPHS2 that may be vital for organismal survival. The Cre-loxP system is a cornerstone of this approach.
Caption: Logic of the Cre-loxP system for tissue-specific SEPHS2 knockout.
Experimental Protocols
Protocol 1: Generation of SEPHS2 Knockout Cells via CRISPR/Cas9
This protocol describes the generation of a stable SEPHS2 knockout cell line for use in xenograft studies.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Lentiviral vector expressing Cas9 and a selectable marker (e.g., lentiCRISPRv2)
-
SEPHS2-targeting single guide RNA (sgRNA) and non-targeting control sgRNA, cloned into the vector
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin or other appropriate selection antibiotic
-
Culture medium, FBS, and standard cell culture equipment
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
-
Antibodies for Western blotting (anti-SEPHS2, anti-Actin)
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the lentiviral vector (containing SEPHS2 or control sgRNA) and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Seed the target cancer cells. After 24 hours, infect the cells with the lentiviral supernatant in the presence of Polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., Puromycin) to the culture medium. Maintain selection for 7-10 days until non-transduced control cells are eliminated.
-
Validation of Knockout:
-
Western Blot: Lyse a population of the selected cells and perform Western blotting with an anti-SEPHS2 antibody to confirm the loss of protein expression. Use an anti-Actin antibody as a loading control.
-
Genomic DNA Analysis: Extract genomic DNA from the knockout cell pool. PCR amplify the genomic region targeted by the sgRNA. Use Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels) at the target site.
-
-
Expansion: Expand the validated SEPHS2 KO and control cell populations for in vivo experiments.
Protocol 2: Orthotopic Xenograft Mouse Model
This protocol details the implantation of SEPHS2 KO cancer cells into mice to assess in vivo tumor growth.
Materials:
-
Validated SEPHS2 KO and control cancer cells
-
6-8 week old female athymic nude mice (nu/nu)
-
Matrigel Basement Membrane Matrix
-
Sterile 1X PBS, syringes, and needles
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
Animal housing and monitoring facilities compliant with ethical regulations (IACUC approved)
Procedure:
-
Cell Preparation: On the day of injection, harvest SEPHS2 KO and control cells. Resuspend the cells in sterile 1X PBS at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.
-
Animal Preparation and Injection:
-
Anesthetize the mice.
-
Inject 35 µL of the cell/Matrigel mixture (containing 1 x 10⁶ cells) subcutaneously into the mammary fat pad. Ensure the control and KO groups have a sufficient number of mice for statistical power (e.g., n=7 per group).
-
Randomize the assignment of mice to each group. The researcher performing injections and measurements should be blinded to the group assignments.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length, width, depth) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = 4/3π * [(L x W x D) / 2].
-
Monitor animal health, body weight, and any signs of distress.
-
-
Endpoint Analysis:
-
Sacrifice the mice at a predetermined endpoint (e.g., 7 weeks post-injection or when tumors reach a maximum ethical size).
-
Surgically excise the tumors, weigh them, and photograph them.
-
A portion of the tumor can be snap-frozen for molecular analysis (protein, RNA) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
-
-
Data Analysis:
-
Compare tumor growth curves, final tumor weights, and volumes between the SEPHS2 KO and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Generate Kaplan-Meier plots to analyze tumor-free survival.
-
Protocol 3: Western Blot Analysis of Selenoprotein Expression
This protocol is for assessing the impact of SEPHS2 loss on the expression of other selenoproteins in tissues from animal models.
Materials:
-
Frozen tissue samples from animal models
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX1, anti-TXNRD1, anti-SEPHS2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge at high speed at 4°C to pellet debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-GPX1) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the expression of the protein of interest to a loading control (e.g., Actin) to compare expression levels between different samples (e.g., SEPHS2 KO vs. wild-type tissue). Disruption of SEPHS2 should lead to a dramatic decrease in the expression of most selenoproteins.
-
References
Application Notes and Protocols for SEPHS2 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the enzymatic activity of Selenophosphate Synthetase 2 (SEPHS2) using a non-radioactive, enzyme-coupled assay. SEPHS2 is a key enzyme in selenium metabolism, catalyzing the synthesis of selenophosphate from ATP and selenide (B1212193).[1][2] This protocol is designed for researchers in biochemistry, drug discovery, and cancer biology who are interested in characterizing SEPHS2 activity and screening for potential inhibitors.
Principle of the Assay
The activity of SEPHS2 is determined by measuring the rate of ATP consumption as it catalyzes the formation of selenophosphate from selenide. The reaction is:
Selenide + ATP → Selenophosphate + AMP + PPi
Direct measurement of the highly labile selenophosphate is challenging. Therefore, this protocol employs a coupled-enzyme system to quantify the AMP produced in the reaction. The amount of AMP is stoichiometrically linked to the SEPHS2 activity. The coupled reactions are as follows:
-
SEPHS2: Selenide + ATP → Selenophosphate + AMP + PPi
-
Pyruvate Pyrophosphate Dikinase (PPDK): AMP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The consumption of NADH is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the amount of AMP produced by SEPHS2.
Experimental Protocols
I. Preparation of Reagents
A. SEPHS2 Enzyme Preparation: Recombinant human SEPHS2 (wild-type or mutants) should be expressed and purified according to standard molecular biology protocols. The final enzyme preparation should be stored in an appropriate buffer at -80°C.
B. Sodium Hydrogen Selenide (NaHSe) Solution (Freshly Prepared): Sodium hydrogen selenide is highly unstable in the presence of air and must be prepared fresh before each experiment under anaerobic conditions.[3] A common method involves the reduction of elemental selenium with sodium borohydride (B1222165).[4][5]
Materials:
-
Elemental selenium powder
-
Sodium borohydride (NaBH₄)
-
Anhydrous, deoxygenated water or ethanol
-
Nitrogen or Argon gas supply
-
Septum-sealed vials
Procedure:
-
In a fume hood, place elemental selenium powder (e.g., 10 mg) into a septum-sealed vial.
-
Purge the vial with nitrogen or argon gas for at least 10 minutes to create an anaerobic environment.
-
Prepare a solution of sodium borohydride in deoxygenated water (e.g., 15 mg in 2 mL). The solution should also be purged with inert gas.
-
Using a gas-tight syringe, carefully add the sodium borohydride solution to the selenium-containing vial. The reaction is vigorous and produces hydrogen gas.
-
Stir the mixture at room temperature until the black selenium powder dissolves, and the solution becomes colorless, indicating the formation of sodium hydrogen selenide. This solution should be used immediately.
C. Assay Buffer:
-
50 mM HEPES-KOH, pH 7.0
-
10 mM KCl
-
5 mM MgSO₄
-
Adjust pH to 7.0 with KOH.
-
Store at 4°C.
D. Other Reagents:
-
ATP Solution: 100 mM in water, pH 7.0. Store at -20°C.
-
Phosphoenolpyruvate (PEP) Solution: 100 mM in water, pH 7.0. Store at -20°C.
-
NADH Solution: 10 mM in assay buffer. Prepare fresh.
-
Pyruvate Pyrophosphate Dikinase (PPDK): Reconstitute in assay buffer.
-
Lactate Dehydrogenase (LDH): Commercially available solution.
II. SEPHS2 Activity Assay Protocol
This protocol is adapted from a non-radioactive assay for selenophosphate synthetase activity.
-
Reaction Mixture Preparation: Prepare a master mix of the reaction components in a microcentrifuge tube. The final concentrations in a 400 µL reaction volume are listed in the table below.
-
Anaerobic Conditions: Transfer the reaction mixture (excluding ATP and NaHSe) to a septum-sealed vial. Flush the vial with a stream of Argon or Nitrogen gas to create an anaerobic environment.
-
Addition of Selenide: Using a gas-tight syringe, add the freshly prepared sodium hydrogen selenide solution to the reaction mixture to the desired final concentration.
-
Transfer to Cuvette: Transfer the reaction mixture to a quartz cuvette. To prevent exposure to air, overlay the solution with 50 µL of mineral oil.
-
Initiation of Reaction: Start the reaction by adding ATP to the cuvette. Mix gently by pipetting.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C. Monitor the decrease in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.
-
Controls:
-
Negative Control (No Selenide): Perform a parallel reaction without the addition of sodium hydrogen selenide to measure any background ATP hydrolysis.
-
Negative Control (No SEPHS2): Perform a reaction without the SEPHS2 enzyme to ensure that the observed activity is enzyme-dependent.
-
III. Data Analysis
-
Calculate the rate of NADH consumption: Determine the linear rate of decrease in absorbance at 340 nm (ΔA₃₄₀/min).
-
Correct for background: Subtract the rate obtained from the "No Selenide" control from the rate of the experimental samples.
-
Calculate SEPHS2 Activity: Use the Beer-Lambert law to convert the rate of NADH consumption to the rate of AMP production.
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [SEPHS2])
-
ε (Molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
l (Path length of the cuvette) = 1 cm
-
[SEPHS2] = Concentration of SEPHS2 enzyme in mg/mL
-
-
Data Presentation
Table 1: Reaction Mixture Components
| Component | Stock Concentration | Volume for 400 µL Reaction | Final Concentration |
| Assay Buffer (HEPES, KCl, MgSO₄) | - | to 400 µL | 50 mM, 10 mM, 5 mM |
| ATP | 100 mM | 0.2 µL | 50 µM |
| PEP | 100 mM | 3.0 µL | 750 µM |
| NADH | 10 mM | 4.0 µL | 100 µM |
| PPDK | 1 mg/mL | 20 µL | 20 µg |
| LDH | 1000 U/mL | 0.1 µL | 10 U |
| SEPHS2 Enzyme | 1 mg/mL | Variable | e.g., 5-20 µg |
| Sodium Hydrogen Selenide (NaHSe) | 10 mM (Fresh) | Variable | 10-100 µM |
Table 2: Kinetic Parameters of Human SEPHS2 (U60C Mutant)
| Substrate | Kₘ (µM) | kcat (min⁻¹) |
| Selenide | 26 | 0.352 |
Note: This data is for a C-terminally 6x His-tagged human SEPHS2 with the active site selenocysteine (B57510) substituted with cysteine (U60C). Kinetic parameters for the wild-type mammalian enzyme are not widely reported.
Visualizations
SEPHS2 Signaling Pathway
Caption: SEPHS2 catalyzes the formation of selenophosphate from selenide and ATP.
Experimental Workflow for SEPHS2 Activity Assay
Caption: Workflow for the enzyme-coupled SEPHS2 activity assay.
Logical Relationship of the Coupled Enzyme Assay
Caption: The logical flow of the coupled enzyme reactions for SEPHS2 activity measurement.
References
- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology and Therapeutic Utility of Sodium Hydroselenide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Expression of Recombinant SEPHS2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low expression of recombinant Selenophosphate Synthetase 2 (SEPHS2).
Frequently Asked Questions (FAQs)
Q1: Why is the expression of recombinant SEPHS2 often low, particularly in bacterial hosts like E. coli?
A1: Low expression of recombinant SEPHS2 is frequently encountered due to its nature as a selenoprotein. The primary challenges include:
-
Selenocysteine (B57510) (Sec) Codon: SEPHS2 contains a selenocysteine residue encoded by a UGA codon, which typically functions as a stop codon in most organisms, including E. coli. This can lead to premature termination of translation and the production of truncated, non-functional protein fragments.
-
Specialized Translation Machinery: Efficient incorporation of selenocysteine requires a specific set of machinery, including a selenocysteine insertion sequence (SECIS) element in the mRNA, a specialized tRNA (tRNASec), and a dedicated elongation factor (SelB in bacteria). The heterologous expression host may not have a compatible or efficient system to recognize the human SECIS element and incorporate selenocysteine.
-
Codon Usage Bias: The codon usage of the human SEPHS2 gene may not be optimal for the expression host, such as E. coli. This can lead to translational stalling and reduced protein yield.
-
Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and low protein yields.
Q2: What are the initial steps to troubleshoot low SEPHS2 expression?
A2: Start by verifying the integrity of your expression construct and the experimental setup.
-
Sequence Verification: Ensure the coding sequence of your SEPHS2 construct is correct and in-frame with any tags.
-
Transformation and Colony Selection: Use freshly transformed cells for each experiment and select multiple colonies for small-scale expression trials.
-
Protein Analysis: Run a time-course analysis of protein expression post-induction. Collect samples at different time points (e.g., 2, 4, 6 hours, and overnight) and analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot to determine if the protein is being expressed and its localization.
Q3: How can I overcome the issue of the UGA selenocysteine codon?
A3: There are two primary strategies to address the challenge of the UGA codon:
-
Site-Directed Mutagenesis: A common and effective approach is to mutate the UGA codon to a codon for a similar amino acid, such as cysteine (UGC) or serine (UCA). This allows for the synthesis of a full-length protein without the need for the specialized selenocysteine incorporation machinery. While this results in a mutant protein, it often retains sufficient structural and functional characteristics for many applications. Commercial suppliers of recombinant SEPHS2 often use a selenocysteine-to-serine mutation.[1]
-
Co-expression of Selenocysteine Machinery: For applications requiring the native selenoprotein, you can co-express the necessary components of the selenocysteine incorporation machinery, such as the selA, selB, and selC genes from E. coli, which encode selenocysteine synthase, the selenocysteine-specific elongation factor, and tRNASec, respectively. This can enhance the recognition of the UGA codon as selenocysteine.
Q4: Can optimizing expression conditions improve the yield of recombinant SEPHS2?
A4: Yes, optimizing culture and induction conditions is crucial and can significantly impact protein yield. Key parameters to adjust include:
-
Induction Temperature: Lowering the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, which often promotes proper protein folding and increases the yield of soluble protein.
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG for lac-based promoters) should be optimized. High concentrations can sometimes lead to the formation of insoluble inclusion bodies. Test a range of concentrations (e.g., 0.1 mM to 1 mM IPTG).
-
Expression Host Strain: Using an appropriate E. coli strain is important. Strains like BL21(DE3) are common, but if your protein is toxic, consider using strains with tighter control over basal expression, such as BL21(DE3)pLysS. For proteins with rare codons, strains like Rosetta(DE3), which supply tRNAs for rare codons, can be beneficial.
-
Media Composition: Using a rich medium can support higher cell densities and potentially higher protein yields. However, for some proteins, minimal media can lead to better-quality protein.
Q5: How does codon optimization help in increasing SEPHS2 expression?
A5: Codon optimization involves modifying the DNA sequence of the SEPHS2 gene to match the codon usage preference of the expression host without altering the amino acid sequence. This can significantly improve translation efficiency by preventing ribosome stalling due to rare codons. Several commercial services are available for gene synthesis with codon optimization for various expression hosts.
Data Presentation: Factors Influencing Recombinant SEPHS2 Expression
The following tables summarize the expected impact of various experimental parameters on the expression of recombinant SEPHS2, based on general principles of recombinant protein expression in E. coli.
Table 1: Effect of Induction Conditions on SEPHS2 Expression
| Parameter | Condition | Expected Outcome on Protein Yield | Expected Outcome on Protein Solubility |
| Temperature | 37°C | Potentially higher total yield, but increased risk of inclusion bodies. | Often lower. |
| 25-30°C | Moderate yield. | Often improved compared to 37°C. | |
| 16-20°C | Lower total yield, but often the highest soluble yield. | Generally the highest. | |
| IPTG Concentration | High (e.g., 1 mM) | Can lead to rapid, high-level expression, but may cause toxicity and inclusion body formation. | May decrease due to rapid accumulation. |
| Low (e.g., 0.1-0.4 mM) | Slower expression rate, which can be less burdensome on the cell and lead to higher final yields of active protein. | Often improved. | |
| Induction Time | Short (2-4 hours) | Sufficient for rapidly expressed, stable proteins. | Dependent on protein folding kinetics. |
| Long (Overnight) | Often necessary at lower temperatures to achieve sufficient yield. | Can improve if protein folding is slow. |
Table 2: Comparison of Common E. coli Expression Strains for SEPHS2
| Strain | Key Features | Recommended Use for SEPHS2 |
| BL21(DE3) | High-level protein expression under the control of a T7 promoter. | General-purpose, first-line choice for non-toxic proteins. |
| BL21(DE3)pLysS | Tighter control of basal expression due to T7 lysozyme. | Recommended if SEPHS2 expression is found to be toxic to the cells. |
| Rosetta(DE3) | Contains a plasmid that supplies tRNAs for codons that are rare in E. coli. | Useful if the SEPHS2 gene has not been codon-optimized. |
| SHuffle T7 Express | Promotes disulfide bond formation in the cytoplasm. | Not typically required for SEPHS2, but could be considered if misfolding is an issue. |
Table 3: Potential Effect of Codon Optimization on SEPHS2 Expression
| Gene Version | Codon Usage | Expected mRNA Stability | Expected Translation Rate | Expected Protein Yield |
| Native Human SEPHS2 | Not optimized for E. coli | Potentially lower | Can be slow due to rare codons | Lower |
| Codon-Optimized SEPHS2 | Optimized for E. coli | Potentially higher | Faster and more efficient | Higher |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Selenocysteine to Cysteine in SEPHS2
This protocol describes the conversion of the UGA (Selenocysteine) codon to UGC (Cysteine) in the human SEPHS2 gene within an expression vector.
Materials:
-
Expression plasmid containing the human SEPHS2 gene.
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).
-
Primers designed to introduce the T-to-C mutation at the desired UGA codon.
-
Competent E. coli for cloning (e.g., DH5α).
-
DNA sequencing service.
Methodology:
-
Primer Design: Design forward and reverse primers containing the desired mutation (TGA to TGC). The primers should be complementary and typically 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up the PCR reaction according to the mutagenesis kit manufacturer's protocol, using the SEPHS2 expression plasmid as the template and the designed primers.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which is typically included in the mutagenesis kit.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from several resulting colonies and send for sequencing to confirm the presence of the desired mutation and the integrity of the rest of the SEPHS2 gene.
Protocol 2: Small-Scale Expression Trial for Recombinant SEPHS2 (Cys-mutant)
This protocol is for testing the expression of the cysteine-mutant of SEPHS2 in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Verified expression plasmid containing the SEPHS2 (Cys-mutant) gene.
-
LB medium with the appropriate antibiotic.
-
IPTG stock solution (e.g., 1 M).
-
SDS-PAGE and Western blot reagents.
Methodology:
-
Transformation: Transform the SEPHS2 expression plasmid into the chosen E. coli expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the antibiotic with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Take a 1 mL "pre-induction" sample. Induce the remaining culture with IPTG to a final concentration of 0.5 mM.
-
Post-Induction Growth: Incubate the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or at 18°C overnight.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Analysis: Separate the soluble and insoluble fractions by centrifugation. Analyze the pre-induction sample, and the soluble and insoluble fractions of the post-induction sample by SDS-PAGE and Western blot using an anti-SEPHS2 or anti-tag antibody.
Mandatory Visualization
Caption: Troubleshooting workflow for low recombinant SEPHS2 expression.
Caption: Logic diagram for SEPHS2 expression strategies.
References
Technical Support Center: Optimizing SEPHS2 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Selenophosphate Synthetase 2 (SEPHS2) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of SEPHS2 and the reaction it catalyzes?
Selenophosphate Synthetase 2 (SEPHS2) is a key enzyme in the biosynthesis of selenocysteine (B57510), the 21st proteinogenic amino acid.[1][2][3] It catalyzes the ATP-dependent synthesis of selenophosphate from selenide (B1212193).[1][3] The overall reaction is:
Selenide + ATP → Selenophosphate + AMP + Pi
Q2: What are the essential components for an in vitro SEPHS2 activity assay?
A typical SEPHS2 activity assay requires the following components:
-
SEPHS2 Enzyme: Purified recombinant human SEPHS2.
-
Substrates: Sodium selenide (or another selenide source) and Adenosine Triphosphate (ATP).
-
Cofactor: Magnesium ions (typically from MgCl₂).
-
Reducing Agent: A reducing agent like Dithiothreitol (DTT) is crucial to maintain selenide in its reduced, active state.
-
Buffer: A buffer to maintain a stable pH, typically around physiological pH.
Q3: How can SEPHS2 activity be measured?
Direct measurement of the product, selenophosphate, is challenging due to its extreme instability and oxygen lability. A common and reliable method is to measure the production of AMP, a stable product of the reaction. This can be achieved using a coupled-enzyme assay where the generation of AMP is linked to a detectable signal, such as the oxidation of NADH measured by a decrease in absorbance at 340 nm.
Q4: What is the signaling pathway involving SEPHS2?
SEPHS2 is a central enzyme in the selenocysteine biosynthesis pathway. This pathway is responsible for incorporating selenocysteine into selenoproteins. The process begins with the synthesis of selenophosphate by SEPHS2. This selenophosphate then serves as the selenium donor for the conversion of seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec, a reaction catalyzed by selenocysteine synthase (SEPSECS). Ultimately, selenocysteinyl-tRNA[Ser]Sec is utilized by the ribosome to incorporate selenocysteine into nascent polypeptide chains at UGA codons, which are recoded from stop codons by the presence of a downstream SECIS element in the mRNA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive Enzyme: Improper storage or handling of the recombinant SEPHS2 enzyme. | Store the enzyme at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles. Ensure the storage buffer contains stabilizing agents like glycerol. |
| Substrate Instability: Selenide is highly unstable and readily oxidizes in the presence of air, rendering it inactive as a substrate. | Prepare sodium selenide solutions fresh just before use. Handle selenide solutions in an anaerobic environment (e.g., in a glove box) if possible. Ensure a sufficient concentration of a reducing agent like DTT is present in the reaction mixture. | |
| Missing Cofactors: Absence or insufficient concentration of Mg²⁺. | Ensure MgCl₂ is included in the reaction buffer at an optimal concentration. | |
| Incorrect Assay Conditions: Suboptimal pH or temperature. | Use a buffer with a pH between 7.0 and 8.0. Perform the assay at 37°C. | |
| High background signal | Contaminating ATPase/Kinase Activity: The enzyme preparation may be contaminated with other enzymes that hydrolyze ATP. | Use highly purified recombinant SEPHS2. Include a control reaction without selenide to measure and subtract any background ATP hydrolysis. |
| Non-enzymatic reaction: Spontaneous breakdown of ATP or reaction of substrates with other components. | Run a control reaction without the SEPHS2 enzyme to determine the rate of any non-enzymatic signal generation. | |
| Inconsistent or variable results | Pipetting Inaccuracies: Inaccurate dispensing of small volumes of enzyme or substrates. | Use calibrated pipettes and appropriate pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Substrate Degradation: Inconsistent degradation of selenide across different samples or over the course of the experiment. | Prepare fresh selenide for each experiment and use it immediately. Ensure consistent and thorough mixing of the reaction components. | |
| Temperature Fluctuations: Inconsistent temperature across the assay plate or between experiments. | Use a temperature-controlled plate reader or water bath to ensure a constant and uniform temperature. |
Experimental Protocols
Detailed Methodology for a Coupled SEPHS2 Activity Assay
This protocol is based on a non-radioactive, enzyme-coupled assay that measures the rate of AMP production.
Materials:
-
Purified recombinant human SEPHS2
-
Sodium Selenide (Na₂Se)
-
Adenosine Triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
HEPES or Tris buffer
-
Pyruvate pyrophosphate dikinase (PPDK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Mineral oil
Procedure:
-
Preparation of Assay Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl₂ and 5 mM DTT.
-
Preparation of Selenide Solution: Due to its instability, prepare a stock solution of sodium selenide fresh for each experiment. If possible, prepare and handle the solution in an anaerobic environment.
-
Coupled Enzyme Mix: Prepare a mix containing the coupled assay components in the assay buffer: PPDK, LDH, PEP, and NADH. The final concentrations in the assay will need to be optimized, but starting points can be around 5-10 units/mL for PPDK and LDH, 1-2 mM for PEP, and 0.2-0.4 mM for NADH.
-
Reaction Setup:
-
In a microplate well or a cuvette, add the coupled enzyme mix.
-
Add the desired concentration of the SEPHS2 enzyme.
-
Add the sodium selenide solution to the desired final concentration. To minimize oxidation, the reaction can be overlaid with a layer of mineral oil.
-
-
Initiation of Reaction: Start the reaction by adding ATP to the desired final concentration.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a plate reader or spectrophotometer. The rate of NADH oxidation is proportional to the rate of AMP production by SEPHS2.
-
Controls:
-
Negative Control (No Enzyme): A reaction mixture without SEPHS2 to control for non-enzymatic ATP hydrolysis.
-
Negative Control (No Selenide): A reaction mixture with SEPHS2 but without sodium selenide to measure any selenide-independent ATPase activity of the SEPHS2 preparation.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the SEPHS2 activity assay, primarily based on studies of the E. coli homolog, SelD, which can serve as a starting point for optimizing the human SEPHS2 assay.
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.0 | SEPHS2 activity is sensitive to pH. A buffer such as Tris-HCl or HEPES is recommended. |
| Temperature | 37°C | |
| ATP Concentration | 0.5 - 2 mM | The Kₘ for ATP for E. coli SelD is approximately 0.9 mM. |
| Selenide Concentration | 10 - 100 µM | The apparent Kₘ for selenide for E. coli SelD is approximately 7.3 µM. Higher concentrations may be needed to overcome instability. |
| MgCl₂ Concentration | 5 - 10 mM | Magnesium is an essential cofactor. |
| DTT Concentration | 2 - 10 mM | A reducing agent is critical for maintaining selenide in a reduced state. |
Visualizations
Caption: The selenocysteine biosynthesis and incorporation pathway.
Caption: Workflow for the coupled SEPHS2 activity assay.
References
- 1. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Selenium Transport Mechanism via Selenoprotein P—Its Physiological Role and Related Diseases [frontiersin.org]
- 3. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SEPHS2 Knockout Cell Line Generation
Welcome to the technical support center for researchers encountering challenges in generating Selenophosphate Synthetase 2 (SEPHS2) knockout cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SEPHS2 and why is it challenging to knock out?
A1: SEPHS2 is a crucial enzyme that catalyzes the synthesis of selenophosphate, the selenium donor required for the production of selenocysteine (B57510).[1][2][3] Selenocysteine is a rare amino acid incorporated into selenoproteins, which are vital for maintaining cellular redox homeostasis.[4][5] The primary challenge in generating SEPHS2 knockout cell lines, particularly in cancer cells, is that the loss of SEPHS2 function can lead to the accumulation of toxic selenide (B1212193), an intermediate in selenocysteine biosynthesis, resulting in decreased cell viability or cell death.
Q2: I am observing high rates of cell death after transfecting my cells with SEPHS2-targeting CRISPR-Cas9 components. What could be the cause?
A2: High cell mortality is a known challenge with SEPHS2 knockout, especially in cancer cell lines that are often "selenophilic" and have a high selenium uptake. The cytotoxicity is attributed to the accumulation of the toxic metabolite selenide when SEPHS2 is absent. Consider the following:
-
Cell Line Dependency: The essentiality of SEPHS2 can be cell-line specific. Some cancer cells are highly dependent on SEPHS2 for survival, while some non-transformed cell lines may be more tolerant to its knockout.
-
Transfection Toxicity: The delivery method for CRISPR components can also contribute to cell death. Optimizing the transfection protocol is crucial.
Q3: My SEPHS2 knockout efficiency is very low. What are the common reasons for this?
A3: Low editing efficiency is a frequent issue in CRISPR experiments and can be attributed to several factors:
-
Suboptimal sgRNA Design: The design of the single-guide RNA (sgRNA) is critical for successful gene editing. Poorly designed sgRNAs can have low binding efficiency to the target DNA sequence.
-
Inefficient Delivery: The method used to deliver the CRISPR-Cas9 components (e.g., plasmid transfection, lentiviral transduction, ribonucleoprotein electroporation) into the cells may not be optimal for your specific cell line.
-
Cell Line Characteristics: Some cell lines are inherently more difficult to transfect or have more active DNA repair mechanisms that can counteract the effects of CRISPR-Cas9.
Q4: How can I validate the knockout of SEPHS2 in my cell line?
A4: Validating a gene knockout requires a multi-faceted approach to confirm the genetic modification and its functional consequences.
-
Genomic Level: Use PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target locus.
-
Protein Level: Western blotting is essential to confirm the absence of the SEPHS2 protein. This is a crucial step as genetic modifications do not always lead to a complete loss of protein expression.
-
Functional Assays: Assess downstream effects of the knockout, such as altered sensitivity to oxidative stress or changes in the expression of other selenoproteins.
Troubleshooting Guides
Issue 1: Low Knockout Efficiency
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal sgRNA Design | Design and test 2-3 different sgRNAs targeting an early exon common to most protein isoforms. Use bioinformatics tools to predict sgRNA efficiency and off-target effects. | Multiple sgRNAs increase the chances of finding one with high on-target activity. Targeting early exons is more likely to result in a non-functional truncated protein. |
| Inefficient Transfection | Optimize the delivery method (e.g., lipofection, electroporation, lentivirus) for your specific cell line. Titrate the amount of CRISPR components delivered. | Different cell lines have varying susceptibility to different transfection methods. Finding the optimal balance can maximize editing efficiency while minimizing toxicity. |
| Low Cas9 Activity | Use a cell line that stably expresses Cas9 or utilize a ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA. | Stable Cas9 expression ensures consistent nuclease activity. RNPs can offer higher editing efficiency and reduced off-target effects compared to plasmid delivery. |
Issue 2: High Cell Death/Low Viability of Clones
| Potential Cause | Troubleshooting Strategy | Rationale |
| SEPHS2 Essentiality | Consider using a different, potentially non-cancerous, cell line that may be less dependent on SEPHS2. Alternatively, screen a larger number of clones to find rare viable knockout cells. | SEPHS2 is essential for the survival of many cancer cell types. Non-transformed cells may tolerate the knockout better. |
| Selenide Toxicity | Supplement the culture media with compounds that may mitigate selenide toxicity, although specific agents for this purpose are not well-established. Pre-emptive knockout of SLC7A11, which is involved in selenium uptake, has been shown to render SEPHS2 dispensable in some contexts. | The primary cause of cell death upon SEPHS2 knockout is the toxic accumulation of selenide. Reducing selenium uptake may prevent this toxicity. |
| Clonal Selection Stress | Optimize single-cell cloning procedures. Methods like limiting dilution or Fluorescence-Activated Cell Sorting (FACS) can be harsh on some cell lines. Ensure optimal growth conditions during clonal expansion. | Single cells are vulnerable, and the stress of isolation and expansion can lead to low survival rates, especially if the cells are already compromised by the gene knockout. |
Issue 3: Off-Target Effects
| Potential Cause | Troubleshooting Strategy | Rationale |
| sgRNA Mismatches | Use sgRNA design tools that predict and minimize off-target sites. Perform whole-genome sequencing to identify potential off-target mutations in your validated knockout clones. | Cas9 can tolerate some mismatches between the sgRNA and the DNA, leading to cleavage at unintended sites. |
| Excess Cas9 Expression | Use the RNP delivery method or limit the duration of Cas9 expression when using plasmids. | Prolonged expression of Cas9 increases the opportunity for it to bind to and cleave off-target sites. |
| High-Fidelity Cas9 Variants | Employ high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been engineered to have reduced off-target activity. | These engineered nucleases are less tolerant of mismatches between the sgRNA and DNA, thereby increasing specificity. |
Experimental Protocols & Visualizations
Experimental Workflow for SEPHS2 Knockout Cell Line Generation
The following diagram outlines the key steps in generating and validating a SEPHS2 knockout cell line using CRISPR-Cas9 technology.
Caption: Experimental workflow for generating SEPHS2 knockout cell lines.
Signaling Pathway Involving SEPHS2
This diagram illustrates the role of SEPHS2 in the selenocysteine biosynthesis pathway and the potential consequences of its knockout.
Caption: SEPHS2's role in selenocysteine biosynthesis and knockout effects.
References
Technical Support Center: Overcoming Instability of Purified SEPHS2 Protein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the instability of purified Selenophosphate Synthetase 2 (SEPHS2) protein. SEPHS2 is a key enzyme in selenocysteine (B57510) biosynthesis, making its stability crucial for accurate experimental results.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to enhance the stability and activity of your purified SEPHS2.
Troubleshooting Guides
This section addresses common issues encountered during the purification and storage of SEPHS2 protein in a question-and-answer format.
Issue 1: Low Yield of Purified SEPHS2 Protein
-
Question: I am getting a very low yield of purified SEPHS2 after affinity chromatography. What could be the cause and how can I improve it?
-
Answer: Low yield can stem from several factors, including inefficient cell lysis, protein degradation, or poor binding to the affinity resin.
-
Cell Lysis: Ensure complete cell lysis to release the protein. Use a combination of enzymatic lysis (e.g., lysozyme (B549824) for E. coli) and mechanical disruption (sonication or French press) on ice to prevent heating and denaturation.
-
Protease Inhibition: SEPHS2 can be susceptible to degradation by proteases released during cell lysis. Always add a protease inhibitor cocktail to your lysis buffer.
-
Binding Efficiency: The binding of your tagged SEPHS2 to the affinity resin can be affected by the buffer composition. Ensure your lysis and binding buffers have the optimal pH and salt concentration for the affinity tag-resin interaction. For His-tagged proteins, a pH of 7.5-8.0 and a salt concentration of 150-500 mM NaCl are generally recommended.
-
Issue 2: Purified SEPHS2 Protein is Aggregating
-
Question: My purified SEPHS2 protein is precipitating out of solution. How can I prevent this aggregation?
-
Answer: Protein aggregation is a common issue, often caused by improper folding, oxidation, or suboptimal buffer conditions.
-
Reducing Agents: SEPHS2 is a selenoprotein containing a reactive selenocysteine (Sec) residue prone to oxidation, which can lead to aggregation.[3] Include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in all your purification and storage buffers. TCEP is often preferred as it is more stable and does not interfere with some affinity chromatography resins.
-
Glycerol (B35011): Adding glycerol (10-50%) to your final elution and storage buffers can act as a cryoprotectant and stabilizing agent, preventing aggregation.[4]
-
pH Optimization: The stability of SEPHS2 is pH-dependent. Structural modeling studies suggest that SEPHS2 may be more stable at a slightly acidic pH.[5] Consider testing a range of pH values (e.g., 6.5-7.5) for your storage buffer.
-
Amino Acid Additives: The addition of L-arginine and L-glutamic acid (e.g., 50 mM each) has been shown to improve the solubility and long-term stability of various proteins.
-
Issue 3: Loss of SEPHS2 Enzymatic Activity
-
Question: My purified SEPHS2 protein has low or no enzymatic activity. What could be the reason and how can I maintain its activity?
-
Answer: Loss of activity can be due to protein denaturation, misfolding, or oxidation of the active site selenocysteine.
-
Maintain a Reducing Environment: As mentioned, the selenocysteine in the active site is highly susceptible to oxidation. The continuous presence of a reducing agent (DTT or TCEP) is critical throughout the purification and storage process to maintain catalytic activity.
-
Proper Folding: If the protein is expressed as inclusion bodies, it will be inactive. Optimize expression conditions (e.g., lower temperature, reduced inducer concentration) to promote soluble expression. If refolding from inclusion bodies is necessary, a carefully optimized refolding protocol is required.
-
Storage Conditions: Store the purified protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can denature the protein. The inclusion of glycerol as a cryoprotectant is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage buffer for purified SEPHS2 protein?
A1: Based on available data and general principles for selenoproteins, a recommended starting point for a storage buffer is: 25 mM Tris-HCl pH 7.3, 100 mM Glycine, 1-5 mM TCEP, and 10-20% Glycerol. Store at -80°C. However, the optimal buffer may vary depending on the specific construct and should be empirically determined.
Q2: Why is a reducing agent so important for SEPHS2 stability?
A2: SEPHS2 contains a selenocysteine (Sec) residue in its active site. The selenol group of Sec is more reactive and has a lower pKa than the thiol group of cysteine, making it highly susceptible to oxidation. Oxidation of the Sec residue can lead to the formation of diselenide bonds, protein aggregation, and loss of enzymatic activity. A reducing agent maintains the selenol group in its reduced, active state.
Q3: Can I use β-mercaptoethanol (BME) as a reducing agent?
A3: While BME is a common reducing agent, TCEP or DTT are generally preferred for selenoproteins. BME can be less effective and may not be compatible with all purification resins. TCEP is often the best choice due to its stability and lack of interference with nickel-based affinity chromatography.
Q4: My SEPHS2 is expressed in inclusion bodies. What should I do?
A4: Expression in inclusion bodies indicates that the protein is misfolded and aggregated. You can try to optimize expression conditions to increase the yield of soluble protein by lowering the induction temperature (e.g., to 16-18°C), reducing the concentration of the inducing agent (e.g., IPTG), or co-expressing with chaperone proteins. Alternatively, you can purify the inclusion bodies and attempt to refold the protein, though this can be a complex and often inefficient process.
Q5: How can I assess the stability of my purified SEPHS2?
A5: The most direct way to assess stability is by measuring its enzymatic activity over time under different storage conditions. A decrease in activity indicates instability. You can also use biophysical techniques such as Dynamic Light Scattering (DLS) to monitor for aggregation or Differential Scanning Fluorimetry (DSF) to assess thermal stability in various buffers.
Data Presentation
Table 1: Recommended Buffer Components for SEPHS2 Purification and Storage
| Buffer Component | Concentration Range | Purpose |
| Buffering Agent | ||
| Tris-HCl | 20-50 mM | Maintain pH in the range of 7.0-8.0 |
| HEPES | 20-50 mM | Alternative buffer for pH 7.0-8.0 |
| Salt | ||
| NaCl | 150-500 mM | Reduce non-specific protein interactions |
| Reducing Agent | ||
| TCEP | 1-5 mM | Prevent oxidation of selenocysteine |
| DTT | 1-10 mM | Alternative reducing agent |
| Stabilizer/Cryoprotectant | ||
| Glycerol | 10-50% (v/v) | Prevent aggregation and protect during freezing |
| Trehalose | 5-10% (w/v) | Alternative cryoprotectant |
| Additives | ||
| L-Arginine + L-Glutamate | 50 mM each | Enhance solubility and long-term stability |
Table 2: Troubleshooting Summary for Common SEPHS2 Instability Issues
| Issue | Potential Cause | Recommended Solution |
| Aggregation | Oxidation of Selenocysteine | Add TCEP or DTT (1-10 mM) to all buffers |
| Suboptimal buffer pH | Screen pH range from 6.5 to 7.5 | |
| Hydrophobic interactions | Add 10-20% glycerol or 50 mM Arg+Glu | |
| Degradation | Protease activity | Add protease inhibitor cocktail during lysis |
| Loss of Activity | Oxidation of active site | Maintain a reducing environment with TCEP/DTT |
| Freeze-thaw cycles | Aliquot protein and store at -80°C | |
| Denaturation | Optimize purification and storage buffers |
Experimental Protocols
Protocol 1: Purification of His-tagged Human SEPHS2 from E. coli
This protocol is a general guideline and may require optimization for your specific expression system and construct.
Materials:
-
E. coli cell paste expressing His-tagged SEPHS2
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% Glycerol, 1x Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, 10% Glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 10% Glycerol
-
Storage Buffer: 25 mM Tris-HCl pH 7.3, 100 mM Glycine, 1 mM TCEP, 20% Glycerol
-
Ni-NTA Agarose Resin
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the cleared lysate onto the equilibrated resin by gravity flow or using a chromatography system.
-
Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged SEPHS2 with Elution Buffer. Collect fractions.
-
-
Buffer Exchange and Concentration:
-
Analyze the eluted fractions by SDS-PAGE to identify those containing pure SEPHS2.
-
Pool the pure fractions and concentrate the protein using an appropriate centrifugal filter device.
-
During concentration, exchange the buffer to the final Storage Buffer.
-
-
Storage:
-
Determine the final protein concentration.
-
Aliquot the purified SEPHS2 into small volumes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: SEPHS2 Enzymatic Activity Assay
This is a non-radioactive, coupled-enzyme assay to measure the ATP-dependent conversion of selenide (B1212193) to selenophosphate.
Materials:
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT
-
ATP solution: 100 mM
-
Selenide solution (freshly prepared): e.g., 10 mM Na₂Se in degassed water
-
Coupling enzymes and substrates (example): Pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate (B93156) (PEP), and NADH.
-
Purified SEPHS2 protein
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add a known amount of purified SEPHS2 to the reaction mixture.
-
Initiate the reaction by adding ATP and the selenide solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of AMP production by SEPHS2.
-
Calculate the specific activity of SEPHS2 based on the rate of reaction and the amount of enzyme added.
Mandatory Visualization
Caption: Workflow for the purification of His-tagged SEPHS2 protein.
References
- 1. Using chemical approaches to study selenoproteins - focus on thioredoxin reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryopreservation and its clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
SEPHS2 siRNA Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing SEPHS2 siRNA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high levels of cell death after SEPHS2 siRNA transfection, even in cancer cell lines?
A1: While SEPHS2 is a potential therapeutic target in cancer, its knockdown can be toxic to certain cancer cells. This is because SEPHS2 is essential for the survival of many cancer cells by detoxifying selenide, an intermediate in selenocysteine (B57510) biosynthesis.[1][2] Normal, non-transformed cells, however, are often not affected by SEPHS2 loss.[1]
Troubleshooting Steps:
-
Titrate siRNA Concentration: High concentrations of siRNA can lead to off-target effects and increased cytotoxicity.[3][4] It is recommended to perform a dose-response experiment to determine the lowest effective concentration of SEPHS2 siRNA that achieves significant knockdown without excessive cell death.
-
Assess Transfection Reagent Toxicity: The transfection reagent itself can be toxic to cells.[2] Run a control with the transfection reagent alone (mock transfection) to assess its contribution to cell death.
-
Optimize Cell Density: Cells should be in optimal physiological condition and density at the time of transfection.[5] A confluent monolayer or overly dense culture can lead to increased cell death.
-
Consider the Cancer Cell Line: The dependence on SEPHS2 for survival varies among different cancer cell lines.[1] Some cancer cell lines may be inherently more sensitive to SEPHS2 knockdown.
Q2: My SEPHS2 knockdown efficiency is lower than expected. What are the possible reasons and solutions?
A2: Suboptimal knockdown efficiency is a common issue in siRNA experiments and can be attributed to several factors.
Troubleshooting Steps:
-
Optimize Transfection Protocol: Transfection efficiency is highly dependent on the cell type, transfection reagent, siRNA concentration, and cell density.[5][6][7] Refer to the detailed experimental protocols section and the quantitative data tables for recommended starting points.
-
Validate siRNA Efficacy: Not all siRNA sequences are equally effective.[8] It is advisable to test multiple siRNA sequences targeting different regions of the SEPHS2 mRNA.
-
Check for RNase Contamination: RNAases can degrade siRNA, leading to poor knockdown. Ensure a sterile and RNase-free working environment.
-
Verify Assay for Knockdown Assessment: The method used to measure knockdown (qRT-PCR or Western blot) should be properly optimized.[8] For qRT-PCR, ensure primer efficiency is optimal. For Western blotting, confirm antibody specificity.
-
Assess Protein Stability: If you are measuring knockdown at the protein level, a long protein half-life may delay the observation of reduced protein levels.[9] Extend the incubation time after transfection (e.g., 72-96 hours) to allow for protein turnover.
Q3: I am observing off-target effects in my SEPHS2 siRNA experiment. How can I minimize them?
A3: Off-target effects, where the siRNA unintentionally affects the expression of other genes, are a significant concern in RNAi experiments.[5]
Mitigation Strategies:
-
Use the Lowest Effective siRNA Concentration: Off-target effects are often concentration-dependent.[3][4] Using the lowest possible concentration of siRNA that still achieves the desired knockdown of SEPHS2 can significantly reduce off-target effects.
-
Pool Multiple siRNAs: Using a pool of 3-4 different siRNAs targeting SEPHS2 at a lower total concentration can reduce the off-target effects of any single siRNA.[8]
-
Perform Rescue Experiments: To confirm that the observed phenotype is due to the specific knockdown of SEPHS2, perform a rescue experiment by overexpressing a form of SEPHS2 that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site).[2]
-
Use Appropriate Controls: Always include a non-targeting (scrambled) siRNA control to assess non-specific effects of the siRNA delivery and the RNAi machinery.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for SEPHS2 siRNA experiments. These values should be used as a starting point for optimization in your specific cell line.
Table 1: Recommended siRNA Concentrations and Transfection Conditions
| Parameter | Recommendation | Rationale |
| siRNA Concentration | 1 - 25 nM | Lower concentrations (1-10 nM) are often sufficient to achieve significant knockdown and minimize off-target effects and cytotoxicity.[3][4] |
| Cell Density at Transfection | 60-80% confluency | Ensures cells are in a logarithmic growth phase and healthy for optimal transfection.[10] |
| Transfection Reagent Volume | Varies by reagent and cell type | Follow the manufacturer's protocol and optimize for your specific cell line. |
| Incubation Time | 24-48 hours for mRNA analysis, 48-96 hours for protein analysis | Allows sufficient time for mRNA degradation and protein turnover.[6] |
Table 2: Example of SEPHS2 Knockdown Efficiency in Cancer Cells
| Cell Line | siRNA Concentration | Transfection Reagent | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| HEK293A | 1 nM | Lipofectamine 2000 | ~90% | Not Reported | [11] |
| Pancreatic Cancer Cells | 0.05 nM | Lipofectamine 2000 | >80% | Not Reported | [11] |
| HeyA8 (Ovarian Cancer) | 1 nM | Lipofectamine RNAiMAX | Significant cell death observed | Not applicable | [3][4] |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for SEPHS2 Knockdown
This protocol provides a general guideline for transiently transfecting siRNA to knockdown SEPHS2 expression in adherent mammalian cells. Optimization is crucial for each cell line.
Materials:
-
SEPHS2 siRNA duplexes (and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete growth medium
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10] Use 2 ml of antibiotic-free complete growth medium per well.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-50 pmol of siRNA (final concentration 5-25 nM) into 100 µl of serum-free medium in a microcentrifuge tube. Mix gently.
-
In a separate tube, dilute 1-5 µl of transfection reagent into 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with serum-free medium.
-
Add 800 µl of serum-free medium to the siRNA-lipid complex mixture, bringing the total volume to 1 ml.
-
Add the 1 ml of the complex-containing medium to the well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection medium.
-
Alternatively, aspirate the transfection medium and replace it with fresh, complete growth medium.
-
-
Harvesting: Harvest cells at 24-48 hours post-transfection for mRNA analysis (qRT-PCR) or 48-96 hours for protein analysis (Western blot).
Protocol 2: Validation of SEPHS2 Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
SEPHS2-specific primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected and control cells using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Data Analysis: Calculate the relative expression of SEPHS2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[14][15]
Protocol 3: Validation of SEPHS2 Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SEPHS2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transfected and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SEPHS2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis: Detect the signal using a chemiluminescence imaging system. Reprobe the membrane with a loading control antibody to ensure equal protein loading. A recommended starting dilution for a commercial SEPHS2 antibody is 1:2000.[18]
Signaling Pathways and Experimental Workflows
Selenocysteine Biosynthesis Pathway
This pathway illustrates the central role of SEPHS2 in the synthesis of selenocysteine, the 21st amino acid, which is crucial for the function of selenoproteins involved in redox homeostasis.
Caption: The role of SEPHS2 in selenocysteine biosynthesis.
SEPHS2 and PPAR Signaling Pathway
SEPHS2 may regulate the PPAR signaling pathway, which is involved in lipid metabolism and inflammation.[19][20][21][22][23] This diagram shows a potential mechanism for this regulation.
Caption: Potential regulation of PPAR signaling by SEPHS2.
Experimental Workflow for SEPHS2 siRNA Experiments
This workflow outlines the key steps from experimental setup to data analysis for a typical SEPHS2 siRNA experiment.
Caption: A typical workflow for SEPHS2 siRNA experiments.
References
- 1. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism | eLife [elifesciences.org]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immunoreagents.com [immunoreagents.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. SEPHS2 antibody (14109-1-AP) | Proteintech [ptglab.com]
- 19. cusabio.com [cusabio.com]
- 20. Promising link between selenium and peroxisome proliferator activated receptor gamma in the treatment protocols of obesity as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
how to increase the efficiency of SEPHS2 cloning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the efficiency of Selenophosphate Synthetase 2 (SEPHS2) cloning.
Frequently Asked Questions (FAQs)
Q1: What is SEPHS2 and are there any special considerations for cloning it?
A1: SEPHS2 is an enzyme that catalyzes the synthesis of selenophosphate, a crucial step in the biosynthesis of selenocysteine (B57510) (Sec).[1][2] A key feature of SEPHS2 is that it is a selenoprotein itself, meaning it contains a Sec residue in its active site.[3] This is encoded by a UGA codon, which typically signals translation termination.[3] For proper expression, the cloning construct may need to include the selenocysteine insertion sequence (SECIS) element, a stem-loop structure in the 3' UTR that is necessary for the ribosome to recognize the UGA codon as Sec.[3][4]
Q2: I'm not getting any colonies after transformation. What are the likely causes?
A2: A lack of colonies is a common issue in cloning and can stem from several steps in the workflow. The most frequent culprits are problems with the ligation reaction, inefficient or non-viable competent cells, or issues with the antibiotic selection. A systematic check of your ligation efficiency, transformation protocol, and antibiotic plates is recommended.
Q3: My PCR amplification of the SEPHS2 gene is failing or has very low yield. How can I optimize it?
A3: Low PCR yield can be due to suboptimal primer design, incorrect annealing temperature, or issues with the DNA template. Ensure your primers are specific to the SEPHS2 sequence and do not have significant self-dimerization potential. Running a temperature gradient PCR can help identify the optimal annealing temperature.[5] Also, verify the quality and quantity of your cDNA template.
Q4: I have colonies, but sequencing reveals no insert or the incorrect insert. What went wrong?
A4: This often points to a high background of self-ligated vector. This can be minimized by dephosphorylating the vector after restriction digestion to prevent it from re-ligating to itself.[6] Using two different restriction enzymes that produce incompatible ends is another effective strategy. It's also crucial to ensure complete digestion of the vector.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues at different stages of the SEPHS2 cloning process.
Problem: Inefficient Ligation
If you suspect your ligation reaction is the source of the problem, refer to the troubleshooting steps below.
| Possible Cause | Recommended Solution |
| Inefficient or Inactive Ligase | Use fresh T4 DNA ligase and ensure the ligation buffer has not undergone multiple freeze-thaw cycles, which can degrade ATP.[7][8] |
| Incorrect Vector:Insert Molar Ratio | Optimize the molar ratio of vector to insert. Ratios between 1:1 and 1:10 are generally recommended for single insertions.[9] You can use online tools like the NEBioCalculator to determine the optimal ratio.[9] |
| Presence of Inhibitors | Purify the digested vector and PCR product to remove any residual salts, EDTA, or other contaminants from previous steps that can inhibit ligation.[7][10] |
| Vector Self-Ligation | Treat the digested vector with an alkaline phosphatase (e.g., rSAP) to remove the 5' phosphate (B84403) groups, which prevents the vector from re-ligating to itself.[6] |
| Blunt-End Ligation | Blunt-end ligations are inherently less efficient. Increase the concentration of DNA and consider using a ligase specifically formulated for blunt ends.[10] |
Problem: Low Transformation Efficiency
If your ligation seems successful but you are getting few or no colonies, the issue may lie in the transformation step.
| Possible Cause | Recommended Solution |
| Low Competent Cell Efficiency | Use commercially available high-efficiency competent cells or prepare a fresh batch. Always handle competent cells gently and avoid repeated freeze-thaw cycles.[5] |
| Incorrect Heat Shock Protocol | Adhere strictly to the recommended heat shock time and temperature (e.g., 42°C for 45-90 seconds).[5] |
| Antibiotic Issues | Ensure you are using the correct antibiotic at the proper concentration. Prepare fresh antibiotic plates if they are old. |
| Toxicity of SEPHS2 | If the SEPHS2 gene product is toxic to the E. coli host, try incubating the plates at a lower temperature (e.g., 30°C) to reduce the expression level.[7] |
Experimental Protocols
PCR Amplification of SEPHS2
This protocol outlines a standard PCR reaction for amplifying the SEPHS2 gene from cDNA.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X PCR Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| cDNA Template | 1-5 µL | 1-100 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | 1-2.5 units |
| Nuclease-Free Water | to 50 µL | - |
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
98°C for 10 seconds (Denaturation)
-
55-68°C for 30 seconds (Annealing - optimize with gradient PCR)
-
72°C for 30-60 seconds/kb (Extension)
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
Restriction Digestion
This protocol is for a typical restriction digest of the PCR product and the vector.
| Component | Volume (for 20 µL reaction) |
| DNA (Vector or PCR product) | up to 1 µg |
| 10X Restriction Buffer | 2 µL |
| Restriction Enzyme 1 | 1 µL |
| Restriction Enzyme 2 | 1 µL |
| Nuclease-Free Water | to 20 µL |
Incubate at the recommended temperature for the enzymes (usually 37°C) for 1-2 hours.
Ligation
This protocol describes a standard ligation reaction.
| Component | Volume (for 10 µL reaction) |
| Digested Vector | variable (aim for 50-100 ng) |
| Digested Insert | variable (use optimal molar ratio) |
| 10X T4 DNA Ligase Buffer | 1 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-Free Water | to 10 µL |
Incubate at 16°C overnight or at room temperature for 1-2 hours.
Visualizations
Caption: A simplified workflow for SEPHS2 gene cloning.
Caption: A decision tree for troubleshooting common cloning problems.
References
- 1. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Troubleshooting Non-Specific Bands in SEPHS2 Western Blots
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting non-specific bands in Western blotting experiments targeting Selenophosphate Synthetase 2 (SEPHS2).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific bands in a SEPHS2 Western blot?
A1: Non-specific bands in Western blotting can arise from several factors throughout the experimental workflow. The most common culprits include:
-
Antibody-related issues: The concentration of the primary or secondary antibody may be too high, leading to off-target binding.[1][2][3][4] The antibody itself might have low specificity or cross-react with other proteins in the lysate. Polyclonal antibodies, by nature, can sometimes bind to inappropriate targets.[5]
-
Inadequate blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically to open sites, resulting in high background and extra bands.
-
Insufficient washing: Inadequate washing steps can fail to remove unbound or weakly bound antibodies, contributing to non-specific signals.
-
Sample preparation and loading: Loading too much protein onto the gel can lead to "ghost" bands and increase the likelihood of non-specific antibody binding. Protein degradation or modifications can also result in unexpected bands.
-
High background: A generally high background can obscure specific bands and can be caused by issues such as contaminated buffers, membrane drying out, or overexposure of the blot.
Q2: How can I determine if the non-specific bands are caused by the primary or secondary antibody?
A2: To pinpoint the source of non-specific binding, you can perform the following control experiments:
-
Secondary antibody-only control: Incubate a blot with only the secondary antibody (omit the primary antibody incubation step). If bands appear, it indicates that the secondary antibody is binding non-specifically. Using a pre-adsorbed secondary antibody can help reduce this cross-reactivity.
-
Primary antibody concentration titration: Perform a series of blots with varying dilutions of the primary antibody to find the optimal concentration that maximizes the specific signal while minimizing non-specific bands.
Q3: What are the optimal blocking conditions to minimize non-specific bands when probing for SEPHS2?
A3: Effective blocking is crucial for a clean Western blot. Consider the following:
-
Choice of blocking agent: Commonly used blocking agents are non-fat dry milk and bovine serum albumin (BSA). For detecting phosphoproteins, BSA is generally preferred as milk contains phosphoproteins that can cause background. Trying different blocking agents can be beneficial if non-specific binding persists.
-
Concentration and duration: Typically, a 3-5% solution of the blocking agent is used. Blocking is usually performed for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Additives: Including a mild detergent like Tween 20 (typically at 0.05-0.1%) in the blocking and washing buffers can help reduce non-specific interactions.
Q4: Can protein degradation or modifications of SEPHS2 cause unexpected bands?
A4: Yes, protein degradation can lead to bands at a lower molecular weight than expected. To prevent this, it is important to work quickly on ice and use fresh protease inhibitors in your lysis buffer. Post-translational modifications can also alter the apparent molecular weight of SEPHS2.
Troubleshooting Guide for Non-Specific Bands in SEPHS2 Western Blots
This guide provides a systematic approach to identifying and resolving issues related to non-specific bands in your SEPHS2 Western blotting experiments.
Problem: Multiple non-specific bands are observed.
Below is a troubleshooting workflow to address this common issue.
Experimental Workflow for Troubleshooting Non-Specific Bands
Caption: Troubleshooting workflow for non-specific bands in Western blots.
Quantitative Data Summary
| Parameter | Standard Recommendation | Troubleshooting Modification | Rationale |
| Primary Antibody Dilution | Check datasheet (e.g., 1:1000) | Increase dilution (e.g., 1:2000, 1:5000) | High antibody concentration can lead to off-target binding. |
| Secondary Antibody Dilution | Check datasheet (e.g., 1:5000) | Increase dilution (e.g., 1:10000, 1:20000) | Excess secondary antibody can cause non-specific signal. |
| Blocking Time | 1 hour at RT | Overnight at 4°C | Longer incubation can improve blocking efficiency. |
| Blocking Agent Concentration | 5% non-fat milk or 3-5% BSA | Increase to 7% or switch agent | Insufficient blocking is a common cause of high background. |
| Wash Buffer Detergent (%) | 0.05-0.1% Tween 20 | Increase to 0.2% Tween 20 | More stringent washing can remove weakly bound antibodies. |
| Total Protein Load | 20-50 µg | Reduce to 10-20 µg | High protein load can cause smearing and non-specific bands. |
Detailed Experimental Protocol: Western Blotting for SEPHS2
This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental conditions.
1. Sample Preparation
-
Lyse cells or tissues in RIPA buffer supplemented with a fresh protease inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load 20-30 µg of total protein per well onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes generally have a higher binding capacity.
-
Perform the transfer at 100V for 60-90 minutes or overnight at 30V at 4°C.
4. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation
-
Dilute the SEPHS2 primary antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Washing
-
Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Final Washes
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.
SEPHS2 in the Selenocysteine (B57510) Biosynthesis Pathway
SEPHS2 is a key enzyme in the biosynthesis of selenocysteine, the 21st amino acid. It catalyzes the ATP-dependent conversion of selenide (B1212193) to selenophosphate, which is the selenium donor for the synthesis of selenocysteine on its tRNA. This process is essential for the production of selenoproteins, which play critical roles in antioxidant defense and redox signaling.
Caption: The role of SEPHS2 in the selenocysteine biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]
Technical Support Center: Refining Protocols for SEPHS2 Co-immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing co-immunoprecipitation (Co-IP) experiments for Selenophosphate Synthetase 2 (SEPHS2).
Troubleshooting Guide
This guide addresses common issues encountered during SEPHS2 Co-IP experiments in a question-and-answer format.
Question: Why am I not detecting my bait protein (SEPHS2) in the input sample?
Answer:
There are several potential reasons for the absence of SEPHS2 in your input control:
-
Low Expression Levels: SEPHS2 expression may be low in your chosen cell line or tissue. Confirm SEPHS2 expression levels using Western blot analysis of the whole-cell lysate before starting the Co-IP. Consider using a cell line known to express SEPHS2 or overexpressing a tagged version of the protein.
-
Inefficient Lysis: The lysis buffer may not be effectively solubilizing SEPHS2. Ensure your lysis buffer is appropriate for the subcellular localization of SEPHS2 (reported to be in the cytoplasm and nucleus) and contains sufficient detergent.[1] You may need to optimize the lysis buffer composition.
-
Protein Degradation: SEPHS2 may be degrading during sample preparation. Always work on ice and add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[2]
-
Poor Antibody Quality: The antibody used for Western blotting may not be effective. Verify the antibody's specificity for SEPHS2.
Question: I can see my bait protein (SEPHS2) in the input, but I am not able to pull it down during the immunoprecipitation. Why?
Answer:
This issue often points to a problem with the antibody or the pulldown technique:
-
Antibody Not Suitable for IP: Not all antibodies that work for Western blotting are effective for immunoprecipitation, as the epitope may be hidden in the protein's native conformation. Use an antibody that has been validated for IP applications.[3]
-
Suboptimal Antibody-Bead Conjugation: If you are conjugating your own antibody to beads, the process may be inefficient. Ensure the bead type (e.g., Protein A or Protein G) is compatible with the isotype of your SEPHS2 antibody.[2]
-
Insufficient Antibody Amount: The amount of antibody used may be too low to capture the protein. Titrate the antibody concentration to find the optimal amount for your specific experimental conditions.
-
Blocked Epitope: The antibody's binding site on SEPHS2 might be obscured by other interacting proteins or by the protein's conformation in the chosen lysis buffer.
Question: I have successfully pulled down SEPHS2, but I am not detecting any interacting partners (e.g., SEPSECS, SEPHS1). What could be the reason?
Answer:
The absence of interacting partners can be due to several factors related to the protein interaction itself or the experimental conditions:
-
Weak or Transient Interactions: The interaction between SEPHS2 and its partners might be weak or transient and easily disrupted during the Co-IP procedure.[2] To address this, you can:
-
Use a milder lysis buffer with lower detergent concentrations.
-
Perform washes with a less stringent wash buffer (e.g., lower salt concentration).
-
Consider in vivo cross-linking to stabilize the protein complexes before lysis.
-
-
Disruption of Interaction by Lysis Buffer: The detergents in the lysis buffer may be disrupting the protein-protein interaction. Try different lysis buffers, such as one with a non-ionic detergent like NP-40 instead of a harsher one like RIPA.
-
Low Abundance of Interacting Proteins: The binding partners may be expressed at very low levels, making them difficult to detect. You might need to increase the amount of starting material (cell lysate).
-
Antibody Interference: The SEPHS2 antibody might be binding to an epitope that is part of the interaction interface, thereby blocking the binding of other proteins. If possible, try an antibody that binds to a different region of SEPHS2.
Question: My Co-IP experiment shows high background with many non-specific bands on the Western blot. How can I reduce this?
Answer:
High background is a common issue in Co-IP experiments. Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone to capture proteins that non-specifically bind to the beads.
-
Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a small amount of detergent (e.g., 0.1% NP-40) to the wash buffer.
-
Reduce Antibody Concentration: Using too much primary antibody can lead to non-specific binding. Determine the minimal amount of antibody needed for efficient pulldown through titration.
-
Block the Beads: Before adding the antibody, incubate the beads with a blocking agent like bovine serum albumin (BSA) to reduce non-specific protein binding to the beads themselves.
-
Use High-Quality Antibodies: Ensure your primary antibody is highly specific for SEPHS2. Polyclonal antibodies can sometimes recognize more off-target proteins than monoclonal antibodies.
Frequently Asked Questions (FAQs)
What is SEPHS2 and what is its function?
SEPHS2, or Selenophosphate Synthetase 2, is an enzyme that plays a crucial role in the biosynthesis of selenoproteins. It catalyzes the synthesis of selenophosphate, which is the selenium donor required for the incorporation of the amino acid selenocysteine (B57510) into proteins.
What are the known interacting partners of SEPHS2?
SEPHS2 is known to interact with other components of the selenocysteine synthesis machinery, including Selenocysteine Synthase (SEPSECS) and Selenophosphate Synthetase 1 (SEPHS1). These interactions are important for the efficient production of selenoproteins.
Which cell lines are suitable for SEPHS2 Co-IP experiments?
HEK293T cells have been successfully used for SEPHS2 Co-IP experiments, particularly when overexpressing tagged versions of the proteins of interest. It is advisable to check the endogenous expression level of SEPHS2 in any cell line you plan to use.
What controls are essential for a reliable Co-IP experiment?
To ensure the validity of your results, it is crucial to include the following controls:
-
Input Control: A sample of the total cell lysate used for the IP to verify the presence of your bait and prey proteins.
-
Isotype Control: An immunoprecipitation performed with a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the antibody.
-
Beads-Only Control: A mock IP performed with just the beads and cell lysate (no antibody) to check for non-specific binding to the beads.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for SEPHS2 Co-IP experiments. These are general guidelines and may require optimization for your specific experimental setup.
Table 1: Recommended Antibody Concentrations
| Application | Antibody Type | Starting Dilution/Concentration |
| Immunoprecipitation | SEPHS2 (IP-validated) | 1-10 µg per 1 mg of lysate |
| Western Blotting | SEPHS2 (WB-validated) | 1:1000 - 1:4000 |
| Western Blotting | Interacting Partner | Varies, consult manufacturer's data |
Table 2: Common Lysis and Wash Buffer Compositions
| Buffer Type | Composition | Notes |
| NP-40 Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 | A mild, non-ionic detergent buffer suitable for preserving many protein-protein interactions. |
| RIPA Buffer (Modified) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate | A more stringent buffer that can reduce background but may disrupt weaker interactions. |
| Wash Buffer | Lysis Buffer or PBS/TBS with 0.1-0.5% NP-40 | Stringency can be increased by adding NaCl (up to 500 mM). |
Always add fresh protease and phosphatase inhibitors to lysis and wash buffers before use.
Experimental Protocols
Detailed Methodology for SEPHS2 Co-immunoprecipitation
This protocol is a general guideline for the Co-IP of SEPHS2 and its interacting partners from cultured mammalian cells (e.g., HEK293T).
-
Cell Culture and Lysis:
-
Culture HEK293T cells to 80-90% confluency in a 10 cm dish. If necessary, transfect cells with expression vectors for tagged SEPHS2 and its potential interacting partners.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (e.g., NP-40 buffer with freshly added protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as your "input" control.
-
Add 1-10 µg of your IP-validated anti-SEPHS2 antibody (or anti-tag antibody if using a tagged protein) to the remaining lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps 3-5 times.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the tubes to pellet the beads, and carefully transfer the supernatant (containing your eluted proteins) to a new tube.
-
-
Analysis:
-
Analyze the eluted samples and the input control by SDS-PAGE and Western blotting using antibodies against SEPHS2 and its potential interacting partners.
-
Visualizations
Caption: Interaction pathway of SEPHS2 in selenoprotein biosynthesis.
References
Technical Support Center: Enhancing SEPHS2 Expression in E. coli
Welcome to the technical support center for the expression of Selenophosphate Synthetase 2 (SEPHS2) in Escherichia coli. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in producing this selenoprotein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing SEPHS2 in E. coli?
A1: Expressing SEPHS2, like other selenoproteins, in E. coli is challenging due to the complex process of incorporating the 21st amino acid, selenocysteine (B57510) (Sec). The primary hurdles include:
-
UGA Codon Recoding: SEPHS2 contains a Sec residue encoded by a UGA codon, which typically signals translation termination in E. coli. Efficiently recoding this stop codon to insert Sec is a major challenge.
-
Specialized Machinery: Successful Sec incorporation requires a specialized set of machinery, including a specific tRNA (tRNASec), a Sec-specific elongation factor (SelB), and a selenocysteine insertion sequence (SECIS) element in the mRNA.[1][2] The native E. coli machinery may not be sufficient for high-level overexpression of a heterologous selenoprotein like SEPHS2.
-
Protein Misfolding and Low Yield: Inefficient Sec incorporation can lead to premature termination, resulting in truncated, non-functional proteins and overall low yields.[1] Additionally, high-level expression can lead to protein aggregation and the formation of inclusion bodies.[3]
Q2: What is the recommended strategy for achieving high-yield SEPHS2 expression in E. coli?
A2: A highly effective and recommended strategy is to use a "rewired" translation system that bypasses the native, inefficient UGA-recoding process. This typically involves two key components:
-
UAG Codon Suppression: Instead of UGA, the UAG (amber) stop codon is used to encode Sec. This is often paired with an E. coli strain, such as C321.ΔA, that lacks Release Factor 1 (RF1), the protein that terminates translation at UAG codons.[4] This significantly reduces premature termination.
-
EF-Tu Dependent Incorporation: An engineered tRNASec is used that is recognized by the standard elongation factor (EF-Tu) instead of the specialized SelB. This makes the process SECIS-independent and more efficient. A plasmid like pSecUAG-Evol2 contains all the necessary machinery for this process, including an evolved selenocysteine synthase (SelA) and the engineered tRNA.
Q3: Can I use a standard E. coli expression strain like BL21(DE3)?
A3: For incorporating a single Sec residue, standard strains like BL21(DE3) can be sufficient when co-transformed with a plasmid providing the necessary machinery (e.g., pSecUAG-Evol2). However, for higher efficiency and to minimize premature termination, especially when incorporating multiple Sec residues, using a recoded E. coli strain that lacks RF1 (e.g., C321.ΔA) is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of full-length SEPHS2 | 1. Inefficient UAG codon suppression: Premature termination at the UAG codon. 2. Suboptimal induction conditions: Inducer concentration or temperature not optimized. 3. Toxicity of SEPHS2: The expressed protein may be toxic to E. coli. 4. Rare codon usage: The SEPHS2 gene may contain codons that are rare in E. coli. | 1. Use an RF1-deficient E. coli strain (e.g., C321.ΔA). 2. Optimize IPTG concentration (e.g., 0.1-0.5 mM) and lower the post-induction temperature (e.g., 16-25°C) to improve protein folding and reduce toxicity. 3. Lower the expression temperature and use a weaker promoter or lower inducer concentration. 4. Synthesize a codon-optimized version of the SEPHS2 gene for E. coli expression. |
| Protein is expressed but found in inclusion bodies | 1. High expression rate: Leads to protein misfolding and aggregation. 2. Lack of proper folding environment: The reducing environment of the E. coli cytoplasm may not be suitable for SEPHS2 folding. | 1. Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration. 2. Co-express with molecular chaperones (e.g., GroEL/ES, DnaK/J). 3. Use a solubility-enhancing fusion tag (e.g., MBP, GST). |
| Low selenocysteine incorporation efficiency (Serine misincorporation) | 1. Incomplete conversion of Ser-tRNASec to Sec-tRNASec: The SelA enzyme may not be efficient enough. 2. Insufficient selenium in the media: Selenium is a necessary precursor. | 1. Use a system with an evolved SelA, such as that in the pSecUAG-Evol2 plasmid. 2. Ensure adequate supplementation of sodium selenite (B80905) (e.g., 1-5 µM) in the culture medium upon induction. |
| Contamination with host proteins after purification | 1. Non-specific binding to affinity resin. 2. Affinity tag placement: The tag may not be fully accessible. | 1. Optimize wash buffers with mild detergents or salt concentration gradients. 2. Test both N-terminal and C-terminal fusion tags to determine the optimal position for purification. The position can affect the yield of the full-length selenoprotein. |
Quantitative Data Summary
The following tables summarize yields and efficiencies obtained using advanced selenoprotein expression strategies in E. coli. While this data is not specific to SEPHS2, it provides a benchmark for expected results.
Table 1: Recombinant Selenoprotein Yields in E. coli
| Protein | Expression System | Host Strain | Yield | Reference |
| Rat Thioredoxin Reductase (TrxR1) | pET vector with selA, selB, selC co-expression | - | ~40 mg/L | |
| Rat Thioredoxin Reductase (TrxR1) | UAG suppression with pABC2-rTRSUAG | C321.ΔA | ~20 mg/L | |
| Human Glutathione Peroxidase 1 (GPx1) | UAG suppression | C321.ΔA | ~1-2 mg/L | |
| Selenoglutaredoxin | pSecUAG-Evol2 | - | 0.9 mg / 2L culture |
Table 2: Selenocysteine Incorporation Efficiency
| System | Description | Sec Incorporation Efficiency | Reference |
| Engineered EF-Tu (EF-Sel1) System | UAG suppression with an engineered EF-Tu for better recognition of Sec-tRNASec. | >90% | |
| pSecUAG-Evol2 System | Employs an evolved A. salmonicida SelA and an allo-tRNA for EF-Tu dependent incorporation. | ~90% | |
| Human GPx1 Expression | UAG suppression in C321.ΔA strain. | ~15-30% |
Experimental Protocols & Workflows
Key Signaling Pathways and Expression Mechanisms
The diagrams below illustrate the native bacterial pathway for Sec incorporation versus the engineered, "rewired" pathway that is recommended for enhanced expression.
Caption: Comparison of Native vs. Engineered Sec Incorporation Pathways.
General Experimental Workflow for SEPHS2 Expression
This workflow outlines the key steps from plasmid construction to protein purification using the recommended UAG suppression strategy.
Caption: General workflow for recombinant SEPHS2 expression.
Detailed Protocol: SEPHS2 Expression Using pSecUAG-Evol2 and C321.ΔA
This protocol is adapted from established methods for expressing selenoproteins using a rewired translation system.
1. Plasmid Construction: a. Obtain the coding sequence for human SEPHS2. For optimal expression, synthesize the gene with codons optimized for E. coli. b. Using site-directed mutagenesis, change the UGA codon corresponding to the selenocysteine residue to a UAG (amber) stop codon. c. Ensure no other internal UAG codons exist in your expression cassette (gene of interest, fusion tags, etc.). If present, mutate them to UAA or UGA. d. Clone the modified SEPHS2 gene into a suitable expression vector with a compatible origin of replication and a different antibiotic resistance marker than pSecUAG-Evol2 (which is Kanamycin resistant). A pET series vector (Ampicillin resistant) is a common choice.
2. Transformation: a. Co-transform the E. coli C321.ΔA strain with your SEPHS2 expression plasmid (~100 ng) and the pSecUAG-Evol2 plasmid (~100 ng). b. Use high-efficiency competent cells (electrocompetent is recommended). c. Plate on LB agar (B569324) containing both antibiotics (e.g., Ampicillin and Kanamycin). Incubate overnight at 37°C.
3. Expression: a. Inoculate a single colony into 5-10 mL of LB medium with both antibiotics and grow overnight at 37°C. b. Use the starter culture to inoculate a larger volume (e.g., 1 L) of Terrific Broth (TB) or LB medium containing both antibiotics. c. Grow the culture at 30°C with vigorous shaking until the OD600 reaches 0.6-0.8. d. Reduce the temperature to 25°C (or lower, e.g., 18°C, for potentially toxic or hard-to-fold proteins). e. Induce the expression of the Sec machinery from pSecUAG-Evol2 by adding arabinose to a final concentration of 0.01-0.02% (w/v). f. After 30-60 minutes, induce the expression of SEPHS2 by adding IPTG (e.g., to a final concentration of 0.5 mM). g. Simultaneously, add sodium selenite to a final concentration of 5 µM. h. Continue to incubate the culture overnight (16-20 hours) at the reduced temperature.
4. Cell Harvest and Protein Purification: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a suitable lysis buffer (e.g., IMAC binding buffer: 50 mM Tris-HCl, 100-500 mM NaCl, 10 mM imidazole, pH 7.5-8.0). c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). e. Purify the soluble SEPHS2 protein from the supernatant using an appropriate chromatography method based on the affinity tag used (e.g., Ni-NTA affinity chromatography for a His-tag).
5. Verification of Selenocysteine Incorporation: a. Analyze the purified protein by SDS-PAGE to check for size and purity. b. Confirm the identity of the protein by Western blot using an anti-tag or anti-SEPHS2 antibody. c. Use mass spectrometry (e.g., ESI-MS) to confirm the mass of the full-length protein, which will verify the incorporation of selenocysteine (mass of Sec = 167.05 g/mol ) versus serine (105.09 g/mol ) or a truncation.
References
- 1. Introducing Selenocysteine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Recombinant Selenoproteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to SEPHS1 and SEPHS2 in Selenoprotein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selenophosphate Synthetase 1 (SEPHS1) and Selenophosphate Synthetase 2 (SEPHS2), two homologous enzymes with distinct and critical roles in cellular function. While both are involved in the broader context of selenium metabolism, their specific functions, catalytic activities, and implications in health and disease differ significantly. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols to assist in future research and therapeutic development.
Core Functional Distinction: A Tale of Two Synthetases
The primary functional divergence between SEPHS1 and SEPHS2 lies in their enzymatic activity. SEPHS2 is the bona fide selenophosphate synthetase, essential for the synthesis of selenoproteins.[1][2][3] It catalyzes the ATP-dependent formation of selenophosphate, the active selenium donor required for the incorporation of selenocysteine (B57510) (Sec) into nascent polypeptide chains.[1][2][3][4] In contrast, SEPHS1 has lost this catalytic ability to synthesize selenophosphate.[2][3] Instead, SEPHS1 plays a crucial role in maintaining cellular redox homeostasis, a function independent of de novo selenoprotein synthesis.[1][2][3][4]
Structural and Evolutionary Divergence
The functional differences between SEPHS1 and SEPHS2 are rooted in their protein structure and evolutionary history. While both share high sequence homology, a key distinction lies within their catalytic domains.[1] Eukaryotic SEPHS2, like its prokaryotic ancestor SelD, possesses a critical selenocysteine (Sec) or cysteine (Cys) residue in its active site, which is essential for selenophosphate synthesis.[2][4] Conversely, SEPHS1 has a non-redox active amino acid, such as threonine in humans, at this position, rendering it incapable of catalyzing the formation of selenophosphate.[1] Phylogenetic analyses suggest that an ancestral SEPHS gene duplicated in eukaryotes, giving rise to SEPHS1 and SEPHS2. Subsequently, SEPHS1 lost its original enzymatic function and evolved to adopt a new role in redox regulation.[2][3]
Comparative Performance and Activity
Experimental evidence consistently demonstrates the indispensable role of SEPHS2 in selenoprotein synthesis, while highlighting the non-catalytic, yet vital, function of SEPHS1.
| Feature | SEPHS1 | SEPHS2 | References |
| Primary Function | Regulation of cellular redox homeostasis | Selenophosphate synthesis for selenoprotein production | [1][2][3][4] |
| Catalytic Activity | ATPase activity (produces ADP + Pi) | Selenophosphate synthetase activity (produces selenophosphate + AMP + Pi) | [2][3][4] |
| Active Site Residue | Non-redox amino acid (e.g., Threonine) | Selenocysteine (Sec) or Cysteine (Cys) | [1][2][4] |
| Effect of Knockdown/Knockout | Increased reactive oxygen species (ROS), apoptosis, cell cycle arrest, embryonic lethality. No direct impact on selenoprotein synthesis. | Severe impairment of selenoprotein biosynthesis. | [1][2][5] |
| Substrate Affinity (KM for Selenide) | Not applicable | 26 µM (for Sephs2-Sec60Cys mutant) | [6] |
| Catalytic Efficiency (kcat) | Not applicable for selenophosphate synthesis | 0.352 min-1 (for Sephs2-Sec60Cys mutant) | [6] |
Table 1: Functional and Catalytic Comparison of SEPHS1 and SEPHS2. This table summarizes the key differences in function, catalytic activity, and experimental outcomes associated with SEPHS1 and SEPHS2.
Experimental Data: Impact of SEPHS1 and SEPHS2 Knockout on Selenoprotein Expression
The distinct roles of SEPHS1 and SEPHS2 are clearly illustrated in gene knockout studies. As shown in the immunoblot data below, the knockout of SEPHS2 leads to a dramatic reduction in the expression of selenoproteins, such as GPX1 and TXNRD1. In contrast, the knockout of SEPHS1 does not affect the levels of these selenoproteins, underscoring its non-essential role in their synthesis.
| Condition | GPX1 Expression Level | TXNRD1 Expression Level | Reference |
| Control Cells | Normal | Normal | [7] |
| SEPHS1 Knockout | Normal | Normal | [7] |
| SEPHS2 Knockout | Significantly Reduced | Significantly Reduced | [7] |
Table 2: Effect of SEPHS1 and SEPHS2 Knockout on Selenoprotein Levels. This table presents a summary of immunoblotting results from CRISPR/Cas9-induced knockout of SEPHS1 and SEPHS2 in MCF10A and MDAMB231 cells, demonstrating the critical role of SEPHS2 in selenoprotein expression.[7]
Signaling Pathways and Logical Relationships
The distinct functions of SEPHS1 and SEPHS2 place them in different cellular pathways. SEPHS2 is a central enzyme in the linear pathway of selenoprotein biosynthesis. SEPHS1, however, is involved in a more complex regulatory network related to cellular stress and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. SEPHS1: Its evolution, function and roles in development and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenophosphate synthetase 1 and its role in redox homeostasis, defense and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
SEPHS2 in Cancer: Upregulated Expression and Implied Activity in Tumor Tissues
A comparative analysis of Selenophosphate Synthetase 2 (SEPHS2) reveals a significant upregulation in various tumor tissues compared to their normal counterparts. This heightened expression is crucial for cancer cell survival, primarily by enabling the synthesis of selenoproteins that protect against oxidative stress and a form of cell death known as ferroptosis. While direct enzymatic activity assays in clinical tissue samples are not widely reported, the consistent overexpression of SEPHS2 protein strongly implies a corresponding increase in its functional activity in malignant tissues.
Selenophosphate Synthetase 2 (SEPHS2) is a key enzyme in the selenocysteine (B57510) biosynthesis pathway, catalyzing the ATP-dependent synthesis of selenophosphate, the active selenium donor for the creation of selenoproteins[1]. These selenoproteins, such as Glutathione Peroxidases (GPXs) and Thioredoxin Reductases (TXNRDs), are critical for maintaining cellular redox homeostasis[2][3].
Recent research has identified SEPHS2 as an enzyme essential for the survival of cancer cells but largely dispensable for normal cells[2]. This dependency arises from the metabolic rewiring of cancer cells, which often leads to increased oxidative stress. Furthermore, many cancer cells exhibit a heightened uptake of selenium, which, while necessary for producing protective selenoproteins like GPX4, also leads to the accumulation of the toxic intermediate, selenide[2]. SEPHS2 plays a dual role in this context: it is essential for synthesizing the selenoproteins that combat ferroptosis, and it detoxifies selenide (B1212193) by converting it into selenophosphate.
Comparison of SEPHS2 Expression: Normal vs. Tumor Tissues
Extensive analysis of large-scale cancer genomics and proteomics databases, such as The Cancer Genome Atlas (TCGA) and The Human Protein Atlas, has demonstrated a consistent pattern of SEPHS2 overexpression in a multitude of cancer types when compared to adjacent normal tissues.
| Cancer Type | SEPHS2 mRNA Expression in Tumor vs. Normal | SEPHS2 Protein Expression in Tumor vs. Normal | Reference |
| Breast Invasive Carcinoma (BRCA) | Upregulated | Upregulated | |
| Lung Adenocarcinoma (LUAD) | Upregulated | Upregulated | |
| Brain Lower Grade Glioma (LGG) | Upregulated | Not specified | |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | Upregulated | |
| Colon Adenocarcinoma (COAD) | Variable (Downregulated in some studies) | Downregulated | |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated | Downregulated | |
| Triple-Negative Breast Cancer (TNBC) | Upregulated | Upregulated |
Note: The table summarizes general trends. Expression levels can vary based on tumor grade and other factors.
Experimental Protocols
The following are summaries of common experimental methods used to determine SEPHS2 expression levels and infer its activity.
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
This technique is used to quantify the amount of SEPHS2 messenger RNA (mRNA) in a sample, providing a measure of gene expression.
-
Objective: To compare the relative abundance of SEPHS2 mRNA transcripts in tumor versus normal tissue.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from frozen tissue samples (both tumor and adjacent normal tissue) using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template in a PCR reaction with primers specific for the SEPHS2 gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Data Analysis: The amount of fluorescence generated at each PCR cycle is measured. The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined. The relative expression of SEPHS2 is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Immunohistochemistry (IHC) for Protein Expression and Localization
IHC is used to visualize the presence and location of the SEPHS2 protein within tissue sections.
-
Objective: To assess the in-situ expression and localization of the SEPHS2 protein in tumor and normal tissue architecture.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue blocks are sectioned into thin slices (e.g., 4-5 µm) and mounted on microscope slides.
-
Antigen Retrieval: The slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer) to unmask the antigenic sites.
-
Immunostaining: The slides are incubated with a primary antibody specific to the SEPHS2 protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogen is then added, which reacts with the enzyme to produce a colored precipitate at the location of the protein.
-
Analysis: The slides are counterstained, dehydrated, and coverslipped. A pathologist then scores the intensity and extent of the staining to determine the protein expression level in different cellular compartments.
-
SEPHS2 Enzymatic Activity Assay (Non-Radioactive)
While not widely reported in comparative tissue studies, this assay can be used to directly measure the enzymatic activity of SEPHS2.
-
Objective: To quantify the rate of selenophosphate production by SEPHS2.
-
Methodology: This is an enzyme-coupled assay. The production of AMP (a product of the SEPHS2 reaction) is coupled to the consumption of NADH, which can be measured spectrophotometrically.
-
Reaction Mixture: A reaction mixture is prepared containing HEPES-KOH buffer, KCl, MgSO₄, sodium pyrophosphate, PEP, NADH, ATP, pyruvate (B1213749) pyrophosphate dikinase (PPDK), and lactate (B86563) dehydrogenase (LDH).
-
Enzyme Addition: The reaction is initiated by adding the protein lysate from the tissue sample (containing SEPHS2).
-
Substrate Addition: Freshly prepared selenide (NaSeH) is added to start the SEPHS2-catalyzed reaction.
-
Measurement: The rate of NADH depletion is monitored by measuring the decrease in absorbance at 340 nm. The background rate (without selenide) is subtracted to determine the specific SEPHS2 activity.
-
Signaling Pathway and Functional Role of SEPHS2 in Cancer
SEPHS2 is a critical node in the selenium metabolism pathway, which is co-opted by cancer cells to mitigate oxidative stress and evade ferroptosis. The following diagram illustrates this pathway.
Caption: SEPHS2 pathway in cancer cell survival.
This pathway highlights how cancer cells utilize the SLC7A11 transporter to increase selenium uptake, leading to the production of toxic selenide. SEPHS2 is then essential to convert selenide into selenophosphate, which is required for the synthesis of selenoproteins like GPX4. GPX4, in turn, inhibits ferroptosis, thereby promoting cancer cell survival. The upregulation of SEPHS2 in tumors is therefore a key adaptation that allows cancer cells to withstand high levels of oxidative stress and thrive.
References
Unveiling SEPHS2: A Double-Edged Sword in Cancer Therapy
A deep dive into the validation of Selenophosphate Synthetase 2 (SEPHS2) as a promising therapeutic target for cancer reveals a fascinating vulnerability in tumor cells. Essential for the survival of numerous cancers, yet largely dispensable for normal cells, SEPHS2 has emerged as a focal point for novel anti-cancer strategies. This guide provides a comprehensive comparison of experimental data validating SEPHS2 as a therapeutic target, detailing the underlying mechanisms and comparing it with alternative therapeutic strategies within the selenocysteine (B57510) biosynthesis pathway.
The Core Vulnerability: Selenide (B1212193) Detoxification
At the heart of SEPHS2's role in cancer lies its function as a crucial enzyme in the selenocysteine (Sec) biosynthesis pathway. This pathway is responsible for incorporating the 21st amino acid, selenocysteine, into a class of proteins called selenoproteins, which play a critical role in antioxidant defense. One of the key intermediates in this pathway is selenide, a highly toxic compound. SEPHS2 is responsible for converting selenide into selenophosphate, a necessary step for its safe incorporation into selenoproteins.[1][2]
Many cancer cells exhibit a heightened dependence on this pathway for their survival, partly due to their increased oxidative stress. This reliance, however, becomes a double-edged sword. While the end products, selenoproteins like GPX4, protect cancer cells from a specific form of cell death called ferroptosis, the accumulation of the toxic intermediate, selenide, is lethal. This creates a critical dependency on SEPHS2 for detoxification.[1][2][3] Consequently, inhibiting or eliminating SEPHS2 leads to the toxic buildup of selenide, selectively killing cancer cells while leaving normal cells, which have a lower flux through this pathway, unharmed.[1]
In Vitro Validation: SEPHS2 Knockout Selectively Kills Cancer Cells
The therapeutic potential of targeting SEPHS2 is strongly supported by in vitro studies using CRISPR-Cas9 gene editing to knock out the SEPHS2 gene in a panel of human cancer and normal cell lines. These studies have demonstrated that the loss of SEPHS2 is detrimental to a significant portion of cancer cell lines, while normal, non-transformed cells remain largely unaffected.
| Cell Line Type | Number of Cell Lines Tested | Number of Cell Lines Showing >40% Viability Loss upon SEPHS2 Knockout |
| Cancer Cell Lines | 22 | 12 |
| Normal Cell Lines | 7 | 0 |
Table 1: Effect of SEPHS2 Knockout on the Viability of Cancer vs. Normal Cell Lines. Data summarized from Carlisle et al., 2020.[1]
The data clearly indicates that a substantial number of cancer cell lines are highly dependent on SEPHS2 for survival, whereas normal cells can tolerate its loss. This selective lethality forms the foundation of the therapeutic window for targeting SEPHS2.
In Vivo Validation: SEPHS2 Depletion Halts Tumor Growth
The compelling in vitro findings have been further validated in preclinical in vivo models. In an orthotopic xenograft model of human breast cancer (MDA-MB-231 cells), the knockout of SEPHS2 in cancer cells before implantation into mice resulted in a significant impairment of tumor growth and improved tumor-free survival.
| Treatment Group | Tumor Incidence | Average Tumor Weight (mg) at Day 45 | Average Tumor Volume (mm³) at Day 45 |
| Control (Wild-Type SEPHS2) | 7/7 | ~150 | ~200 |
| SEPHS2 Knockout | 2/7 | ~25 | ~25 |
Table 2: Effect of SEPHS2 Knockout on Tumor Growth in an MDA-MB-231 Breast Cancer Xenograft Model. Data extrapolated from figures in Carlisle et al., 2020.[1][4]
These in vivo results provide strong evidence that targeting SEPHS2 can effectively suppress tumor progression in a living organism, further solidifying its potential as a therapeutic target.
The SEPHS2 Signaling Pathway and its Therapeutic Implications
The targeting of SEPHS2 is centered on the selenocysteine biosynthesis pathway and its intersection with cellular antioxidant systems and a regulated form of cell death known as ferroptosis.
Figure 1: SEPHS2 Signaling Pathway. This diagram illustrates the central role of SEPHS2 in detoxifying selenide to produce selenophosphate, a key step in the synthesis of the anti-ferroptotic selenoprotein GPX4.
Experimental Protocols
A summary of the key experimental protocols used to validate SEPHS2 as a therapeutic target is provided below.
CRISPR-Cas9 Mediated Knockout of SEPHS2
-
Objective: To specifically delete the SEPHS2 gene in cancer and normal cell lines.
-
Methodology:
-
Design and clone two independent single guide RNAs (sgRNAs) targeting different exons of the human SEPHS2 gene into a lentiviral vector co-expressing Cas9 nuclease.
-
Produce lentiviral particles in HEK293T cells.
-
Transduce target cell lines with the lentiviral particles.
-
Select for successfully transduced cells using puromycin.
-
Verify gene knockout by Western blotting to confirm the absence of the SEPHS2 protein.
-
Cell Viability Assay
-
Objective: To quantify the effect of SEPHS2 knockout on cell survival.
-
Methodology:
-
Seed an equal number of control (with intact SEPHS2) and SEPHS2 knockout cells in 96-well plates.
-
At desired time points (e.g., 7-10 days post-transduction), add a resazurin-based reagent (e.g., alamarBlue) or MTT to the cells.
-
Measure the fluorescence or absorbance, which is proportional to the number of viable cells.
-
Normalize the viability of SEPHS2 knockout cells to the control cells.
-
Orthotopic Xenograft Mouse Model
-
Objective: To assess the effect of SEPHS2 knockout on tumor growth in vivo.
-
Methodology:
-
Generate stable SEPHS2 knockout and control MDA-MB-231 breast cancer cell lines.
-
Inject the cells into the mammary fat pads of female immunodeficient mice (e.g., NOD/SCID).
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
At the end of the study, excise the tumors and measure their weight.
-
Monitor the survival of the mice in each group.
-
Figure 2: Experimental Workflow. This flowchart outlines the key steps taken to validate SEPHS2 as a therapeutic target, from in vitro cell-based assays to in vivo animal models.
Comparison with Alternative Therapeutic Targets
The selenocysteine biosynthesis pathway offers several potential nodes for therapeutic intervention. Besides SEPHS2, other key enzymes and transporters in this pathway, such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter SLC7A11 (also known as xCT), have been explored as cancer targets.
| Target | Mechanism of Action | Advantages of Targeting | Potential Disadvantages/Challenges |
| SEPHS2 | Induces accumulation of toxic selenide. | High selectivity for cancer cells over normal cells. | Limited development of specific small molecule inhibitors to date. |
| GPX4 | Directly inhibits the anti-ferroptotic activity, leading to lipid peroxidation. | Several small molecule inhibitors are in development. | Potential for off-target effects and toxicity in normal tissues that rely on GPX4. |
| SLC7A11 (xCT) | Blocks the uptake of cystine, a precursor for glutathione, which is essential for GPX4 function. | Inhibits a key upstream step required for selenoprotein synthesis and antioxidant defense. | May have broader metabolic effects beyond the selenocysteine pathway. |
Table 3: Comparison of Therapeutic Targets within the Selenocysteine Biosynthesis Pathway.
Targeting SEPHS2 offers a potentially more selective approach compared to directly inhibiting GPX4. Because normal cells are less reliant on the selenocysteine pathway and can tolerate the loss of SEPHS2, inhibitors of SEPHS2 may have a wider therapeutic window with fewer side effects. The primary challenge for SEPHS2-targeted therapy is the current lack of potent and specific small molecule inhibitors. In contrast, the development of GPX4 inhibitors is more advanced.
References
A Comparative Analysis of Selenophosphate Synthetase 2 (SEPHS2) Orthologs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Selenophosphate Synthetase 2 (SEPHS2) orthologs, offering insights into their function, evolution, and experimental characterization. SEPHS2 is a key enzyme in the selenocysteine (B57510) (Sec) biosynthesis pathway, catalyzing the ATP-dependent synthesis of monoselenophosphate, the active selenium donor for the incorporation of Sec into selenoproteins.[1][2] Given the critical role of selenoproteins in various cellular processes, including redox homeostasis and antioxidant defense, and the association of SEPHS2 with cancer, a thorough understanding of its orthologs is paramount for basic research and therapeutic development.
Functional Conservation and Evolutionary Divergence
SEPHS2 is an evolutionarily conserved enzyme found across all domains of life, essential for the synthesis of selenoproteins.[3] Phylogenetic analyses reveal a clear distinction between two paralogs in many eukaryotes: SEPHS1 and SEPHS2. While both share sequence and structural homology, only SEPHS2 possesses the catalytic activity for selenophosphate synthesis.[4] SEPHS1, having lost this primary function, is thought to have evolved other roles, potentially in regulating cellular redox homeostasis.[5] The active site of functional SEPHS2 orthologs typically contains a highly conserved selenocysteine or cysteine residue, which is critical for its enzymatic activity.
Comparative Data of SEPHS2 Orthologs
A direct comparative study detailing the kinetic parameters and stability of a wide range of SEPHS2 orthologs is not extensively available in the current literature. However, based on available data for specific organisms, we can initiate a comparative summary. This table will be updated as more research becomes available.
| Feature | Human (Homo sapiens) SEPHS2 (Sec60Cys mutant) | Escherichia coli SelD | Haemophilus influenzae SelD |
| Kinetic Parameters | |||
| KM for Selenide | 26 µM | 20 µM | 25 µM |
| kcat | 0.352 min-1 | 1.07 min-1 | 0.53 min-1 |
| Substrate Specificity | |||
| Primary Substrates | Selenide, ATP | Selenide, ATP | Selenide, ATP |
| Thermal Stability | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for the comparative analysis of SEPHS2 orthologs.
Heterologous Expression and Purification of SEPHS2 Orthologs
This protocol describes the expression of SEPHS2 orthologs in E. coli and their subsequent purification, a prerequisite for in vitro characterization.
1. Cloning of SEPHS2 Orthologs:
-
Amplify the coding sequences of SEPHS2 orthologs from the cDNA of the respective species using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR products into an expression vector, such as pET-28a(+), which allows for the production of an N-terminal His-tagged fusion protein.
-
Transform the ligation products into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Verify the sequence of the inserted gene.
2. Protein Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the solubility of the recombinant protein.
3. Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).
-
Elute the His-tagged SEPHS2 protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His tag antibody.
-
For further purification and buffer exchange, perform size-exclusion chromatography.
Experimental Workflow for Heterologous Expression and Purification
Caption: Workflow for heterologous expression and purification of SEPHS2 orthologs.
Selenophosphate Synthetase Activity Assay (Non-Radioactive)
This enzyme-coupled assay provides a non-radioactive method to determine the enzymatic activity of SEPHS2 by measuring the production of AMP.
Reagents:
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.0, 10 mM KCl, 5 mM MgSO4
-
Pyruvate pyrophosphate dikinase (PPDK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Sodium hydroselenide (NaHSe) - handle with extreme caution in an anaerobic environment
-
Purified SEPHS2 ortholog
Procedure:
-
Prepare a reaction mixture containing assay buffer, PPDK, LDH, PEP, NADH, and ATP in a cuvette.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a freshly prepared solution of NaHSe and the purified SEPHS2 ortholog.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is stoichiometrically linked to the production of AMP by SEPHS2.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine the kinetic parameters (KM and Vmax), perform the assay with varying concentrations of one substrate (e.g., selenide) while keeping the other (ATP) at a saturating concentration.
Signaling Pathway for the Coupled Enzyme Assay
Caption: Coupled enzyme assay for measuring SEPHS2 activity.
Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners
This protocol is used to identify proteins that interact with SEPHS2 within a cellular context.
1. Cell Lysis:
-
Culture cells expressing the SEPHS2 ortholog of interest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the SEPHS2 ortholog (or a tag if the protein is tagged) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads using a magnetic stand and discard the supernatant.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry to identify novel interacting proteins.
Logical Workflow for Co-Immunoprecipitation
Caption: Workflow for identifying SEPHS2 interaction partners via Co-IP.
This guide serves as a foundational resource for the comparative analysis of SEPHS2 orthologs. The provided protocols and data structure are intended to facilitate standardized and reproducible research in this critical area of study. As more data on the diverse orthologs of SEPHS2 become available, this guide will be instrumental in consolidating our understanding of this essential enzyme.
References
- 1. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. SEPHS2 selenophosphate synthetase 2 SPS2 SPS2b | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Evolution of selenophosphate synthetases: emergence and relocation of function through independent duplications and recurrent subfunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo missense variants in exon 9 of SEPHS1 cause a neurodevelopmental condition with developmental delay, poor growth, hypotonia, and dysmorphic features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Unveiling a Novel Anti-Cancer Strategy: A Comparative Guide to SEPHS2 Inhibition
For Immediate Release
A growing body of research has identified Selenophosphate Synthetase 2 (SEPHS2) as a critical enzyme for the survival and proliferation of various cancer cells, while being largely dispensable for normal cells.[1][2] This unique dependency positions SEPHS2 as a promising therapeutic target in oncology. This guide provides a comprehensive comparison of the efficacy of SEPHS2 inhibition, drawing upon key experimental data from preclinical studies. As no small molecule inhibitors of SEPHS2 have been reported to date, this comparison focuses on the effects of genetic inhibition of SEPHS2.
The Critical Role of SEPHS2 in Cancer
SEPHS2 is a key enzyme in the selenocysteine (B57510) biosynthesis pathway, catalyzing the synthesis of selenophosphate, the selenium donor required for the creation of selenoproteins.[2][3] These selenoproteins, such as Glutathione Peroxidase 4 (GPX4), are essential for protecting cells from oxidative damage and a form of iron-dependent cell death known as ferroptosis.[4] Many cancer types exhibit an overexpression of SEPHS2, which correlates with poor patient prognosis.
The heightened reliance of cancer cells on SEPHS2 is linked to their increased uptake of selenium and their need to detoxify selenide (B1212193), a toxic intermediate in the selenocysteine biosynthesis pathway. Inhibition of SEPHS2 disrupts this process, leading to an accumulation of toxic selenide and the induction of ferroptosis, ultimately resulting in cancer cell death.
Comparative Efficacy of SEPHS2 Inhibition
The primary method for studying the effects of SEPHS2 inhibition has been through genetic knockout (KO) using CRISPR/Cas9 technology. The following table summarizes the quantitative outcomes of SEPHS2 KO across different cancer cell lines as reported in key studies.
| Cell Line | Cancer Type | Method of Inhibition | Key Outcome | Reference |
| MDAMB231 | Breast Cancer | CRISPR/Cas9 KO | Significant reduction in cell viability and colony-forming capacity. Impaired growth of orthotopic mammary-tumor xenografts. | |
| 12 out of 22 various cancer cell lines | Various Cancers | CRISPR/Cas9 KO | Toxic to a majority of cancer cell lines tested. | |
| 7 out of 7 normal cell lines | Normal Tissue | CRISPR/Cas9 KO | Not toxic to any of the normal cell lines tested. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms at play, the following diagrams illustrate the SEPHS2 signaling pathway and a typical experimental workflow for SEPHS2 knockout.
Caption: SEPHS2 Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for SEPHS2 Knockout.
Detailed Experimental Protocols
The following provides a generalized protocol for CRISPR/Cas9-mediated knockout of SEPHS2 in cancer cell lines, based on standard methodologies.
1. sgRNA Design and Cloning:
-
Single guide RNAs (sgRNAs) targeting a coding exon of the SEPHS2 gene are designed using online tools (e.g., CHOPCHOP, CRISPOR).
-
Typically, 2-3 sgRNAs are designed to ensure high knockout efficiency.
-
The selected sgRNA sequences are cloned into a suitable CRISPR/Cas9 vector, such as a lentiviral vector containing both the Cas9 nuclease and the sgRNA expression cassette (e.g., pLentiCRISPRv2).
2. Cell Culture and Transfection:
-
The cancer cell line of interest (e.g., MDAMB231) is cultured in appropriate media and conditions.
-
The CRISPR/Cas9 plasmid is delivered into the cells using a suitable transfection method, such as lentiviral transduction or lipid-based transfection.
3. Selection and Clonal Isolation:
-
Following transfection, cells are treated with a selection agent (e.g., puromycin) to eliminate non-transfected cells.
-
The surviving cells are then seeded at a very low density to allow for the growth of individual colonies, each originating from a single cell.
-
Individual colonies are picked and expanded to generate monoclonal cell lines.
4. Knockout Validation:
-
Genomic DNA is extracted from the expanded clones.
-
The targeted region of the SEPHS2 gene is amplified by PCR and sequenced (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, confirming the gene knockout.
-
Western blotting is performed to confirm the absence of SEPHS2 protein expression in the knockout clones.
5. Functional Assays:
-
Cell Viability Assay: The effect of SEPHS2 KO on cell proliferation is measured using assays such as MTT or CellTiter-Glo.
-
Colony Formation Assay: The ability of single cells to grow into colonies is assessed to determine the long-term proliferative capacity after SEPHS2 KO.
-
In Vivo Tumorigenesis Assay: SEPHS2 KO and control cells are injected into immunodeficient mice to evaluate the effect on tumor formation and growth in a living organism.
Future Directions
The compelling preclinical data on SEPHS2 inhibition via genetic methods strongly supports the development of small molecule inhibitors. Such compounds would offer a more therapeutically tractable approach to targeting SEPHS2 in a clinical setting. Future research will likely focus on high-throughput screening and structure-based drug design to identify and optimize potent and selective SEPHS2 inhibitors for cancer therapy.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium and selenoproteins: key regulators of ferroptosis and therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Guide to the Validation of the SEPHS2 and SEPSECS Interaction
For researchers, scientists, and professionals in drug development, understanding the intricate dance of protein-protein interactions is paramount to unraveling cellular pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of experimental methods used to validate the interaction between Selenophosphate Synthetase 2 (SEPHS2) and O-phosphoseryl-tRNA(Sec) selenium transferase (SEPSECS), two key enzymes in the selenocysteine (B57510) biosynthesis pathway.
The incorporation of the 21st amino acid, selenocysteine, into proteins is a complex process vital for antioxidant defense and various metabolic functions. Central to this pathway is the interaction between SEPHS2 and SEPSECS, which facilitates the synthesis of selenocysteine-tRNA. This guide delves into the experimental evidence supporting this interaction, presenting quantitative data, detailed protocols, and visual representations of the underlying molecular processes.
Quantitative Analysis of the SEPHS2-SEPSECS Interaction
The interaction between SEPHS2 and SEPSECS has been quantitatively assessed using Bioluminescence Resonance Energy Transfer (BRET), a powerful technique for studying protein-protein interactions in living cells. The BRET50 value, which represents the acceptor-to-donor ratio required to produce 50% of the maximum BRET signal, serves as a key indicator of interaction affinity.
| Interaction Pair | BRET Assay Type | Cell Line | BRET50 (mU) | Interpretation |
| SEPSECS-RLuc2 / SEPHS2-GFP2 | Saturation | HEK293T | 85 ± 15 | Specific and high-affinity interaction |
This data is derived from a study that systematically analyzed interactions within the selenocysteine biosynthesis pathway. The relatively low BRET50 value indicates a strong and specific interaction between SEPSECS and SEPHS2 in a cellular context.
Experimental Validation by Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a widely used and robust method to verify protein-protein interactions. In this technique, an antibody against a specific "bait" protein is used to pull it out of a cell lysate, along with any "prey" proteins that are bound to it. The presence of the prey protein is then detected by Western blotting.
The interaction between SEPHS2 and SEPSECS has been successfully validated using Co-IP in HEK293T cells.[1][2]
| Experimental Condition | Bait Protein | Prey Protein | Antibody for IP | Antibody for WB | Result |
| Test | SEPSECS-RLuc2 | SEPHS2-GFP2 | anti-RLuc | anti-GFP | SEPHS2-GFP2 detected |
| Negative Control 1 | SEPSECS-RLuc2 | - | anti-RLuc | anti-GFP | No band detected |
| Negative Control 2 | - | SEPHS2-GFP2 | anti-RLuc | anti-GFP | No band detected |
The detection of SEPHS2-GFP2 when SEPSECS-RLuc2 is immunoprecipitated confirms their interaction within the cell. The negative controls, where only one of the interacting partners is expressed, demonstrate the specificity of the antibody and the absence of non-specific binding.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To quantitatively measure the interaction between SEPHS2 and SEPSECS in living cells.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with constant amounts of a plasmid encoding the donor fusion protein (e.g., SEPSECS-RLuc2) and increasing amounts of a plasmid encoding the acceptor fusion protein (e.g., SEPHS2-GFP2).
-
BRET Measurement: 48 hours post-transfection, the cell suspension is distributed into a 96-well microplate. The BRET substrate, coelenterazine (B1669285) h, is added to each well.
-
Data Acquisition: Luminescence and fluorescence signals are measured simultaneously using a microplate reader equipped with filters for donor and acceptor emission (e.g., 485 nm for RLuc2 and 530 nm for GFP2).
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. BRET saturation curves are generated by plotting the BRET ratio as a function of the acceptor/donor expression ratio. The BRET50 value is determined from the saturation curve.
Co-Immunoprecipitation (Co-IP) and Western Blotting
Objective: To qualitatively confirm the interaction between SEPHS2 and SEPSECS.
Methodology:
-
Cell Lysis: HEK293T cells co-transfected with plasmids encoding tagged SEPHS2 and SEPSECS (e.g., SEPHS2-GFP2 and SEPSECS-RLuc2) are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag of the "bait" protein (e.g., anti-RLuc antibody) overnight at 4°C. Protein A/G agarose (B213101) beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific to the tag of the "prey" protein (e.g., anti-GFP antibody), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Interaction in the Selenocysteine Biosynthesis Pathway
The interaction between SEPHS2 and SEPSECS is a critical step in the selenocysteine biosynthesis pathway, which ultimately leads to the incorporation of selenocysteine into selenoproteins.
Caption: Selenocysteine biosynthesis pathway highlighting the SEPHS2-SEPSECS interaction.
Experimental Workflow for Co-Immunoprecipitation
The following diagram illustrates the key steps involved in the co-immunoprecipitation experiment to validate the SEPHS2-SEPSECS interaction.
Caption: Workflow for validating the SEPHS2-SEPSECS interaction via Co-IP.
Alternative Validation Methods
While BRET and Co-IP provide strong evidence for the SEPHS2-SEPSECS interaction, other techniques can be employed for further validation or to obtain different types of information:
-
Yeast Two-Hybrid (Y2H): A genetic method to screen for protein-protein interactions in a eukaryotic host.
-
Surface Plasmon Resonance (SPR): An in vitro technique to measure the kinetics and affinity of binding between purified proteins in real-time.
-
Affinity Purification-Mass Spectrometry (AP-MS): A high-throughput method to identify interaction partners of a bait protein from a complex mixture.
This guide provides a solid foundation for understanding the experimental validation of the SEPHS2-SEPSECS interaction. The presented data and methodologies offer a clear and objective comparison for researchers investigating this crucial cellular pathway.
References
SEPHS2 Expression: A Comparative Analysis Across Breast Cancer Subtypes
Unveiling the Role of SEPHS2 in Breast Carcinogenesis
Selenophosphate synthetase 2 (SEPHS2) is a crucial enzyme in the biosynthesis of selenoproteins, catalyzing the production of selenophosphate, the active selenium donor required for the synthesis of the amino acid selenocysteine (B57510) (Sec).[1][2] Emerging evidence has implicated SEPHS2 in the survival and progression of various cancers.[3][4] Notably, SEPHS2 is essential for cancer cells to detoxify selenide, an intermediate formed during selenocysteine biosynthesis.[5] This guide provides a comparative overview of SEPHS2 expression in different subtypes of breast cancer, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Bioinformatic analyses have revealed that SEPHS2 is overexpressed at the mRNA level across many tumor types, including breast cancer, when compared to normal tissues.[5] Studies have demonstrated that SEPHS2 mRNA and protein are upregulated in breast cancer patient tissues compared to normal breast tissue.[5] Furthermore, higher expression of SEPHS2 has been associated with poor survival in breast cancer patients.[5]
Comparative Expression of SEPHS2 in Breast Cancer Subtypes
While SEPHS2 is generally upregulated in breast invasive carcinoma (BRCA)[3], its expression appears to be particularly significant in the triple-negative breast cancer (TNBC) subtype. TNBC is known for being the most aggressive subtype with limited treatment options due to the absence of well-defined molecular targets.[1][6]
Studies have shown that both mRNA and protein levels of SEPHS2 are overexpressed in TNBC cell lines and patient tissues.[1][6] This overexpression has been correlated with a more aggressive tumor phenotype and higher malignant grade, suggesting SEPHS2 as a potential prognostic marker and therapeutic target for TNBC.[1][2] One study reported that SEPHS2 levels were higher in TNBC tissues of grade 2 and grade 3 compared to their normal counterparts, with expression increasing with the malignant grade.[2]
Information regarding SEPHS2 expression in other breast cancer subtypes such as Luminal A, Luminal B, and HER2-positive is less specific in the available literature. However, the general overexpression of SEPHS2 in breast cancer suggests its potential role across all subtypes.[3][5]
Quantitative Data Summary
| Breast Cancer Subtype | SEPHS2 mRNA Expression | SEPHS2 Protein Expression | Correlation with Tumor Grade | Reference |
| Triple-Negative (TNBC) | Overexpressed in cell lines (MDA-MB231, MDA-MB468) and patient tissues compared to normal breast cells and tissues.[2] | Overexpressed in patient tissues compared to normal counterparts.[1] | Positive correlation; expression increases with malignant grade.[1][2] | [1][2] |
| Breast Invasive Carcinoma (BRCA - General) | Upregulated in tumor tissues compared to adjacent normal tissues.[3] | Significantly upregulated in tumor tissues compared to normal breast tissue.[5] | Associated with poor overall survival.[5] | [3][5] |
| Luminal A | Data not specifically available in the provided search results. | Data not specifically available in the provided search results. | Data not specifically available in the provided search results. | |
| Luminal B | Data not specifically available in the provided search results. | Data not specifically available in the provided search results. | Data not specifically available in the provided search results. | |
| HER2-Positive | Data not specifically available in the provided search results. | Data not specifically available in the provided search results. | Data not specifically available in the provided search results. |
Experimental Protocols
Real-Time Quantitative PCR (RT-qPCR) for SEPHS2 mRNA Expression
This protocol is for the relative quantification of SEPHS2 mRNA levels in breast cancer tissues or cell lines.
-
RNA Extraction:
-
Extract total RNA from tissue samples or cell lines using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse-transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit with reverse transcriptase.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for SEPHS2 and a reference gene (e.g., β-actin), and a SYBR Green PCR master mix.
-
Example primer sequences for SEPHS2: Forward - CATCCCCCTGAGGCACGG, Reverse - TCACTCAGCACGTTGGCACA.[6]
-
Example primer sequences for β-actin: Forward - TCTGGCACCACACCTTCTACAATG, Reverse - AGCACAGCCTGGATAGCAAG.[6]
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40-45 cycles of denaturation at 95°C for 30 seconds and annealing/extension at 60°C for 1 minute.[6]
-
-
Data Analysis:
-
Calculate the relative expression of SEPHS2 mRNA using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2]
-
Western Blotting for SEPHS2 Protein Expression
This protocol details the detection of SEPHS2 protein in breast cancer cell lysates or tissue extracts.
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SEPHS2 (e.g., rabbit polyclonal) overnight at 4°C with gentle agitation.[7] Recommended dilutions can range from 1:500 to 1:3000.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection:
Immunohistochemistry (IHC) for SEPHS2 Protein Localization
This protocol is for the visualization of SEPHS2 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
-
Tissue Preparation:
-
Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) or other suitable retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody against SEPHS2 overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
-
Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the intensity and localization of SEPHS2 staining.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for SEPHS2 Expression Analysis
Caption: Workflow for analyzing SEPHS2 expression in breast cancer.
SEPHS2 in the Selenocysteine Biosynthesis Pathway
Caption: Role of SEPHS2 in the selenocysteine biosynthesis pathway.
References
- 1. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics Analyses Reveal the Prognostic Value and Biological Roles of SEPHS2 in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Comparative Structural and Functional Analysis of SEPHS2 and Its Mutants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structural and functional nuances of Selenophosphate Synthetase 2 (SEPHS2) and its variants is critical for unraveling its role in selenoprotein synthesis and its implications in diseases such as cancer. This guide provides a comparative analysis of wild-type SEPHS2 and its mutants, summarizing key experimental data and methodologies to facilitate further research and therapeutic development.
Introduction to SEPHS2
Selenophosphate Synthetase 2 (SEPHS2) is a key enzyme in the biosynthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid. It catalyzes the ATP-dependent synthesis of monoselenophosphate, the selenium donor for the conversion of seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec[1]. This function is vital for the incorporation of Sec into selenoproteins, which play crucial roles in redox homeostasis and various other cellular processes. Due to its essential role, SEPHS2 has emerged as a potential therapeutic target, particularly in oncology[2][3][4].
Comparative Analysis of Wild-Type SEPHS2 and the U60C Mutant
Site-directed mutagenesis studies have been employed to investigate the structure-function relationship of SEPHS2. A notable mutant, SEPHS2_U60C, has been generated where the catalytically essential selenocysteine at position 60 is replaced by a cysteine[5]. While this mutant is functional, its catalytic activity is predicted to be reduced compared to the wild-type enzyme[5].
Enzymatic Activity
A non-radioactive enzymatic assay has been developed to determine the kinetic parameters of human SEPHS2-U60C. The table below summarizes the reported Michaelis constant (KM) and catalytic rate constant (kcat) for this mutant.
| Enzyme | KM (μM) | kcat (min-1) |
| Human SEPHS2 (U60C Mutant) | 26 | 0.352 |
Data sourced from a non-radioactive assay using recombinant pyruvate (B1213749) pyrophosphate dikinase.
Note: As of the latest literature review, a direct comparative study of the enzymatic kinetics of wild-type human SEPHS2 and the U60C mutant under identical experimental conditions is not available. The kinetic parameters of the U60C mutant have been compared to its bacterial homologs, E. coli SelD and H. influenzae SelD, which showed KM values of 20 μM and 25 μM, and kcat values of 1.07 min-1 and 0.53 min-1, respectively.
Structural Stability
Molecular dynamics simulations have been utilized to study the structural stability of wild-type human SEPHS2. These studies have identified key residues, termed HUB nodes, that are crucial for maintaining the protein's conformational stability[3]. The simulations also revealed that the stability and compactness of the wild-type enzyme are influenced by pH, with greater stability observed at acidic pH compared to neutral pH.
Notably, there is currently no publicly available experimental data on the thermal stability (e.g., melting temperature, Tm) of the SEPHS2_U60C mutant or any other SEPHS2 mutants. Such data would be invaluable for a comprehensive comparison with the wild-type enzyme.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are outlines of key experimental protocols relevant to the study of SEPHS2 and its mutants.
Non-Radioactive Selenophosphate Synthetase Activity Assay
This assay measures the production of AMP, a product of the SEPHS2-catalyzed reaction, using a coupled enzyme system with pyruvate pyrophosphate dikinase (PPDK).
Materials:
-
Recombinant human SEPHS2 (wild-type or mutant)
-
ATP
-
Sodium Selenide (Na2Se)
-
Pyruvate Pyrophosphate Dikinase (PPDK)
-
Lactate Dehydrogenase (LDH)
-
Pyruvate Kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, PEP, NADH, LDH, PK, and PPDK.
-
Add the SEPHS2 enzyme to the mixture.
-
Initiate the reaction by adding varying concentrations of sodium selenide.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of AMP formation from the rate of NADH oxidation.
-
Determine KM and kcat by fitting the data to the Michaelis-Menten equation.
Site-Directed Mutagenesis for Generation of SEPHS2 Mutants
The SEPHS2_U60C mutant can be generated using techniques like overlap extension PCR.
Materials:
-
Wild-type SEPHS2 expression vector
-
Mutagenic primers containing the desired nucleotide change (UGA to UGC for U60C)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Design overlapping primers containing the desired mutation.
-
Perform two separate PCR reactions using the wild-type plasmid as a template. One reaction uses a forward primer flanking the 5' end of the gene and the reverse mutagenic primer. The other reaction uses the forward mutagenic primer and a reverse primer flanking the 3' end.
-
Purify the two PCR products, which will overlap at the mutation site.
-
Use the two purified fragments as a template in a second PCR reaction with the flanking primers to generate the full-length mutated gene.
-
Digest the parental wild-type plasmid template with DpnI.
-
Ligate the mutated gene into an appropriate expression vector.
-
Transform the ligated product into competent E. coli and select for positive clones.
-
Verify the mutation by DNA sequencing.
Visualizing the SEPHS2 Pathway and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The enzymatic reaction catalyzed by SEPHS2.
Caption: Workflow for comparative analysis of SEPHS2 mutants.
References
- 1. SEPHS2 selenophosphate synthetase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of human SEPHS2 protein, a selenocysteine machinery component, over-expressed in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium detoxification is required for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hydrogen Selenide (H₂Se)
WARNING: Hydrogen Selenide (B1212193) (H₂Se) is an extremely toxic, flammable, and corrosive gas that poses a severe inhalation hazard.[1][2] It is immediately dangerous to life and health at a concentration of 1 ppm.[3][4] All handling and disposal operations must be conducted by trained personnel in a well-ventilated area, preferably within a fume hood, using appropriate personal protective equipment (PPE).
This guide provides essential safety and logistical information for the proper management and disposal of Hydrogen Selenide in a laboratory setting. The primary and most crucial procedure is to coordinate with the gas supplier for the return of unused product and empty cylinders.
Immediate Safety and Hazard Assessment
Before handling H₂Se, it is critical to understand its primary hazards:
-
Extreme Toxicity: Can cause severe irritation to the eyes, nose, and throat, and damage to the liver and lungs.[3]
-
Flammability: Forms explosive mixtures with air and can be ignited by heat, sparks, or flames.
-
Reactivity: Incompatible with strong oxidizing agents, acids, water, and halogenated hydrocarbons.
Primary Disposal Procedure: Return to Supplier
Under no circumstances should researchers attempt to dispose of excess Hydrogen Selenide gas or lecture bottles in the laboratory. The only approved and safe method of disposal is to return the cylinder to the original supplier.
Step-by-Step Protocol:
-
Cease Use: When the cylinder is empty or no longer needed, securely close the cylinder valve.
-
Purge System (If applicable): If the gas was used in a delivery system, that system must be safely purged with an inert gas (e.g., nitrogen) into a suitable scrubbing solution.
-
Replace Cap: Securely replace the valve outlet cap and the protective cylinder cap.
-
Label Cylinder: Ensure the cylinder is clearly labeled with its contents. If it is presumed empty, label it as such, but treat it as if it contains residual gas.
-
Segregate and Store: Store the cylinder in a designated, well-ventilated, and secured area away from incompatible materials.
-
Contact Supplier: Contact your institution's Environmental Health and Safety (EHS) office and the gas supplier to arrange for the pickup and return of the cylinder. Do not attempt to ship or transport the cylinder yourself unless you are certified to do so.
Emergency Procedures: Gas Leaks and Spills
In the event of an accidental release of Hydrogen Selenide, immediate and decisive action is required to ensure personnel safety.
Step-by-Step Emergency Protocol:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alert Personnel: Activate any local alarms and inform nearby personnel and the institutional EHS office.
-
Isolate the Source (If Safe): If it is safe to do so without personal risk, shut off the gas flow at the source (e.g., close the cylinder valve). This should only be attempted by trained personnel wearing appropriate PPE.
-
Ventilate: Increase ventilation to the area to disperse the gas.
-
Eliminate Ignition Sources: Shut off all potential ignition sources, including flames, hot plates, and non-explosion-proof electrical equipment.
-
Restrict Access: Secure the area to prevent unauthorized entry until the EHS or emergency response team has cleared it.
Decontamination of Equipment
Equipment that has been in contact with H₂Se must be thoroughly decontaminated before it can be serviced or removed from the controlled area. This process involves neutralizing residual gas.
Experimental Protocol for Equipment Decontamination:
-
Isolate Equipment: Ensure the equipment is isolated from the gas source.
-
Inert Gas Purge: Purge the equipment lines with a dry, inert gas such as nitrogen.
-
Scrubbing Solution: Vent the purge gas through a wet scrubber containing an oxidizing solution. A freshly prepared 10-15% sodium hypochlorite (B82951) (bleach) solution or a potassium permanganate (B83412) solution can be effective for neutralizing low concentrations of H₂Se.
-
Monitor Effluent: The outlet of the scrubber should be monitored to ensure no H₂Se is breaking through.
-
Final Purge: Continue purging with inert gas for a sufficient duration to ensure all residual H₂Se has been removed.
-
Waste Scrubber Solution: The resulting scrubber solution contains selenium compounds and must be disposed of as hazardous waste in accordance with local and national regulations. Contact your EHS office for collection and disposal.
Quantitative Data: Occupational Exposure Limits
The following table summarizes the key occupational exposure limits for Hydrogen Selenide. Adherence to these limits is mandatory to ensure personnel safety.
| Parameter | Value | Agency/Organization |
| Permissible Exposure Limit (PEL) | 0.05 ppm (0.2 mg/m³) | OSHA |
| Recommended Exposure Limit (REL) | 0.05 ppm (0.2 mg/m³) | NIOSH |
| Threshold Limit Value (TLV) | 0.05 ppm (0.16 mg/m³) | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 1 ppm | NIOSH |
Operational Workflow for Hydrogen Selenide Management
The following diagram illustrates the decision-making process and proper workflow for handling, storing, and disposing of Hydrogen Selenide in a laboratory environment.
Caption: Workflow for safe handling and disposal of H₂Se cylinders.
References
Essential Safety and Handling Guide for Hydrogen Selenide (H₂Se)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Hydrogen Selenide (B1212193) (H₂Se). Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing risk. Note: The user query referenced "Se2h," which has been interpreted as the chemical formula for Hydrogen Selenide, H₂Se.
Immediate Safety Concerns
Hydrogen Selenide is an extremely toxic, flammable, and corrosive colorless gas with a foul odor.[1][2] It is fatal if inhaled, and gas/air mixtures are explosive.[3][4] The substance can be absorbed into the body primarily through inhalation, which can rapidly lead to harmful air contamination. Exposure can cause severe irritation to the eyes and respiratory tract, potentially leading to pneumonitis, liver damage, and death at high concentrations. The odor does not provide an adequate warning of hazardous concentrations.
Occupational Exposure Limits
Quantitative exposure limits have been established by various regulatory bodies. All work with Hydrogen Selenide must be conducted in a manner that keeps exposure well below these published limits.
| Parameter | Value | Agency/Organization |
| Time-Weighted Average (TWA) - 8 hours | 0.05 ppm | ACGIH / NIOSH / OSHA |
| 0.02 ppm | VLEP (France) | |
| Short-Term Exposure Limit (STEL) - 15 mins | 0.05 ppm | VLEP (France) |
| Immediately Dangerous to Life and Health (IDLH) | 1 ppm | NIOSH |
Personal Protective Equipment (PPE)
A risk assessment must be conducted for each work area to select the appropriate PPE. Engineering controls, such as enclosed operations and local exhaust ventilation, are the preferred methods for minimizing exposure.
1. Respiratory Protection:
-
Required for any potential exposure: A full-facepiece, pressure-demand, self-contained breathing apparatus (SCBA) or a supplied-air respirator in combination with an auxiliary SCBA is necessary.
-
For exposures exceeding 0.05 ppm: A MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.
-
For concentrations of 1 ppm or higher (IDLH): Use a MSHA/NIOSH-approved SCBA with a full facepiece operating in a pressure-demand or other positive-pressure mode.
2. Hand Protection:
-
Wear protective gloves to avoid skin contact.
-
For handling the liquefied gas, wear cold-insulating gloves to prevent frostbite.
-
Safety equipment suppliers can provide recommendations on the most protective glove material.
3. Eye and Face Protection:
-
Safety goggles or a face shield are mandatory to prevent eye contact.
-
Contact lenses should not be worn when working with Hydrogen Selenide.
4. Skin and Body Protection:
-
Wear protective, anti-static clothing. For maximum protection from static discharge, clothing should include anti-static overalls, boots, and gloves.
-
Emergency shower facilities should be immediately available in the work area.
-
For emergency response, complete protective clothing including an SCBA is required.
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle Hydrogen Selenide in a well-ventilated area, preferably within a closed system equipped with local exhaust ventilation.
-
Ignition Sources: Prohibit all ignition sources, such as open flames, sparks, and smoking, in handling and storage areas. Use only non-sparking tools and explosion-proof electrical equipment.
-
Grounding: All equipment and containers must be grounded and bonded during transfer.
-
Storage: Store cylinders in a cool, dry, well-ventilated, and fireproof area away from strong oxidants. Cylinders should be stored upright and secured to prevent falling. Keep containers away from heat and direct sunlight.
Disposal Plan:
-
Hydrogen Selenide must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
-
Do not discharge the gas into the atmosphere.
-
Waste gas may be scrubbed in an alkaline solution under controlled conditions.
-
Another disposal method involves converting selenium compounds to an insoluble form with sulfur dioxide before landfilling. Avoid using metal and acid for reduction, as this will produce toxic hydrogen selenide gas.
Emergency Protocols
Spill or Leak Response:
-
Evacuate: Immediately evacuate all personnel from the danger area.
-
Isolate: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.
-
Remove Ignition Sources: Eliminate all sparks, flames, and other ignition sources.
-
Ventilate: Ventilate the area to disperse the gas.
-
Stop Leak (If Safe): If it can be done without risk, stop the flow of gas. If a cylinder is leaking, move it to a safe, open-air location and allow it to empty or repair the leak.
-
PPE: Emergency personnel must wear a self-contained breathing apparatus and full protective clothing.
Personal Exposure First Aid:
-
Inhalation:
-
Move the victim to fresh air immediately.
-
Place the victim in a half-upright position and keep them warm and at rest.
-
If breathing is labored, administer 100% humidified oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact (Liquefied Gas/Frostbite):
-
Immediately rinse the affected area with plenty of lukewarm water. Do NOT remove clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if it can be done easily.
-
Seek immediate medical attention.
-
Emergency Response Workflow
Caption: Workflow for responding to a Hydrogen Selenide exposure or leak event.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
